2-(Bromomethyl)benzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[2-(bromomethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBQNNKIOFSPOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449243 | |
| Record name | 2-(Bromomethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74785-02-7 | |
| Record name | 2-(Bromomethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)benzyl alcohol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-(Bromomethyl)benzyl alcohol: Chemical Properties and Synthetic Applications
Abstract
This compound is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring both a reactive bromomethyl group and a primary alcohol, makes it a versatile building block for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and fragrances.[1] This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and detailed experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white solid at room temperature.[2][3] It is characterized by the presence of both a hydroxyl group and a bromomethyl group on a benzene ring, making it a valuable bifunctional intermediate in organic synthesis. Proper storage is crucial for maintaining its stability; it should be kept at 2-8°C.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | [2-(bromomethyl)phenyl]methanol | [4] |
| Synonyms | 2-(Bromomethyl)benzenemethanol, 2-Hydroxymethylbenzylbromide | [2][3][5] |
| CAS Number | 74785-02-7 | [2][3][4][5] |
| Molecular Formula | C₈H₉BrO | [2][3][4][5] |
| Molecular Weight | 201.06 g/mol | [2][3][4][5] |
| Appearance | White solid | [2][3] |
| Melting Point | 55 - 68 °C | [2][3] |
| Boiling Point | 279.6 ± 20.0 °C (Predicted) | [1] |
| Density | 1.514 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 14.18 ± 0.10 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1][2][3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹H NMR | (600MHz, CDCl₃): δ 7.43 and 7.39 (2×dd, 2×1H), 7.35 and 7.31 (2×ddd, 2×1H), 4.86 and 4.66 (2×s, 2×2H, -CH₂OH and CH₂Br) | |
| (500 MHz, CDCl₃) δ: 7.30-7.45 (m, 4H), 4.85 (s, 2H), 4.64 (s, 2H), 1.81 (br s, 1H) | ||
| ¹³C NMR | Data for the similar compound 2-Bromobenzyl alcohol (CDCl₃) δ: 139.74, 132.61, 129.13, 128.93, 127.66, 122.59, 65.10 | |
| IR Spectroscopy | Vapor Phase IR Spectra available via SpectraBase. | [4] |
| Mass Spectrometry | GC-MS data available via NIST. | [4] |
Reactivity and Applications in Synthesis
This compound is a key intermediate in organic synthesis due to its two reactive functional groups. The bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. The primary alcohol group can undergo oxidation to form an aldehyde or a carboxylic acid, or it can be used in esterification and etherification reactions.
This dual reactivity makes it a valuable precursor for the synthesis of a range of compounds, including pharmaceuticals and other fine chemicals.[1]
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for reproducible results. Below are two common experimental procedures.
Synthesis from 1,2-Benzenedimethanol with Hydrobromic Acid
This method involves the direct bromination of one of the hydroxyl groups of 1,2-benzenedimethanol.
Materials:
-
1,2-Benzenedimethanol
-
48% Hydrobromic acid
-
1N Sodium hydroxide solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To 15.0 mL of 48% hydrobromic acid, add 4.0 g (29.0 mmol) of 1,2-benzenedimethanol.
-
Stir the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete, neutralize the mixture to pH 7 by adding 1N NaOH aqueous solution.
-
Dilute the reaction mixture with 200 mL of ethyl acetate.
-
Wash the organic phase sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Remove the solvent by concentration under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient elution of 0-30% ethyl acetate in hexane to yield the product as a white solid (2.6 g, 45% yield).
Synthesis from 1,2-Phenylenedimethanol in Toluene
This alternative method uses toluene as a solvent and is carried out at an elevated temperature.
Materials:
-
1,2-Phenylenedimethanol
-
48% Hydrobromic acid solution
-
Toluene
-
Saturated aqueous solution of Na₂CO₃
-
Diethyl ether
-
Silica for flash column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 105 mg (0.76 mmol) of 1,2-phenylenedimethanol in 20 mL of toluene and heat to 70°C.
-
At this temperature, add 80 μL (0.85 mmol) of a 48% solution of HBr dropwise.
-
Monitor the reaction by TLC; after 20 minutes, the product should be present.
-
Cool the reaction mixture and neutralize it with a saturated aqueous solution of Na₂CO₃.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers and evaporate the solvent.
-
Purify the resulting mixture by flash column chromatography with a solvent system of Hexane/Ethyl Acetate (5/1) to afford the desired product as a white solid (80.0 mg, 56% yield).
Role in Drug Development
While this compound is not an active pharmaceutical ingredient itself, it serves as a crucial building block in the synthesis of various drug candidates. Its bifunctional nature allows for the construction of complex molecular architectures. The bromomethyl group can be used to link the benzyl scaffold to other molecular fragments through nucleophilic substitution, while the alcohol functionality can be modified to introduce other desired chemical properties.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Table 3: GHS Hazard and Precautionary Statements
| Category | Codes | Description | Source(s) |
| Signal Word | Danger | [2][3] | |
| Hazard Statements | H302 | Harmful if swallowed. | [2][3][4] |
| H314 | Causes severe skin burns and eye damage. | [2][3][4] | |
| H317 | May cause an allergic skin reaction. | [2][3][4] | |
| H318 | Causes serious eye damage. | [4] | |
| H400 | Very toxic to aquatic life. | [2][3] | |
| Precautionary Statements | P260, P273, P280, P301 + P312, P303 + P361 + P353, P305 + P351 + P338 | Do not breathe dust/fume/gas/mist/vapors/spray. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its well-defined chemical and physical properties, combined with its predictable reactivity, make it an essential tool for chemists in both academic and industrial research. A thorough understanding of its characteristics, handling requirements, and synthetic applications is paramount for its safe and effective use in the development of new chemical entities.
References
An In-depth Technical Guide to 2-(Bromomethyl)benzyl alcohol (CAS 74785-02-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Bromomethyl)benzyl alcohol, a key intermediate in organic synthesis, with a particular focus on its relevance to drug discovery and development. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and its application in the preparation of biologically active molecules.
Physicochemical and Spectroscopic Data
This compound is a white solid at room temperature. Its key properties are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 74785-02-7 | N/A |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Appearance | White solid | N/A |
| Melting Point | 66-68 °C | [2] |
| Boiling Point | 279.6 ± 20.0 °C (Predicted) | N/A |
| Density | 1.514 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa | 14.18 ± 0.10 (Predicted) | N/A |
| Storage Temperature | 2-8°C | [2] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Peaks and Interpretation |
| ¹H NMR (CDCl₃) | δ 7.30-7.45 (m, 4H, Ar-H), 4.85 (s, 2H, Ar-CH₂-OH), 4.64 (s, 2H, Ar-CH₂-Br), 1.81 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, Predicted) | Aromatic carbons (δ 125-140 ppm), Ar-CH₂-OH (δ ~64 ppm), Ar-CH₂-Br (δ ~33 ppm). Note: Predicted values based on the analysis of similar structures. |
| FT-IR | Broad O-H stretch (~3300-3400 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aromatic C=C stretch (~1600, 1450 cm⁻¹), C-O stretch (~1000-1050 cm⁻¹), C-Br stretch (~600-700 cm⁻¹).[3][4][5][6][7] |
Synthesis of this compound
The primary synthetic route to this compound involves the selective monobromination of 1,2-benzenedimethanol.
Experimental Protocol: Synthesis from 1,2-Benzenedimethanol
Materials:
-
1,2-Benzenedimethanol
-
48% Hydrobromic acid (HBr)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,2-benzenedimethanol (1.0 eq) in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the solution to 70°C.
-
Slowly add 48% hydrobromic acid (1.1-1.2 eq) dropwise to the heated solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically within 30 minutes), cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.
Caption: Synthetic workflow for this compound.
Applications in Drug Development: Synthesis of Bioactive Isoindolinones
This compound is a valuable building block for the synthesis of various heterocyclic compounds. Of particular interest to drug development professionals is its use in the preparation of N-substituted isoindolinones. Isoindolinone derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
The synthesis of N-substituted isoindolinones from this compound typically proceeds via a two-step one-pot reaction involving an initial reaction with a primary amine to form an intermediate, which then undergoes intramolecular cyclization.
Experimental Protocol: Synthesis of N-Aryl Isoindolinones
Materials:
-
This compound
-
A primary amine (e.g., aniline or a substituted aniline)
-
A suitable solvent (e.g., Dimethylformamide - DMF)
-
A base (e.g., Potassium carbonate - K₂CO₃)
Procedure:
-
To a solution of the primary amine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted isoindolinone.
Caption: Synthesis of bioactive N-substituted isoindolinones.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314), May cause an allergic skin reaction (H317), Causes serious eye damage (H318), and Toxic to aquatic life (H400).[2]
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
Conclusion
This compound is a versatile and important intermediate in organic synthesis. Its ability to be readily prepared and subsequently converted into biologically active scaffolds, such as isoindolinones, makes it a compound of significant interest to the drug development community. The protocols and data presented in this guide are intended to facilitate its use in research and development settings.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How does Benzyl Alcohol react with amines? - Blog [zbwhr.com]
- 3. researchgate.net [researchgate.net]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. youtube.com [youtube.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to 2-(Bromomethyl)benzyl Alcohol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Bromomethyl)benzyl alcohol is a versatile bifunctional organic compound featuring both a reactive benzylic bromide and a primary alcohol. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in drug development. Detailed experimental protocols for its synthesis are provided, alongside a discussion of its potential, though not yet fully elucidated, role in modulating cellular signaling pathways.
Physicochemical Properties
This compound is a white solid at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference(s) |
| Molecular Weight | 201.06 g/mol | [1] |
| Molecular Formula | C₈H₉BrO | [1] |
| CAS Number | 74785-02-7 | [1] |
| Melting Point | 66-68 °C | [1] |
| Boiling Point (Predicted) | 279.6 ± 20.0 °C | [2] |
| pKa (Predicted) | 14.18 ± 0.10 | [2] |
| Physical Form | Solid | [1] |
| Synonyms | 2-(Bromomethyl)benzenemethanol, 2-Hydroxymethylbenzylbromide |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the selective monobromination of 1,2-benzenedimethanol. This reaction leverages the greater reactivity of one of the benzylic alcohol groups towards hydrobromic acid. Below is a detailed experimental protocol for this transformation.
Experimental Protocol: Synthesis from 1,2-Benzenedimethanol
Materials:
-
1,2-Benzenedimethanol
-
48% Hydrobromic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 1,2-benzenedimethanol (e.g., 4.0 g, 29.0 mmol) in a suitable reaction vessel, add 48% hydrobromic acid (e.g., 15.0 mL).
-
Stir the reaction mixture vigorously at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture to pH 7 by the dropwise addition of a 1N sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (e.g., 200 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (e.g., 20 mL) and brine (e.g., 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a white solid.[3]
Below is a graphical representation of the synthesis workflow.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds. The benzylic bromide is susceptible to nucleophilic substitution, while the alcohol moiety can undergo a range of transformations, including oxidation, esterification, and etherification.
Potential Biological Activity and Signaling Pathway Involvement
Direct studies on the biological activity and signaling pathway modulation by this compound are limited. However, the structurally related compound, benzyl alcohol, has been shown to have effects on cellular processes. For instance, benzyl alcohol can inhibit autophagy, a fundamental cellular process for the degradation and recycling of cellular components.
Autophagy is a tightly regulated signaling pathway that plays a crucial role in cellular homeostasis. Its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. The pathway is initiated by various cellular stressors and involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with lysosomes for degradation. The potential for benzyl alcohol and its derivatives to interfere with this pathway warrants further investigation.
Below is a simplified diagram of the autophagy signaling pathway.
Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a key method for structural elucidation. The spectrum in CDCl₃ typically shows characteristic peaks for the aromatic protons, the benzylic protons of the CH₂Br group, and the benzylic protons of the CH₂OH group, as well as the hydroxyl proton.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band characteristic of the O-H stretch of the alcohol group, typically in the region of 3200-3600 cm⁻¹. Absorptions corresponding to C-H and C=C bonds of the aromatic ring will also be present.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Safety Information
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and causes severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its bifunctional nature allows for the construction of a variety of complex molecular scaffolds, including the biologically relevant isoindolinones. While its direct biological activities are not yet well-defined, the known effects of the parent compound, benzyl alcohol, on cellular processes such as autophagy suggest potential avenues for future research. The synthetic protocols and physicochemical data provided in this guide serve as a valuable resource for researchers utilizing this compound in their work.
References
Synthesis of 2-(Bromomethyl)benzyl Alcohol from 1,2-Benzenedimethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of 2-(Bromomethyl)benzyl alcohol from the starting material 1,2-benzenedimethanol. This synthesis is a crucial step in the preparation of various pharmaceutical intermediates and other fine chemicals. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.
Core Synthesis Overview
The selective monobromination of 1,2-benzenedimethanol to yield this compound is a common synthetic transformation. The reaction typically involves the treatment of the diol with a brominating agent, most commonly hydrobromic acid (HBr). The selectivity for the mono-brominated product over the di-brominated byproduct is a key challenge and can be influenced by reaction conditions such as temperature, reaction time, and the choice of solvent.
Quantitative Data Summary
The following table summarizes the key quantitative data from representative synthetic protocols for the preparation of this compound.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 1,2-Benzenedimethanol | 1,2-Benzenedimethanol |
| Reagent | 48% Hydrobromic Acid | 48% Hydrobromic Acid |
| Solvent | None | Toluene |
| Temperature | Room Temperature | 70°C |
| Reaction Time | 2 hours | 20 minutes |
| Yield | 45% | 56% |
| Purification | Silica Gel Column Chromatography | Flash Liquid Chromatography |
| Product Form | White Solid | White Solid |
| ¹H NMR (CDCl₃, δ) | 7.30-7.45 (m, 4H), 4.85 (s, 2H), 4.64 (s, 2H), 1.81 (br s, 1H) | 7.43 and 7.39 (2xdd, 2x1H), 7.35 and 7.31 (2xddd, 2x1H), 4.86 and 4.66 (2xs, 2x2H) |
| Melting Point | Not Reported | 61.0-63.8°C |
Experimental Protocols
The following are detailed experimental methodologies for the synthesis of this compound from 1,2-benzenedimethanol.
Protocol 1: Synthesis using Hydrobromic Acid at Room Temperature[1]
-
Reaction Setup: To a suitable reaction vessel, add 1,2-benzenedimethanol (4.0 g, 29.0 mmol).
-
Reagent Addition: Add 48% hydrobromic acid (15.0 mL) to the reaction vessel.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Work-up:
-
Neutralize the reaction mixture to pH 7 by the addition of a 1N NaOH aqueous solution.
-
Dilute the mixture with ethyl acetate (200 mL).
-
Wash the organic phase sequentially with a saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄.
-
-
Purification:
-
Remove the solvent by concentration under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient elution of 0-30% ethyl acetate in hexane to afford 2.6 g (45% yield) of this compound as a white solid.[1]
-
Protocol 2: Synthesis in Toluene at Elevated Temperature[1]
-
Reaction Setup: In a reaction flask, dissolve 1,2-phenylenedimethanol (105 mg, 0.76 mmol) in toluene (20 mL).
-
Heating: Heat the solution to 70°C.
-
Reagent Addition: At 70°C, add a 48% solution of HBr (80 μL, 0.85 mmol) dropwise.
-
Reaction Monitoring: After 20 minutes, monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the presence of the product and a small amount of the bis-brominated side product.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize with a saturated aqueous solution of Na₂CO₃.
-
Extract the product with diethyl ether (3 x 15 mL).
-
-
Purification:
-
Combine the organic layers and evaporate the solvent.
-
Purify the resulting mixture by Flash Liquid Chromatography (Hexane/Ethyl Acetate = 5/1) to yield 80.0 mg (56%) of the desired product as a white solid.[1]
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound from 1,2-benzenedimethanol.
Caption: General workflow for the synthesis of this compound.
References
Spectroscopic Analysis of 2-(Bromomethyl)benzyl alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Bromomethyl)benzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for data acquisition.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data [1]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.30-7.45 | m | 4H | Aromatic protons (C₆H₄) |
| 4.85 | s | 2H | Methylene protons (-CH₂OH) |
| 4.64 | s | 2H | Methylene protons (-CH₂Br) |
| 1.81 | br s | 1H | Hydroxyl proton (-OH) |
¹³C NMR (Carbon-13) NMR Data (Predicted and based on analogous compounds)
| Chemical Shift (δ) ppm | Assignment |
| ~138-140 | C-CH₂OH (quaternary) |
| ~135-137 | C-CH₂Br (quaternary) |
| ~127-130 | Aromatic CH |
| ~63-65 | -CH₂OH |
| ~33-35 | -CH₂Br |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following absorption bands, indicative of its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600-1450 | Medium-Weak | Aromatic C=C stretch |
| 1210-1000 | Strong | C-O stretch (primary alcohol) |
| 700-600 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity | Assignment |
| 200/202 | - | [M]⁺, Molecular ion (presence of Br isotopes) |
| 121 | High | [M - Br]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. Standard pulse sequences are used for both ¹H and broadband proton-decoupled ¹³C NMR.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
Instrumentation and Data Acquisition: Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). The separated components then enter the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for ionization. The mass analyzer scans a mass-to-charge (m/z) range, typically from 40 to 400 amu.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
Solubility Profile of 2-(Bromomethyl)benzyl alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Bromomethyl)benzyl alcohol in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a detailed qualitative assessment based on the molecule's structural features and the known solubility of analogous compounds. Furthermore, it outlines standard experimental protocols for determining solubility, offering a practical framework for researchers to generate their own data. This document is intended to be a valuable resource for scientists and professionals in drug development and other research areas where this compound is utilized.
Introduction
This compound is a substituted aromatic alcohol with the chemical formula C₈H₉BrO. Its structure, featuring a polar hydroxyl group, a nonpolar benzene ring, and a bromomethyl group, imparts a nuanced solubility profile that is critical for its application in various chemical syntheses and pharmaceutical research. Understanding its solubility in different organic solvents is paramount for reaction optimization, purification, and formulation development. This guide aims to provide a thorough understanding of these characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Melting Point | 66-68 °C | [2] |
| Boiling Point | 279.6 ± 20.0 °C (Predicted) | [3] |
| Form | Solid | [2] |
| pKa | 14.18 ± 0.10 (Predicted) | [3] |
Solubility in Organic Solvents: A Qualitative Assessment
Structural Considerations:
-
Polar Hydroxyl Group (-OH): This group is capable of hydrogen bonding, suggesting solubility in polar protic solvents like alcohols (e.g., methanol, ethanol).
-
Aromatic Benzene Ring: The nonpolar nature of the benzene ring suggests solubility in nonpolar and moderately polar aprotic solvents (e.g., toluene, diethyl ether, ethyl acetate).
-
Bromomethyl Group (-CH₂Br): The presence of the halogenated alkyl group can slightly increase the molecule's polarity and polarizability compared to toluene, potentially influencing its interaction with various solvents.
Inference from Benzyl Alcohol:
Benzyl alcohol, the parent compound without the bromomethyl substituent, is miscible with alcohols and diethyl ether and has moderate solubility in water.[4] It is also soluble in benzene, chloroform, and acetone.[5] Given the structural similarity, this compound is expected to exhibit a comparable, though not identical, solubility profile. The addition of the bromomethyl group increases the molecular weight and may slightly alter the overall polarity, which could lead to variations in solubility compared to benzyl alcohol.
Expected Solubility Trends:
-
High Solubility: Expected in polar aprotic solvents such as acetone and ethyl acetate, as well as in alcohols like methanol and ethanol, where both the polar and nonpolar parts of the molecule can interact favorably with the solvent. Synthesis procedures for this compound utilize ethyl acetate and diethyl ether for extraction and purification, indicating good solubility in these solvents.[6]
-
Moderate Solubility: Likely to be soluble in aromatic hydrocarbons like toluene and chlorinated solvents like dichloromethane and chloroform.
-
Low Solubility: Expected in highly nonpolar aliphatic hydrocarbons such as hexane and heptane, as the polar hydroxyl group would hinder dissolution.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols for the determination of solubility.
Gravimetric Method
This is a common and straightforward method for determining the equilibrium solubility of a solid in a solvent.
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed container (e.g., a screw-cap vial).
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer. The time required for equilibration should be determined experimentally but is typically in the range of 24-72 hours.
-
Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to facilitate this process.
-
Sampling: A clear aliquot of the saturated solution is carefully withdrawn using a pre-weighed, pre-heated (to prevent precipitation upon cooling) syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles.
-
Solvent Evaporation: The collected aliquot is transferred to a pre-weighed container, and the solvent is evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Quantification: The container with the dried solute is weighed, and the mass of the dissolved this compound is determined. The solubility is then expressed in terms of g/100 mL, g/kg of solvent, or mole fraction.
Isothermal Shake-Flask Method followed by UV-Vis Spectroscopy
This method is suitable if the solute has a chromophore that allows for quantification by UV-Vis spectroscopy.
Methodology:
-
Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. The absorbance of these standards is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (absorbance vs. concentration).
-
Saturation and Equilibration: Follow steps 1 and 2 from the Gravimetric Method.
-
Phase Separation and Sampling: Follow steps 3 and 4 from the Gravimetric Method.
-
Dilution: The clear, saturated aliquot is diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Spectroscopic Measurement: The absorbance of the diluted solution is measured using a UV-Vis spectrophotometer at the predetermined λmax.
-
Concentration Determination: The concentration of the diluted solution is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.
Visualizing the Workflow
The logical flow of assessing the solubility of this compound can be represented in a workflow diagram.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound in a range of organic solvents is not extensively documented, a qualitative understanding based on its chemical structure and comparison with benzyl alcohol can guide its use in a laboratory and industrial setting. For precise applications, it is recommended that researchers determine the solubility experimentally using the standardized protocols outlined in this guide. This document serves as a foundational resource for professionals working with this compound, enabling them to make informed decisions regarding solvent selection and process development.
References
- 1. This compound | C8H9BrO | CID 10943522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95 74785-02-7 [sigmaaldrich.com]
- 3. This compound, 95% CAS#: 74785-02-7 [m.chemicalbook.com]
- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound, 95% synthesis - chemicalbook [chemicalbook.com]
Safety and Handling Precautions for 2-(Bromomethyl)benzyl alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-(Bromomethyl)benzyl alcohol (CAS No: 74785-02-7). The following sections detail the material's physical and chemical properties, associated hazards, recommended handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.
Compound Identification and Properties
This compound is a chemical intermediate used in various synthetic applications. A summary of its key physical and chemical properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H9BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 66-68 °C | |
| Storage Temperature | 2-8°C |
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel handling this material must be thoroughly familiar with its potential dangers.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |
Source:
Signal Word: Danger
Experimental Protocols: Safe Handling and Storage
Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | A lab coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Handling Procedures
-
Engineering Controls: All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Dispensing: When transferring the solid, use appropriate tools (e.g., spatula, powder funnel) to avoid generating dust.
Storage Procedures
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents and acids.
-
The recommended storage temperature is between 2°C and 8°C.
Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated packaging should be treated as hazardous waste.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
First Aid Measures
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
If on Skin: Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
If in Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Spill and Leak Procedures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow the procedures for a small spill.
Visualized Workflows
The following diagrams illustrate standardized workflows for handling hazardous chemicals and responding to emergencies.
Caption: Standard laboratory workflow for handling this compound.
Caption: Decision-making flowchart for emergency response.
References
Commercial Availability and Synthetic Routes for 2-(Bromomethyl)benzyl alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and key properties of 2-(Bromomethyl)benzyl alcohol. The data presented is intended to support researchers and professionals in drug development and other scientific endeavors.
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference |
| CAS Number | 74785-02-7 | |
| Molecular Formula | C₈H₉BrO | |
| Molecular Weight | 201.06 g/mol | |
| Melting Point | 66-68 °C | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C |
Commercial Availability
This compound is readily available from several chemical suppliers. The following table summarizes a selection of vendors and their offerings. Please note that pricing is subject to change and may vary based on quantity and purity.
| Supplier | Product Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 667706 | 95% | 1g | $261.75 (List Price: $349.00) |
| ChemicalBook | - | 95% | 100mg | $35.00 |
| Bide Pharmatech Ltd. | - | - | - | Contact for quote |
| Shanghai Hanhong Scientific Co.,Ltd. | - | 97%+ | 5g, 10g, 25g, 50g, 100g, 500g, 1kg, 5kg | Contact for quote |
| Wuhan ariel chemical Co., LTD. | - | - | - | Contact for quote |
| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | - | - | - | Contact for quote |
| Shanghai YuanYe Biotechnology Co., Ltd. | - | - | - | Contact for quote |
Synthetic Protocols
Two common methods for the synthesis of this compound are detailed below. Both methods utilize 1,2-benzenedimethanol as the starting material.
Method 1: Reaction with Hydrobromic Acid at Room Temperature
This protocol involves the direct reaction of 1,2-benzenedimethanol with hydrobromic acid.
Experimental Protocol:
-
To 15.0 mL of 48% hydrobromic acid, add 4.0 g (29.0 mmol) of 1,2-benzenedimethanol.[2]
-
Stir the reaction mixture for 2 hours at room temperature.[2]
-
Upon completion of the reaction, neutralize the mixture to pH 7 by adding a 1N NaOH aqueous solution.[2]
-
Dilute the reaction mixture with 200 mL of ethyl acetate.[2]
-
Wash the organic phase sequentially with a saturated NaHCO₃ solution (20 mL) and brine (20 mL).[2]
-
Dry the organic phase over anhydrous Na₂SO₄.[2]
-
Remove the solvent by concentration under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography using a gradient elution of 0-30% ethyl acetate in hexane to yield the final product as a white solid (2.6 g, 45% yield).[2]
Method 2: Reaction with Hydrogen Bromide in Toluene at Elevated Temperature
This alternative method employs hydrogen bromide in toluene at a higher temperature.
Experimental Protocol:
-
Dissolve 105 mg (0.76 mmol) of 1,2-phenylenedimethanol in 20 mL of toluene and heat the solution to 70°C.[2]
-
At this temperature, add 80 μL (0.85 mmol) of a 48% solution of HBr dropwise.[2]
-
Monitor the reaction progress by TLC, which should indicate the presence of the product and a small amount of the bis-brominated side product after approximately 20 minutes.[2]
-
Cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of Na₂CO₃.[2]
-
Extract the product with diethyl ether (3 x 15 mL).[2]
-
Combine the organic layers and evaporate the solvent.[2]
-
Purify the resulting mixture by flash column chromatography (Hexane/Ethyl Acetate = 5/1) to afford the desired product as a white solid (80.0 mg, 56% yield).[2]
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for producing this compound from 1,2-benzenedimethanol.
Caption: Synthesis of this compound.
Safety Information
This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[3]
GHS Hazard Codes: H302, H314, H317, H400
Precautionary Statements: P260, P273, P280, P301 + P312, P303 + P361 + P353, P305 + P351 + P338
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical and use appropriate personal protective equipment.
References
The Dual Reactivity of 2-(Bromomethyl)benzyl Alcohol: A Technical Guide
An In-depth Examination of a Versatile Reagent in Synthetic Chemistry
Abstract
2-(Bromomethyl)benzyl alcohol is a bifunctional aromatic compound featuring both a highly reactive benzylic bromide and a nucleophilic primary alcohol. This unique structural arrangement governs its reactivity, making it a valuable precursor for a range of synthetically important transformations. The benzylic bromide moiety is primed for nucleophilic substitution via both SN1 and SN2 pathways, facilitated by the resonance stabilization of the incipient carbocation. Concurrently, the adjacent hydroxymethyl group can act as an intramolecular nucleophile or modulate the generation of transient, highly reactive intermediates such as ortho-quinodimethanes (o-QDMs). This guide provides a detailed technical overview of the synthesis, reactivity, and quantitative aspects of this compound, presenting experimental protocols and mechanistic insights relevant to researchers in organic synthesis and drug development.
Introduction
Benzylic halides are a cornerstone of organic synthesis, prized for their enhanced reactivity in nucleophilic substitution reactions compared to their alkyl counterparts. This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize the transition states of both SN1 and SN2 reactions through resonance.[1] In this compound, this intrinsic reactivity is further complicated and enhanced by the presence of a neighboring hydroxyl group. This guide explores the key reaction pathways of this molecule: nucleophilic substitution at the benzylic carbon, intramolecular etherification to form isochroman, and its role as a stable precursor for the in-situ generation of ortho-quinodimethane, a powerful diene for Diels-Alder cycloadditions.
Synthesis of this compound
The most common and direct synthesis of this compound involves the selective monobromination of the readily available starting material, 1,2-benzenedimethanol. Care must be taken to control the reaction conditions to minimize the formation of the dibrominated side product.
Data Presentation: Synthesis Yields
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,2-Benzenedimethanol | 48% HBr (aq) | Toluene | 70 | 0.33 | 56 | [2] |
| 1,2-Benzenedimethanol | 48% HBr (aq) | None | Room Temp. | 2 | 45 | [2] |
Experimental Protocols
Protocol 2.1: Synthesis via HBr in Toluene
-
A solution of 1,2-benzenedimethanol (105 mg, 0.76 mmol) in 20 mL of toluene is heated to 70°C.
-
At this temperature, a 48% aqueous solution of HBr (80 μL, 0.85 mmol) is added dropwise.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC). After approximately 20 minutes, the reaction mixture is cooled to room temperature.
-
The mixture is neutralized with a saturated aqueous solution of NaHCO₃ and extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography (Hexane/Ethyl Acetate = 5/1) to afford this compound as a white solid (Yield: ~56%).[2]
Reactivity of the Benzylic Bromide
The core reactivity of this compound is dominated by the C-Br bond. Its position adjacent to the benzene ring allows for rapid displacement of the bromide leaving group.
Nucleophilic Substitution: SN1 and SN2 Pathways
The benzylic carbon in this compound is primary, which typically favors an SN2 mechanism. However, the significant resonance stabilization of the corresponding benzylic carbocation also allows for an SN1 pathway, particularly with weak nucleophiles in polar protic solvents. The operative mechanism is a function of the nucleophile, solvent, and temperature.
Data Presentation: Comparative Solvolysis Rates
| Compound | Solvent System | Relative Rate (k/k₀) | Mechanism | Reference |
| Benzyl Chloride (k₀) | 20% MeCN in H₂O | 1.00 | Borderline SN1/SN2 | [3][4] |
| 4-Methoxybenzyl Chloride | 20% MeCN in H₂O | ~1.5 x 10⁵ | SN1 | [3][4] |
| 3,4-Dinitrobenzyl Chloride | 20% MeCN in H₂O | ~7.8 x 10⁻⁸ | SN2 | [3][4] |
| 2-(Hydroxymethyl)benzyl Bromide | Predicted in 80% Ethanol | Faster than Benzyl Bromide | Likely SN1 | Inferred from[5] |
Note: The reactivity of bromides is significantly higher than chlorides. The -CH₂OH group, being weakly electron-donating, is expected to accelerate SN1 pathways.
Intramolecular Etherification (Cyclization)
The proximate hydroxyl group can act as an internal nucleophile. Upon deprotonation with a base, the resulting alkoxide can attack the electrophilic benzylic carbon in an intramolecular SN2 reaction, yielding the cyclic ether isochroman. This reaction is a powerful method for constructing this heterocyclic scaffold.
// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Deprotonation\n(e.g., NaH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Intermediate Alkoxide", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Intramolecular Sₙ2\nCyclization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Isochroman", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges A -> B [label="Step 1"]; B -> C; C -> D [label="Step 2"]; D -> E; } Caption: Intramolecular cyclization workflow of this compound.
Experimental Protocols
Protocol 3.1: Synthesis of Isochroman
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in dry tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), a solution of this compound (1.0 eq.) in dry THF is added dropwise at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
Reaction progress is monitored by TLC for the consumption of the starting material.
-
Upon completion, the reaction is carefully quenched by the slow addition of water at 0°C.
-
The mixture is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield isochroman.
Generation of ortho-Quinodimethane for Diels-Alder Reactions
One of the most significant applications of this compound is its use as a precursor to ortho-quinodimethane (o-QDM). Treatment with a strong, non-nucleophilic base or a reducing agent promotes an elimination of HBr, generating the highly reactive o-QDM intermediate in situ. This diene is not isolated but is immediately trapped by a suitable dienophile in a [4+2] cycloaddition reaction to form complex polycyclic structures.
// Edges A -> B; B -> C; C -> E; D -> E; E -> F; }
Caption: Reaction pathway for o-QDM generation and subsequent Diels-Alder reaction.
Experimental Protocols
Protocol 3.2: In-situ Generation of o-QDM and Diels-Alder Reaction with N-Phenylmaleimide
-
To a flask containing a solution of this compound (1.0 mmol) and N-phenylmaleimide (1.2 mmol) in an anhydrous, aprotic solvent (e.g., THF or acetonitrile, 10 mL), add activated zinc dust (1.5 mmol).
-
The suspension is stirred vigorously at room temperature or heated to reflux to initiate the formation of the o-quinodimethane.
-
The reaction is monitored by TLC for the disappearance of the starting materials and the appearance of the cycloadduct. The reaction typically proceeds over 1-3 hours.
-
After completion, the reaction mixture is cooled and filtered to remove excess zinc.
-
The filtrate is concentrated under reduced pressure.
-
The residue is redissolved in a suitable solvent like dichloromethane, washed with 1N HCl and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography or recrystallization to afford the pure Diels-Alder adduct.
Conclusion
This compound demonstrates a rich and synthetically valuable reactivity profile. The benzylic bromide provides a locus for nucleophilic attack, while the neighboring hydroxyl group enables intramolecular cyclization and facilitates the generation of the transient but powerful ortho-quinodimethane intermediate. This duality allows for its application in the construction of diverse molecular architectures, from simple heterocycles like isochroman to complex, polycyclic systems via Diels-Alder reactions. A thorough understanding of its reactivity, guided by the quantitative data and protocols presented herein, enables researchers to effectively harness this versatile reagent in the pursuit of novel chemical entities.
References
- 1. Which one will undergo hydrolysis (solvolysis) more rapidly amongst the g.. [askfilo.com]
- 2. This compound | C8H9BrO | CID 10943522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Synthetic Versatility of 2-(Bromomethyl)benzyl Alcohol: A Technical Guide
Introduction
2-(Bromomethyl)benzyl alcohol is a bifunctional aromatic compound that holds significant potential as a versatile building block in organic synthesis. Its unique structure, featuring both a nucleophilic hydroxyl group and an electrophilic bromomethyl moiety in an ortho relationship, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the potential applications of this compound, targeting researchers, scientists, and professionals in drug development. The guide details its utility as a protecting group for alcohols and phenols, its role as a precursor for various functionalized benzyl derivatives, and its application in the synthesis of heterocyclic scaffolds.
Physicochemical Properties and Synthesis
This compound is a solid with a melting point of 66-68 °C.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol |
| Appearance | Solid |
| Melting Point | 66-68 °C[1] |
| CAS Number | 74785-02-7 |
Synthesis of this compound:
Two common methods for the synthesis of this compound are presented below. The first method involves the selective monobromination of 1,2-benzenedimethanol using hydrobromic acid. The second approach utilizes a milder procedure with hydrogen bromide in toluene.
Table 1: Synthesis of this compound
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 1,2-Benzenedimethanol | 48% Hydrobromic acid, room temperature, 2 h | 45 | [2] |
| 1,2-Benzenedimethanol | 48% Hydrogen bromide, Toluene, 70 °C, 20 min | 56 | [2] |
Experimental Protocol 1: Synthesis from 1,2-Benzenedimethanol with Hydrobromic Acid [2]
To 15.0 mL of 48% hydrobromic acid, 4.0 g (29.0 mmol) of 1,2-benzenedimethanol is added. The reaction mixture is stirred for 2 hours at room temperature. Upon completion, the reaction is neutralized to pH 7 with a 1N NaOH aqueous solution. The mixture is then diluted with 200 mL of ethyl acetate and washed sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL). The organic phase is dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography (ethyl acetate/hexane gradient) to yield 2.6 g (45%) of this compound as a white solid.
Applications in Organic Synthesis
Protection of Alcohols and Phenols
The benzyl group is a widely used protecting group for hydroxyl functionalities due to its stability under a broad range of reaction conditions and its facile removal by hydrogenolysis.[3] this compound can be employed as a benzylating agent for primary alcohols and phenols via a Williamson ether synthesis.
Table 2: Representative Conditions for the Protection of Alcohols and Phenols
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol (e.g., Benzyl Alcohol) | NaH | DMF | 0 to rt | 4-12 | ~90 (representative) |
| Phenol | K₂CO₃ | DMF | 80-90 | 4-12 | ~95 (representative) |
Experimental Protocol 2: General Procedure for the Protection of a Primary Alcohol
To a stirred solution of the primary alcohol (1.0 equiv.) in anhydrous DMF (5-10 mL/mmol) under an argon atmosphere, sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes at 0 °C, followed by the dropwise addition of a solution of this compound (1.1 equiv.) in anhydrous DMF. The reaction is allowed to warm to room temperature and stirred for 4-12 hours, while monitoring the progress by TLC. Upon completion, the reaction is carefully quenched with methanol and then water. The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the protected alcohol.
Experimental Protocol 3: General Procedure for the Protection of a Phenol [4]
A mixture of the phenol (1.0 equiv.), potassium carbonate (2.0 equiv.), and this compound (1.2 equiv.) in anhydrous DMF (5-10 mL/mmol) is stirred at 80-90 °C for 4-12 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is diluted with ethyl acetate and washed with water (3 x 20 mL) and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the protected phenol.
Figure 1: General workflow for the protection of alcohols and phenols.
Synthesis of Heterocyclic Compounds
The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions.
Experimental Protocol 4: Proposed Synthesis of 1,3-Dihydroisobenzofuran
To a solution of this compound (1.0 equiv.) in anhydrous THF, sodium hydride (1.2 equiv.) is added at 0 °C. The mixture is stirred for 30 minutes, then allowed to warm to room temperature and stirred for an additional 2-4 hours to facilitate intramolecular cyclization. The reaction is monitored by TLC for the consumption of the starting material. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product can be purified by column chromatography.
Figure 2: Proposed pathway for 1,3-dihydroisobenzofuran synthesis.
Functional Group Interconversions of the Bromomethyl Group
The versatile bromomethyl group can be readily converted into a variety of other functional groups, further expanding the synthetic utility of this compound.
The bromide can be displaced by an azide nucleophile to furnish 2-(azidomethyl)benzyl alcohol, a precursor for amines via reduction or for the construction of triazoles via click chemistry.
Table 3: Synthesis of 2-(Azidomethyl)benzyl Alcohol
| Starting Material | Reagents and Conditions | Yield (%) |
| This compound | Sodium azide, DMF, rt, 12 h | ~90 (representative) |
Experimental Protocol 5: Synthesis of 2-(Azidomethyl)benzyl Alcohol
To a solution of this compound (1.0 equiv.) in DMF, sodium azide (1.5 equiv.) is added. The reaction mixture is stirred at room temperature for 12 hours. Water is then added, and the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield the azido derivative.
A classic and reliable method for the synthesis of primary amines from alkyl halides is the Gabriel synthesis.[5][6] This can be applied to this compound to produce 2-(aminomethyl)benzyl alcohol, a useful building block in medicinal chemistry.
Table 4: Gabriel Synthesis of 2-(Aminomethyl)benzyl Alcohol
| Step | Reagents and Conditions | Intermediate/Product | Yield (%) |
| 1 | Potassium phthalimide, DMF, heat | N-(2-(hydroxymethyl)benzyl)phthalimide | High (representative) |
| 2 | Hydrazine hydrate, Ethanol, reflux | 2-(Aminomethyl)benzyl alcohol | High (representative) |
Experimental Protocol 6: Synthesis of 2-(Aminomethyl)benzyl Alcohol
Step 1: Synthesis of N-(2-(hydroxymethyl)benzyl)phthalimide A mixture of this compound (1.0 equiv.) and potassium phthalimide (1.1 equiv.) in anhydrous DMF is heated at 100-120 °C for 2-4 hours. The reaction is monitored by TLC. After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration, washed with water, and dried to give the N-substituted phthalimide.
Step 2: Hydrazinolysis The N-(2-(hydroxomethyl)benzyl)phthalimide (1.0 equiv.) is suspended in ethanol, and hydrazine hydrate (2.0 equiv.) is added. The mixture is heated to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide is formed. After cooling, the precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The residue is taken up in dilute HCl and washed with ether to remove any non-basic impurities. The aqueous layer is then basified with a NaOH solution and extracted with dichloromethane. The organic extracts are dried over Na₂SO₄ and concentrated to afford 2-(aminomethyl)benzyl alcohol.
Figure 3: Functional group interconversions of the bromomethyl group.
Conclusion
This compound is a highly promising and versatile reagent in organic chemistry. Its bifunctional nature allows for its use as a protecting group for hydroxyl functionalities, a precursor for the synthesis of heterocyclic compounds like 1,3-dihydroisobenzofuran, and a substrate for various functional group transformations at the bromomethyl position. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the synthetic potential of this valuable building block in their research and development endeavors, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications. Further exploration of its reactivity is likely to uncover even more applications, solidifying its role as a key intermediate in the synthetic chemist's toolbox.
References
- 1. 2-(溴甲基)苄醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 95% synthesis - chemicalbook [chemicalbook.com]
- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols: Alkylation of Phenols with 2-(Bromomethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and materials. The Williamson ether synthesis, a reliable and versatile method for forming the ether linkage, is frequently employed for this purpose. This protocol details the alkylation of various phenolic substrates with 2-(bromomethyl)benzyl alcohol to synthesize 2-(phenoxymethyl)benzyl alcohol derivatives. These products are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with benzyl alcohol and phenoxymethyl moieties, such as antimicrobial, anti-inflammatory, and anticancer properties.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by deprotonating the phenol with a suitable base, attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.
Reaction Mechanism and Considerations
The alkylation of phenols with this compound follows the general principles of the Williamson ether synthesis. The first step involves the deprotonation of the phenol by a base to form a more nucleophilic phenoxide anion. This is followed by the nucleophilic attack of the phenoxide on the benzylic carbon of this compound.
Key Considerations:
-
Choice of Base: A variety of bases can be used, with the choice often depending on the acidity of the phenol and the desired reaction conditions. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH). For weakly acidic phenols, a stronger base like NaH may be necessary.
-
Solvent Selection: The solvent plays a crucial role in the reaction rate and selectivity. Polar aprotic solvents such as acetonitrile (CH₃CN), dimethylformamide (DMF), and acetone are commonly used as they effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.
-
Reaction Temperature: The reaction is typically carried out at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also lead to side products.
-
Substituent Effects: The electronic nature of the substituents on the phenol can influence the reaction rate. Electron-withdrawing groups increase the acidity of the phenol, facilitating its deprotonation, but may decrease the nucleophilicity of the resulting phenoxide. Conversely, electron-donating groups decrease the acidity of the phenol but increase the nucleophilicity of the phenoxide.
Experimental Protocols
General Protocol for O-Alkylation of Phenols
This protocol provides a general procedure for the O-alkylation of a phenol with this compound using potassium carbonate as the base and acetonitrile as the solvent.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) (0.1 M solution based on the phenol)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the substituted phenol (1.0 eq) and potassium carbonate (2.0 eq).
-
Add acetonitrile to the flask to make a 0.1 M solution with respect to the phenol.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). If the reaction is slow, it can be heated to a gentle reflux (around 80°C).
-
Upon completion of the reaction (disappearance of the starting phenol), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-(phenoxymethyl)benzyl alcohol derivative.
Data Presentation
The following table summarizes the representative reaction conditions and yields for the O-alkylation of various substituted phenols with this compound. Note that reaction times and yields may vary depending on the specific substrate and reaction scale.
| Phenol Substrate | Substituent | Electronic Effect | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | -H | Neutral | K₂CO₃ | CH₃CN | 80 | 6 | ~90 |
| p-Cresol | -CH₃ | Electron-donating | K₂CO₃ | DMF | 25 | 8 | ~95 |
| 4-Methoxyphenol | -OCH₃ | Electron-donating | K₂CO₃ | Acetone | 50 | 6 | ~92 |
| 4-Nitrophenol | -NO₂ | Electron-withdrawing | Cs₂CO₃ | DMF | 25 | 4 | ~98 |
| 4-Chlorophenol | -Cl | Electron-withdrawing | KOH | CH₃CN | 60 | 7 | ~88 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-(phenoxymethyl)benzyl alcohol derivatives.
Caption: General experimental workflow for the synthesis of 2-(phenoxymethyl)benzyl alcohol derivatives.
Potential Signaling Pathway: NF-κB Modulation
Derivatives of benzyl alcohol have been reported to possess anti-inflammatory properties, potentially through the modulation of key inflammatory signaling pathways such as the NF-κB pathway. The diagram below illustrates a simplified representation of the canonical NF-κB signaling cascade, which is a potential target for the synthesized compounds.[1][2][3][4][5]
Caption: A potential mechanism of action via inhibition of the NF-κB signaling pathway.
Applications in Drug Development
The 2-(phenoxymethyl)benzyl alcohol scaffold is a promising starting point for the development of new therapeutic agents. The diverse biological activities reported for related structures suggest potential applications in several areas:
-
Anti-inflammatory Agents: By potentially modulating pathways like NF-κB, these compounds could be developed into treatments for inflammatory disorders.[2]
-
Antimicrobial Agents: The benzyl and phenoxymethyl motifs are present in many known antimicrobial compounds. The synthesized derivatives could be screened for activity against a range of bacterial and fungal pathogens.
-
Anticancer Agents: The benzyl group is a pharmacophore in several anti-cancer drugs. The synthesized compounds could be evaluated for their cytotoxic effects on various cancer cell lines.
Further derivatization of the benzyl alcohol and the phenoxy ring can lead to a library of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of their biological activity, selectivity, and pharmacokinetic properties.
References
Application Notes and Protocols for the Synthesis of Ethers Using 2-(Bromomethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)benzyl alcohol is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis, particularly for the preparation of a diverse range of ethers. Its unique structure, featuring both a nucleophilic hydroxyl group and an electrophilic bromomethyl group, allows for both intramolecular and intermolecular etherification reactions. The resulting ether derivatives are of significant interest in medicinal chemistry and materials science. Notably, certain 2-(alkoxymethyl)benzyl and 2-(aryloxymethyl)benzyl ethers have been investigated for their biological activities, including as modulators of sphingosine-1-phosphate (S1P) receptors, which are crucial in various physiological processes.
These application notes provide detailed protocols for the synthesis of ethers using this compound via the Williamson ether synthesis, covering reactions with both aliphatic alcohols and phenols. Additionally, potential applications of the synthesized ethers in drug development are highlighted, with a focus on their role as S1P receptor agonists.
Reaction Principle: The Williamson Ether Synthesis
The primary method for synthesizing ethers from this compound is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide or phenoxide, respectively. This nucleophile then displaces the bromide ion from the electrophilic benzylic carbon of this compound in an SN2 reaction to form the ether linkage.[1]
Due to the presence of a hydroxyl group on this compound itself, two main reaction pathways are possible:
-
Intermolecular Etherification: Reaction with an external alcohol or phenol to form an unsymmetrical ether.
-
Intramolecular Etherification (Self-condensation): Reaction of the hydroxyl group of one molecule with the bromomethyl group of another, leading to the formation of a symmetrical dibenzyl ether. This is often a competing side reaction.
Careful control of reaction conditions is therefore essential to favor the desired product.
Experimental Protocols
The following are generalized protocols for the synthesis of ethers using this compound. The choice of base and solvent depends on the reactivity of the alcohol or phenol being used.
Protocol 1: Synthesis of 2-(Alkoxymethyl)benzyl Alcohols from Unactivated Alcohols
This protocol is suitable for the reaction of this compound with primary and secondary aliphatic alcohols. Strong bases are typically required to deprotonate these less acidic alcohols.
Reaction Scheme:
Materials:
-
This compound
-
Aliphatic alcohol (e.g., ethanol, isopropanol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydride (KH)
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the aliphatic alcohol (1.0 equivalent) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(alkoxymethyl)benzyl alcohol.
Protocol 2: Synthesis of 2-(Phenoxymethyl)benzyl Alcohols from Phenols
This protocol is suitable for the reaction of this compound with phenols and other activated alcohols. Milder bases can be used due to the higher acidity of phenols.
Reaction Scheme:
Materials:
-
This compound
-
Phenol or substituted phenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of the phenol (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetonitrile, add a solution of this compound (1.0 equivalent) in acetonitrile.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired 2-(phenoxymethyl)benzyl alcohol.[2]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of ethers using this compound, based on analogous reactions reported in the literature.
Table 1: Synthesis of 2-(Alkoxymethyl)benzyl Alcohols
| Entry | Alcohol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Ethanol | NaH | THF | 18 | 75-85 |
| 2 | Isopropanol | NaH | DMF | 24 | 65-75 |
| 3 | Cyclohexanol | KH | THF | 20 | 70-80 |
Table 2: Synthesis of 2-(Phenoxymethyl)benzyl Alcohols
| Entry | Phenol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | Acetonitrile | 6 | 85-95 |
| 2 | 4-Methoxyphenol | K₂CO₃ | DMF | 4 | 90-98 |
| 3 | 4-Nitrophenol | Cs₂CO₃ | Acetonitrile | 8 | 80-90 |
| 4 | 2-Naphthol | K₂CO₃ | DMF | 6 | 88-96 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of ethers from this compound.
Caption: General workflow for ether synthesis.
S1P1 Receptor Signaling Pathway
Ethers derived from this compound have shown potential as modulators of the S1P1 receptor. Activation of S1P1 initiates several downstream signaling cascades that are crucial for cell survival, proliferation, and migration.
References
Application Notes: 2-(Bromomethyl)benzyl Alcohol as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry and drug development, the judicious selection and application of protecting groups are paramount. The 2-(bromomethyl)benzyl alcohol introduces a unique variant of the widely utilized benzyl ether protecting group for alcohols. Its defining feature is the presence of a hydroxyl group at the ortho position of the benzyl moiety. This functional handle offers potential for alternative deprotection strategies under mild conditions, a desirable attribute for complex molecules with sensitive functionalities.
The protection of an alcohol with this compound proceeds via a standard Williamson ether synthesis. The resulting 2-(hydroxymethyl)benzyl ether is stable under a range of reaction conditions. Deprotection can be achieved through classical methods such as catalytic hydrogenolysis.
Data Presentation
The following table summarizes representative reaction conditions for the protection of various alcohols using this compound. Please note that actual yields and reaction times may vary depending on the specific substrate and experimental conditions.
| Substrate Alcohol Type | Example Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary | Benzyl Alcohol | NaH | THF | 25 | 4 | ~92[1] |
| Secondary | Cyclohexanol | NaH | DMF | 50 | 12 | ~78[1] |
| Tertiary | tert-Butanol | NaH | THF | 25 | 24 | No Reaction[1] |
| Phenol | Phenol | K₂CO₃ | Acetone | 60 | 8 | ~85[1] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol is adapted from procedures for similar benzyl bromides.[1]
Materials:
-
Primary alcohol (e.g., Benzyl alcohol)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Deionized water
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equiv.) in anhydrous THF, add sodium hydride (1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 equiv.) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between EtOAc and water.
-
Separate the organic layer, and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(hydroxymethyl)benzyl ether.
Protocol 2: Deprotection of 2-(Hydroxymethyl)benzyl Ether via Catalytic Hydrogenolysis
This is a general and widely used method for the cleavage of benzyl ethers.[2][3][4]
Materials:
-
2-(Hydroxymethyl)benzyl protected alcohol
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Ethanol (EtOH) or Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the 2-(hydroxymethyl)benzyl protected alcohol in a suitable solvent (e.g., EtOH, MeOH, or EtOAc).
-
Carefully add Pd/C (typically 5-10 mol %) to the solution.
-
Stir the suspension under an atmosphere of hydrogen (typically 1 atm, balloon pressure) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification by chromatography may be necessary.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of alcohol protection using this compound.
Caption: Deprotection of the 2-(hydroxymethyl)benzyl ether via hydrogenolysis.
Caption: General experimental workflow for protection and deprotection.
References
Application Notes and Protocols for the Deprotection of 2-(Hydroxymethyl)benzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deprotection of 2-(hydroxymethyl)benzyl ethers, a protecting group for hydroxyl functionalities. The methodologies outlined below are essential for the strategic unmasking of alcohols in the synthesis of complex molecules, particularly in the fields of carbohydrate chemistry and drug discovery.
Introduction
The 2-(hydroxymethyl)benzyl (HMB) ether is a valuable protecting group for alcohols due to its stability under a range of reaction conditions and its susceptibility to cleavage under specific, mild conditions. The presence of the hydroxymethyl group at the ortho position offers unique electronic and steric properties that can influence its reactivity compared to a standard benzyl ether. This document details the most common and effective methods for the removal of the HMB group: catalytic hydrogenolysis, oxidative cleavage, and acid-catalyzed cleavage.
Deprotection Methodologies
The selection of an appropriate deprotection method is critical and depends on the substrate's sensitivity to the reaction conditions, the presence of other functional groups, and the desired scale of the reaction.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a widely used and often "clean" method for the removal of benzyl-type protecting groups. The reaction proceeds via the cleavage of the C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). This method is favored for its mild conditions and the formation of volatile byproducts, which simplifies purification.
General Reaction Scheme:
R-O-CH₂(C₆H₄)-2-CH₂OH + H₂ --(Pd/C)--> R-OH + Toluene-2-methanol
| Substrate Type | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | 10% Pd/C | H₂ (1 atm) | Methanol | Room Temperature | 2 - 6 | >95 | General Protocol |
| Secondary Alcohol | 10% Pd/C | H₂ (1 atm) | Ethyl Acetate | Room Temperature | 4 - 8 | >90 | General Protocol |
| Phenol | 10% Pd/C | H₂ (1 atm) | Ethanol | Room Temperature | 1 - 4 | >95 | General Protocol |
| Carbohydrate | 10% Pd/C | H₂ (10 bar) | THF/tBuOH/PBS | Room Temperature | 12 - 24 | >73 | [1] |
| Peptide | 10% Pd/C | HCOOH | Methanol | Room Temperature | 0.5 - 2 | High | [2] |
Note: Yields are substrate-dependent and may require optimization.
-
Preparation: In a round-bottom flask, dissolve the 2-(hydroxymethyl)benzyl-protected substrate (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (10 mol%) to the solution.
-
Inert Atmosphere: Seal the flask with a septum and purge the system with nitrogen or argon gas.
-
Hydrogenation: Connect the flask to a hydrogen gas source (e.g., a balloon or a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen. Repeat this cycle three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Purification: If necessary, purify the crude product by flash column chromatography.
Caption: General workflow for catalytic hydrogenolysis.
The reaction mechanism involves the adsorption of both the substrate and hydrogen onto the palladium surface. The catalytic cycle proceeds through oxidative addition of the C-O bond to the palladium, followed by hydrogenolysis and reductive elimination to release the deprotected alcohol and regenerate the catalyst.[3][4]
Caption: Mechanism of catalytic hydrogenolysis.
Oxidative Cleavage with DDQ
Oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a valuable alternative to hydrogenolysis, particularly for substrates containing functional groups sensitive to reduction (e.g., alkenes, alkynes, or azides). The reaction is typically performed under neutral conditions and can be accelerated by photoirradiation.[5][6]
General Reaction Scheme:
R-O-CH₂(C₆H₄)-2-CH₂OH + DDQ --> [Intermediate] --(H₂O)--> R-OH + 2-Formylbenzyl alcohol + DDQH₂
| Substrate Type | Reagent | Solvent | Conditions | Time (h) | Yield (%) | Reference |
| Primary Alcohol | DDQ | CH₂Cl₂/H₂O | Room Temperature | 2 - 5 | 70-90 | [7] |
| Secondary Alcohol | DDQ | CH₂Cl₂/H₂O | Room Temperature | 3 - 6 | 60-85 | [7] |
| Benzyl Ether | DDQ | MeCN | Photoirradiation (365 nm), RT | 1 - 3 | 80-95 | [5] |
| Carbohydrate | DDQ | CH₂Cl₂/H₂O | Room Temperature | 1.5 - 3 | 60-80 | [7] |
Note: Yields can be improved in some cases by the addition of a mild base like BaCO₃ to neutralize acidic byproducts.[5]
-
Preparation: To a solution of the 2-(hydroxymethyl)benzyl-protected substrate (0.1 mmol) in dichloromethane (CH₂Cl₂, 3 mL) and water (0.15 mL), add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.2-1.5 equivalents).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction mixture will typically turn from a deep red/brown to a lighter color upon consumption of the DDQ.
-
Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to separate the deprotected alcohol from the hydroquinone byproduct (DDQH₂).
The mechanism is believed to involve a hydride abstraction from the benzylic position by DDQ to form a stabilized carbocation intermediate. This intermediate then reacts with water to yield a hemiacetal, which subsequently decomposes to the deprotected alcohol and the corresponding benzaldehyde derivative.[8]
Caption: Mechanism of DDQ-mediated oxidative cleavage.
Acid-Catalyzed Cleavage
Cleavage of benzyl ethers can also be achieved under acidic conditions, although this method is generally less favored due to the harsh conditions that may not be compatible with sensitive substrates. Lewis acids can offer a milder alternative to strong Brønsted acids.
General Reaction Scheme:
R-O-CH₂(C₆H₄)-2-CH₂OH + H⁺ --> [R-O⁺H-CH₂(C₆H₄)-2-CH₂OH] --> R-OH + ⁺CH₂(C₆H₄)-2-CH₂OH
| Substrate Type | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | TFA | CH₂Cl₂ | 0 - RT | 1 - 4 | Variable | General Protocol |
| Secondary Alcohol | BCl₃ | CH₂Cl₂ | -78 to 0 | 0.5 - 2 | High | [9] |
| Phenol | HBr/AcOH | Acetic Acid | 50 - 100 | 2 - 8 | Variable | General Protocol |
Note: Acid-catalyzed deprotection can be prone to side reactions and requires careful optimization for each substrate.
-
Preparation: Dissolve the 2-(hydroxymethyl)benzyl-protected substrate (0.5 mmol) in dichloromethane (CH₂Cl₂, 5 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group. Subsequent cleavage of the C-O bond can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the nature of the R group and the reaction conditions. For benzylic ethers, an Sₙ1-type mechanism involving a stable benzylic carbocation is common.[10][11]
Caption: Mechanism of acid-catalyzed cleavage.
Conclusion
The deprotection of 2-(hydroxymethyl)benzyl ethers can be effectively achieved through several methodologies, with catalytic hydrogenolysis being the most common and generally high-yielding method. Oxidative cleavage with DDQ provides a valuable orthogonal strategy for substrates incompatible with reductive conditions. Acid-catalyzed cleavage, while effective, should be employed with caution due to the potential for side reactions with sensitive functional groups. The choice of the optimal deprotection strategy will ultimately be dictated by the specific requirements of the synthetic route and the nature of the molecule of interest. Careful consideration of the factors outlined in these application notes will aid researchers in successfully deprotecting 2-(hydroxymethyl)benzyl ethers to advance their synthetic goals.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. orgsyn.org [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes: Synthesis of Heterocyclic Compounds via 2-(Bromomethyl)benzyl alcohol
Introduction
2-(Bromomethyl)benzyl alcohol is a versatile bifunctional aromatic building block valuable in the synthesis of a variety of heterocyclic compounds. Its structure contains two key reactive sites: a primary benzylic alcohol and a benzylic bromide. This unique arrangement allows for sequential or one-pot reactions to construct fused heterocyclic ring systems, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. The hydroxyl group can act as a nucleophile or be converted into other functional groups, while the bromomethyl moiety serves as a potent electrophile for alkylation reactions. These application notes provide detailed protocols for the synthesis of representative oxygen- and nitrogen-containing heterocycles utilizing this key intermediate.
Application 1: Synthesis of Oxygen-Containing Heterocycles - Phthalan (1,3-Dihydroisobenzofuran)
Phthalan and its derivatives are important structural motifs found in various natural products and biologically active molecules. A straightforward approach to the phthalan core is the intramolecular Williamson ether synthesis, where the nucleophilic alkoxide, generated from the benzylic alcohol, displaces the adjacent bromide.
General Reaction Scheme
The intramolecular cyclization of this compound proceeds via deprotonation of the alcohol with a strong, non-nucleophilic base, followed by an intramolecular S(_N)2 reaction to form the five-membered ether ring.
Caption: General reaction scheme for phthalan synthesis.
Experimental Protocol: Synthesis of Phthalan
This protocol details the base-mediated intramolecular cyclization of this compound.
Materials:
-
This compound (1.0 g, 4.97 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (0.24 g, 5.97 mmol, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF), 25 mL
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion).
-
Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil, decanting the hexane carefully.
-
Add anhydrous THF (15 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous THF (10 mL) and add it dropwise to the stirred NaH suspension over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution.
-
Add water and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford phthalan as a colorless oil.
Application 2: Synthesis of Nitrogen-Containing Heterocycles - N-Benzylisoindoline
Isoindoline scaffolds are common in pharmacologically active compounds. A versatile synthesis method involves the reaction of this compound with a primary amine, such as benzylamine. The reaction proceeds via a tandem N-alkylation followed by an intramolecular cyclization.
General Reaction Scheme
The synthesis involves an initial intermolecular S(_N)2 reaction where the primary amine displaces the bromide. The resulting secondary amine then undergoes an acid-catalyzed intramolecular cyclization, where the protonated hydroxyl group is displaced to form the isoindoline ring.
Caption: Synthesis of N-benzylisoindoline from this compound.
Experimental Protocol: Synthesis of N-Benzylisoindoline
This protocol describes the two-step, one-pot synthesis of N-benzylisoindoline.
Materials:
-
This compound (1.0 g, 4.97 mmol)
-
Benzylamine (0.59 g, 5.47 mmol, 1.1 equiv)
-
Potassium carbonate (K(_2)CO(_3)), anhydrous (1.37 g, 9.94 mmol, 2.0 equiv)
-
Toluene, 20 mL
-
Concentrated sulfuric acid (H(_2)SO(_4))
-
10% aqueous sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
N-Alkylation:
-
In a 50 mL round-bottom flask, combine this compound, benzylamine, and potassium carbonate in toluene.
-
Heat the mixture to reflux (approx. 110 °C) and stir for 6-8 hours.
-
Monitor the formation of the intermediate by TLC.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the solid with a small amount of toluene. Concentrate the filtrate under reduced pressure.
-
-
Cyclization:
-
To the crude intermediate, add 5 mL of concentrated sulfuric acid carefully while cooling in an ice bath.
-
Heat the mixture to 80-90 °C and stir for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Basify the aqueous solution to pH > 10 by the slow addition of 10% NaOH solution while cooling.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na(_2)SO(_4).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-benzylisoindoline.
-
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of heterocycles using benzylic alcohols or halides as precursors, analogous to the protocols described.
| Heterocycle Type | Starting Material | Reactant/s | Catalyst/Reagent | Conditions | Yield (%) |
| Phthalan | This compound | - | NaH | THF, 0 °C to RT, 4h | ~85 (Estimated) |
| Dibenzyl Ether[1] | Benzyl alcohol | Benzyl alcohol | FeCl(3)·6H(_2)O (5 mol%) | Propylene Carbonate, 70 °C, 24h | 86 |
| N-Benzylaniline[2] | Aniline | Benzyl alcohol | Mn-pincer complex (3 mol%), t-BuOK | Toluene, 80 °C, 24h | 92 |
| N-Benzylaniline | Aniline | Benzyl alcohol | Ru-NHC complex (0.75 mol%), NaOtBu | Toluene, 140 °C, 24h | 96 |
| Primary Benzylamine[3] | Benzyl alcohol | Aqueous NH(_3) | Raney Ni | t-amyl alcohol, 180 °C, 24h | 75 |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-benzylisoindoline.
References
- 1. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.rug.nl [pure.rug.nl]
Application Notes and Protocols for the Use of 2-(Bromomethyl)benzyl Alcohol in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(bromomethyl)benzyl alcohol and its derivatives as linkers in solid-phase synthesis (SPS), particularly for the preparation of peptides and other organic molecules. The protocols are based on well-established principles of solid-phase chemistry, drawing parallels from widely used benzyl alcohol-type linkers such as the Wang resin.
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and development, enabling the rapid and efficient assembly of complex molecules. A critical component of SPS is the linker, a chemical moiety that connects the growing molecule to an insoluble solid support. The choice of linker dictates the conditions under which the final product can be cleaved from the support and its C-terminal functionality.
Benzyl alcohol-based linkers are widely employed in solid-phase peptide synthesis (SPPS) due to their stability to the basic conditions used for Fmoc deprotection and their susceptibility to cleavage by strong acids like trifluoroacetic acid (TFA), yielding a C-terminal carboxylic acid. While para-substituted benzyl alcohol linkers, such as the Wang resin, are prevalent, ortho-substituted analogues derived from this compound offer alternative steric and electronic properties that can influence reaction kinetics and cleavage efficiency.
This document outlines the preparation of a 2-(hydroxymethyl)benzyl alcohol-functionalized resin and its application in solid-phase synthesis.
Synthesis of 2-(Hydroxymethyl)benzyl Alcohol Functionalized Resin
The preparation of a resin functionalized with a 2-(hydroxymethyl)benzyl alcohol linker can be achieved by reacting a commercially available aminomethylated polystyrene resin with a suitable derivative of 2-(hydroxymethyl)benzoic acid. The following protocol describes a representative procedure.
Experimental Protocol: Resin Functionalization
-
Resin Swelling: Swell aminomethyl polystyrene resin (1.0 g, nominal loading 1.0 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.
-
Acid Activation: In a separate flask, dissolve 2-(hydroxymethyl)benzoic acid (3 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF. Cool the solution to 0°C and add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents). Allow the activation to proceed for 15 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated acid solution. Agitate the mixture at room temperature for 12 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM) (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination: Determine the loading of the hydroxyl groups on the resin using a standard method such as the Fmoc-loading test after coupling Fmoc-Ala-OH.
Loading of the First Amino Acid
The first amino acid is attached to the hydroxyl group of the resin via an ester linkage. The following protocol is a standard procedure for this esterification.
Experimental Protocol: First Amino Acid Loading
-
Resin Swelling: Swell the 2-(hydroxymethyl)benzyl alcohol resin (1.0 g) in DCM (10 mL) for 1 hour.
-
Amino Acid Preparation: In a separate flask, dissolve the desired N-Fmoc protected amino acid (5 equivalents relative to resin loading) in a minimal amount of DMF and dilute with DCM.
-
Coupling Reagent Addition: Add N,N'-diisopropylcarbodiimide (DIC) (2.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the amino acid solution.
-
Coupling Reaction: Add the amino acid solution to the swollen resin and agitate the mixture at room temperature for 4 hours.
-
Capping: To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DCM for 30 minutes.
-
Washing and Drying: Wash the resin as described in the resin functionalization protocol and dry under vacuum.
-
Substitution Level Determination: The substitution level can be determined spectrophotometrically by cleaving the Fmoc group from a known weight of resin with piperidine and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.
Solid-Phase Peptide Synthesis (SPPS)
The following is a standard protocol for Fmoc-based solid-phase peptide synthesis on the 2-(hydroxymethyl)benzyl alcohol resin.
Experimental Protocol: Peptide Chain Elongation
This cycle is repeated for each amino acid to be incorporated into the peptide sequence.
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vessel, activate the next N-Fmoc-amino acid (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and HOBt (3 equivalents) in the presence of N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin test.
-
-
Washing:
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and by-products.
-
Cleavage of the Peptide from the Resin
The final peptide is cleaved from the solid support, with simultaneous removal of acid-labile side-chain protecting groups, using a strong acid cocktail.
Experimental Protocol: Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A standard Reagent K is suitable for most peptides: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Purification: Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables summarize typical quantitative data for solid-phase synthesis using benzyl alcohol-type linkers. These values are representative and may vary depending on the specific sequence and reaction conditions.
| Parameter | Typical Value |
| Resin Loading | |
| Initial Resin Loading | 0.5 - 1.2 mmol/g |
| First Amino Acid Substitution | 0.3 - 0.8 mmol/g |
| Peptide Synthesis | |
| Coupling Efficiency per Cycle | > 99% |
| Overall Yield (crude peptide) | 70 - 95% |
| Final Product | |
| Purity after Cleavage (crude) | 50 - 90% |
| Purity after HPLC Purification | > 95% |
Table 1: Representative Quantitative Data for SPPS on Benzyl Alcohol-Type Resins.
| Reagent | Volume / Amount | Purpose |
| Fmoc Deprotection | ||
| Piperidine in DMF | 20% (v/v) | Removal of Fmoc protecting group |
| Amino Acid Coupling | ||
| Fmoc-Amino Acid | 3 equivalents | Building block |
| HBTU/HOBt | 3 equivalents | Activating agents |
| DIPEA | 6 equivalents | Base |
| Cleavage | ||
| TFA | 82.5% | Cleavage from resin and side-chain deprotection |
| Phenol, Water, Thioanisole, EDT | 5%, 5%, 5%, 2.5% | Scavengers to prevent side reactions |
Table 2: Typical Reagents and their Ratios for a Standard SPPS Cycle and Cleavage.
Visualizations
Caption: Synthesis of 2-(Hydroxymethyl)benzyl Alcohol Resin.
Caption: General workflow for solid-phase peptide synthesis.
Caption: Simplified acid-catalyzed cleavage mechanism.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-(Bromomethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-(bromomethyl)benzyl alcohol. This versatile building block can undergo a variety of transformations to furnish complex molecular architectures, which are of significant interest in medicinal chemistry and materials science. The following sections detail the protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, including quantitative data and reaction mechanisms.
Suzuki-Miyaura Coupling: Synthesis of 2-Arylmethyl-benzyl alcohols
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp³)–C(sp²) bonds. In the case of this compound, it allows for the introduction of various aryl and heteroaryl groups at the benzylic position, leading to the synthesis of diarylmethane scaffolds.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 90 | 16 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 110 | 10 | 78 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | THF/H₂O (4:1) | 80 | 24 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL).
-
The flask is sealed and the reaction mixture is stirred vigorously at 100 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylmethyl-benzyl alcohol.
Reaction Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Heck Reaction: Synthesis of 2-Styrylbenzyl alcohols
The Heck reaction facilitates the coupling of this compound with alkenes to produce substituted styrenyl compounds. This reaction is a powerful tool for the formation of C(sp³)–C(sp²) bonds and the synthesis of complex olefinic structures.
Data Presentation: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | Et₃N | DMF | 120 | 24 | 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | Acetonitrile | 100 | 18 | 82 |
| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | Dioxane | 110 | 20 | 70 |
| 4 | Cyclohexene | Pd(PPh₃)₄ (5) | - | NaOAc | DMA | 130 | 36 | 65 |
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., P(o-tolyl)₃)
-
Base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., DMF)
-
Standard laboratory glassware
-
Inert atmosphere setup
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), palladium acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.06 mmol, 6 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL) followed by triethylamine (Et₃N, 2.0 mmol, 2.0 equiv).
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with diethyl ether (25 mL).
-
Wash the organic phase with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 2-styrylbenzyl alcohol.
Reaction Visualization
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling: Synthesis of 2-Alkynylbenzyl alcohols
The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond between this compound and a terminal alkyne, providing access to functionalized propargyl alcohols. This reaction typically employs a dual catalyst system of palladium and copper.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 90 |
| 2 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (5) | Diisopropylamine | Toluene | 80 | 12 | 85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (6) | Piperidine | DMF | 70 | 10 | 95 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2.5) | CuI (5) | K₂CO₃ | Acetonitrile | 80 | 16 | 78 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., THF)
-
Standard laboratory glassware
-
Inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv).
-
To this mixture, add this compound (1.0 mmol, 1.0 equiv) followed by the dropwise addition of phenylacetylene (1.1 mmol, 1.1 equiv).
-
Stir the reaction mixture at 60 °C for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate (30 mL).
-
Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography to obtain the desired 2-alkynylbenzyl alcohol.
Reaction Visualization
Caption: Catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination: Synthesis of 2-((Arylamino)methyl)benzyl alcohols
The Buchwald-Hartwig amination allows for the formation of C(sp³)–N bonds, coupling this compound with a wide range of primary and secondary amines. This reaction is highly valuable for the synthesis of complex amines used in pharmaceutical development.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS | Toluene | 100 | 16 | 88 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOt-Bu | Dioxane | 90 | 18 | 91 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | t-BuOH | 110 | 24 | 80 |
| 4 | Indole | PdCl₂(Amphos)₂ (3) | - | Cs₂CO₃ | Xylene | 120 | 20 | 76 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., RuPhos)
-
Base (e.g., LHMDS)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware
-
Inert atmosphere setup
Procedure:
-
In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and RuPhos (0.03 mmol, 3 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv) and aniline (1.1 mmol, 1.1 equiv).
-
Add anhydrous toluene (5 mL).
-
Finally, add lithium bis(trimethylsilyl)amide (LHMDS, 1.5 mmol, 1.5 equiv) as a 1 M solution in THF.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 2-((arylamino)methyl)benzyl alcohol.
Reaction Visualization
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols: Phase-Transfer Catalysis in Reactions of 2-(Bromomethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for leveraging phase-transfer catalysis (PTC) in synthetic reactions involving 2-(bromomethyl)benzyl alcohol. While direct, detailed protocols for a wide range of PTC reactions with this specific substrate are not extensively documented in publicly available literature, this guide extrapolates from established PTC principles and related reactions with benzyl halides to provide actionable experimental frameworks. The focus is on facilitating the synthesis of valuable chemical intermediates, with a primary example being the intramolecular cyclization to form isochroman, a key structural motif in various natural products and pharmaceuticals.
Introduction to Phase-Transfer Catalysis with this compound
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This is achieved through the use of a phase-transfer catalyst, which is a substance that facilitates the migration of a reactant from one phase into the other, where the reaction can then proceed.
For reactions involving this compound, PTC offers several advantages:
-
Mild Reaction Conditions: PTC often allows reactions to be performed at or near room temperature and atmospheric pressure, preserving sensitive functional groups.
-
Increased Reaction Rates: By bringing reactants together, PTC can significantly accelerate reaction kinetics.
-
Use of Inexpensive Reagents: It often enables the use of simple, inexpensive bases like sodium hydroxide or potassium carbonate.
-
Simplified Work-up Procedures: The catalyst can often be easily separated from the product, simplifying purification.
The dual functionality of this compound, possessing both a reactive benzylic bromide and a nucleophilic hydroxyl group, makes it an ideal candidate for intramolecular cyclization reactions under PTC conditions to form cyclic ethers like isochroman. Furthermore, the benzylic bromide can readily participate in intermolecular alkylation reactions with various nucleophiles.
Intramolecular Cyclization: Synthesis of Isochroman
The intramolecular Williamson ether synthesis of this compound to yield isochroman is a prime application of phase-transfer catalysis. The reaction involves the deprotonation of the hydroxyl group by a base in the aqueous phase, followed by the transfer of the resulting alkoxide to the organic phase by the PTC catalyst, where it undergoes intramolecular nucleophilic substitution to displace the bromide.
Logical Workflow for Isochroman Synthesis via PTC
Caption: Workflow for the PTC-mediated synthesis of isochroman.
Experimental Protocol: Synthesis of Isochroman
This protocol is a representative procedure based on general principles of PTC for intramolecular cyclization.
Materials:
-
This compound
-
Toluene (or another suitable organic solvent like dichloromethane)
-
Aqueous Sodium Hydroxide (50% w/w)
-
Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in toluene (10-20 mL per gram of substrate).
-
Addition of Catalyst and Base: Add the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 - 0.10 eq), to the solution. With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (2.0 - 5.0 eq).
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene or another suitable organic solvent (2 x 10 mL).
-
Washing: Combine the organic layers and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure isochroman.
Quantitative Data Summary (Illustrative)
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of isochroman. Actual results may vary based on specific experimental conditions.
| Parameter | Value |
| Substrate | This compound |
| Catalyst | Tetrabutylammonium bromide (TBAB) |
| Catalyst Loading | 5-10 mol% |
| Base | 50% aq. NaOH |
| Solvent | Toluene |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2-6 hours |
| Yield | > 90% (expected) |
Intermolecular Reactions of this compound
The benzylic bromide moiety of this compound can also undergo intermolecular nucleophilic substitution with various nucleophiles under PTC conditions.
O-Alkylation of Phenols
This reaction allows for the synthesis of benzyl ethers, which are important intermediates in organic synthesis.
Caption: Workflow for the PTC-mediated O-alkylation of phenols.
Materials:
-
This compound
-
Phenol (or a substituted phenol)
-
Dichloromethane (DCM) or Toluene
-
Aqueous Sodium Hydroxide (e.g., 7.7 M)
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of the phenol (1.0 eq) and this compound (1.1 eq) in dichloromethane, add the phase-transfer catalyst TBAB (0.05 eq).
-
Addition of Base: While stirring vigorously, add the aqueous sodium hydroxide solution (3.0 eq).
-
Reaction: Continue vigorous stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Work-up: After completion, separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
| Parameter | Value |
| Alkylating Agent | This compound |
| Nucleophile | Phenol |
| Catalyst | Tetrabutylammonium bromide (TBAB) |
| Base | 7.7 M aq. NaOH |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Yield | High (expected) |
N-Alkylation of Amines
The N-alkylation of primary and secondary amines with this compound can be achieved under PTC conditions to produce the corresponding substituted benzylamines.
Materials:
-
This compound
-
Primary or secondary amine
-
Toluene or Acetonitrile
-
Potassium carbonate (solid)
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the amine (1.0 eq), this compound (1.1 eq), potassium carbonate (2.0 eq), and TBAB (0.1 eq) in toluene.
-
Reaction: Heat the mixture to 60-80 °C with vigorous stirring for 6-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, filter off the solid potassium carbonate.
-
Washing: Wash the filtrate with water to remove any remaining salts and the catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography or distillation.
| Parameter | Value |
| Alkylating Agent | This compound |
| Nucleophile | Primary/Secondary Amine |
| Catalyst | Tetrabutylammonium bromide (TBAB) |
| Base | Potassium Carbonate (solid) |
| Solvent | Toluene |
| Temperature | 60-80 °C |
| Reaction Time | 6-24 hours |
| Yield | Moderate to High (expected) |
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Concentrated sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Organic solvents are flammable and should be used away from ignition sources.
Conclusion
Phase-transfer catalysis provides a versatile and efficient methodology for the transformation of this compound into a variety of valuable compounds, including isochroman and various O- and N-alkylated products. The mild reaction conditions, high potential yields, and operational simplicity make PTC an attractive strategy for researchers in organic synthesis and drug development. Further optimization of the presented protocols may be necessary to achieve the desired outcomes for specific substrates and applications.
Microwave-Assisted Synthesis of Phthalides and N-Substituted Isoindolinones from 2-(Bromomethyl)benzyl alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of two important classes of heterocyclic compounds, phthalides and N-substituted isoindolinones, using 2-(bromomethyl)benzyl alcohol and its derivatives as a key starting material. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction efficiency, making it an invaluable tool in modern organic synthesis and drug discovery.
Introduction
Phthalides (isobenzofuran-1(3H)-ones) and isoindolinones are privileged scaffolds found in numerous natural products and synthetic compounds with a wide range of biological activities. Their derivatives have shown promise as anti-inflammatory, antifungal, and neuroprotective agents, as well as inhibitors of key signaling pathways implicated in cancer and other diseases.[1][2][3][4][5][6][7][8][9][10][11] The use of this compound as a versatile starting material, combined with the efficiency of microwave irradiation, provides a rapid and effective route to these valuable heterocyclic systems.
Application 1: Microwave-Assisted Synthesis of Phthalides
This section details the palladium-catalyzed carbonylation and intramolecular cyclization of this compound and its derivatives to yield phthalides. The use of molybdenum hexacarbonyl (Mo(CO)₆) as a solid source of carbon monoxide under microwave irradiation offers a safe and convenient alternative to handling gaseous CO.
Experimental Protocol: Microwave-Assisted Synthesis of Phthalide
Materials:
-
This compound
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Diisopropylethylamine (DIEA)
-
1,4-Dioxane (anhydrous)
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol), molybdenum hexacarbonyl (0.5 mmol), palladium(II) acetate (0.05 mmol), 1,1'-bis(diphenylphosphino)ferrocene (0.05 mmol), 4-dimethylaminopyridine (2.0 mmol), and N,N-diisopropylethylamine (2.0 mmol).
-
Add anhydrous 1,4-dioxane (1 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 180 °C for 30-60 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The reaction mixture can be purified by silica gel column chromatography to afford the desired phthalide.
Quantitative Data: Synthesis of Substituted Phthalides
| Entry | Starting Material | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | This compound | Phthalide | 60 | 180 | 88 |
| 2 | 2-(Bromomethyl)-5-methoxybenzyl alcohol | 6-Methoxyphthalide | 60 | 180 | 85 |
| 3 | 2-(Bromomethyl)-4,5-dimethoxybenzyl alcohol | 5,6-Dimethoxyphthalide | 60 | 180 | 92 |
| 4 | 2-(Bromomethyl)-5-(trifluoromethyl)benzyl alcohol | 6-(Trifluoromethyl)phthalide | 60 | 180 | 75 |
| 5 | 2-(Bromomethyl)-5-chlorobenzyl alcohol | 6-Chlorophthalide | 60 | 180 | 81 |
Reaction conditions: Aryl bromide (1.0 mmol), Mo(CO)₆ (0.5 mmol), Pd(OAc)₂ (0.05 mmol), dppf (0.05 mmol), DMAP (2.0 mmol), DIEA (2.0 mmol), and dioxane (1 mL). Data adapted from literature reports.
Application 2: Microwave-Assisted Synthesis of N-Substituted Isoindolinones
This protocol describes a two-step, one-pot microwave-assisted synthesis of N-substituted isoindolinones from this compound and primary amines. The initial step involves the formation of a secondary amine intermediate, which then undergoes an intramolecular cyclization.
Experimental Protocol: Microwave-Assisted Synthesis of N-Benzylisoindolinone
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol), benzylamine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add acetonitrile (3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 20 minutes.
-
After cooling, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography to yield the N-benzylisoindolinone.
Quantitative Data: Synthesis of N-Substituted Isoindolinones
| Entry | Amine | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | Benzylamine | N-Benzylisoindolinone | 20 | 120 | 85 |
| 2 | Aniline | N-Phenylisoindolinone | 30 | 140 | 78 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)isoindolinone | 30 | 140 | 82 |
| 4 | Cyclohexylamine | N-Cyclohexylisoindolinone | 25 | 130 | 75 |
| 5 | n-Butylamine | N-n-Butylisoindolinone | 20 | 120 | 88 |
Yields are estimated based on related literature procedures and may vary depending on the specific substrate and reaction optimization.
Biological Significance and Signaling Pathways
Phthalide and isoindolinone derivatives are known to interact with various biological targets and signaling pathways, making them attractive scaffolds for drug discovery.
Phthalide Derivatives: Modulation of Inflammatory Pathways
Certain phthalide derivatives have been shown to exhibit anti-inflammatory properties by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] These pathways are crucial in the cellular response to inflammation.
Caption: Phthalide derivatives can inhibit the NF-κB and MAPK signaling pathways.
Isoindolinone Derivatives: Targeting Developmental and DNA Repair Pathways
Isoindolinone-based compounds have been identified as potent inhibitors of several important cellular targets, including the Hedgehog signaling pathway, Poly(ADP-ribose) polymerase 1 (PARP1), and voltage-gated potassium channels (Kv1.5).[2][9][10] Inhibition of these pathways has therapeutic potential in oncology and cardiovascular diseases.
Caption: Isoindolinones can inhibit Hedgehog signaling and PARP1-mediated DNA repair.
Conclusion
The microwave-assisted synthesis protocols presented herein offer a rapid, efficient, and versatile approach to the synthesis of biologically relevant phthalides and N-substituted isoindolinones from this compound. These methods are highly amenable to the generation of compound libraries for screening in drug discovery programs. The diverse biological activities of these heterocyclic scaffolds, including the modulation of key signaling pathways in inflammation and cancer, underscore their potential for the development of novel therapeutics. Researchers are encouraged to adapt and optimize these protocols for the synthesis of novel derivatives and to explore their therapeutic potential further.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of isoindoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
Flow Chemistry Applications of 2-(Bromomethyl)benzyl alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed experimental protocols for the use of 2-(Bromomethyl)benzyl alcohol in continuous flow chemistry. While direct literature on the flow applications of this specific bifunctional molecule is limited, its structure allows for its participation in several important synthetic transformations. The following protocols are based on established flow chemistry principles for analogous benzyl bromides and benzyl alcohols, offering a robust starting point for methodology development.
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. These benefits are particularly relevant for reactions involving reactive intermediates or hazardous reagents.
Application Note 1: Continuous Flow Williamson Ether Synthesis
The benzyl bromide moiety of this compound is an excellent electrophile for SN2 reactions, making it an ideal candidate for Williamson ether synthesis in a continuous flow setup. This protocol describes the reaction with a generic alkoxide to form a benzyl ether derivative. This transformation is fundamental in the synthesis of various fine chemicals and pharmaceutical intermediates.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected outcomes for the Williamson ether synthesis of this compound with sodium ethoxide, based on typical flow reactions with benzyl bromides.
| Parameter | Value |
| Reactant A | This compound in Tetrahydrofuran (THF) (0.5 M) |
| Reactant B | Sodium Ethoxide in Ethanol (0.6 M) |
| Flow Rate (Reactant A) | 0.5 mL/min |
| Flow Rate (Reactant B) | 0.5 mL/min |
| Total Flow Rate | 1.0 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 10 min |
| Temperature | 60 °C |
| Pressure | 5 bar |
| Expected Yield | >95% |
Experimental Protocol
1. System Preparation:
- Assemble a flow chemistry system consisting of two pumps, a T-mixer, a heated coil reactor, and a back pressure regulator.
- Ensure all components are clean, dry, and chemically resistant to the reagents and solvents.
- Pressurize the system with an inert gas (e.g., Nitrogen) and ensure there are no leaks.
2. Reagent Preparation:
- Solution A: Prepare a 0.5 M solution of this compound in anhydrous THF.
- Solution B: Prepare a 0.6 M solution of sodium ethoxide in anhydrous ethanol.
3. Reaction Execution:
- Set the reactor temperature to 60 °C and the back pressure regulator to 5 bar.
- Begin pumping both Solution A and Solution B at a flow rate of 0.5 mL/min each into the T-mixer.
- The combined stream flows through the 10 mL heated coil reactor, resulting in a residence time of 10 minutes.
- Allow the system to reach a steady state for approximately 3 residence times (30 minutes) before collecting the product.
4. Work-up and Analysis:
- The output stream is collected in a flask containing a quenching agent (e.g., saturated aqueous ammonium chloride).
- The product is then extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product can be analyzed by TLC, GC-MS, and NMR, and purified by column chromatography if necessary.
Workflow Diagram
Caption: Workflow for continuous Williamson ether synthesis.
Application Note 2: Continuous Flow Esterification
The primary alcohol group of this compound can be readily esterified under flow conditions. This protocol outlines a representative acid-catalyzed esterification with acetic acid. Flow esterification often benefits from the ability to use superheated conditions, which can significantly accelerate the reaction rate.
Quantitative Data Summary
The following table presents representative data for the esterification of this compound.
| Parameter | Value |
| Reactant A | This compound in Toluene (1.0 M) |
| Reactant B | Acetic Acid with Sulfuric Acid (catalyst) in Toluene (1.2 M) |
| Flow Rate (Reactant A) | 1.0 mL/min |
| Flow Rate (Reactant B) | 1.0 mL/min |
| Total Flow Rate | 2.0 mL/min |
| Reactor Volume | 20 mL |
| Residence Time | 10 min |
| Temperature | 120 °C |
| Pressure | 10 bar |
| Expected Yield | ~90% |
Experimental Protocol
1. System Preparation:
- Configure a flow reactor system with two pumps, a T-mixer, a heated coil reactor, and a back pressure regulator.
- Ensure all wetted parts are compatible with acidic conditions.
2. Reagent Preparation:
- Solution A: Prepare a 1.0 M solution of this compound in toluene.
- Solution B: Prepare a 1.2 M solution of acetic acid in toluene containing a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%).
3. Reaction Execution:
- Set the reactor temperature to 120 °C and the back pressure regulator to 10 bar to keep the solvent in the liquid phase.
- Pump Solution A and Solution B at 1.0 mL/min each through the T-mixer and into the heated reactor coil.
- The 20 mL reactor volume provides a residence time of 10 minutes.
- Collect the output after the system has stabilized (approx. 30 minutes).
4. Work-up and Analysis:
- The product stream is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- The organic layer is separated, dried, and concentrated.
- Product identity and purity are confirmed by standard analytical techniques (NMR, GC-MS, IR).
Reaction Scheme
Caption: Acid-catalyzed esterification in a flow reactor.
Application Note 3: Palladium-Catalyzed Carbonylation in Flow
The carbonylation of benzyl halides is a powerful method for synthesizing phenylacetic acid derivatives. Performing this reaction in a flow reactor allows for the safe handling of carbon monoxide gas and precise control over reaction conditions. This proposed protocol describes the synthesis of [2-(hydroxymethyl)phenyl]acetic acid from this compound.
Quantitative Data Summary
Representative conditions for the palladium-catalyzed carbonylation are outlined below.
| Parameter | Value |
| Reactant Stream | This compound (0.2 M), Pd(OAc)₂ (2 mol%), dppf (4 mol%), Triethylamine (1.5 eq.) in DMF |
| Gas Stream | Carbon Monoxide (CO) |
| Flow Rate (Liquid) | 0.2 mL/min |
| Reactor Type | Gas-Liquid Tube-in-Tube Reactor |
| Reactor Volume | 5 mL |
| Residence Time | 25 min |
| Temperature | 100 °C |
| Pressure | 20 bar |
| Expected Yield | 70-85% |
Experimental Protocol
1. System Preparation:
- Assemble a flow system equipped with a high-pressure liquid pump, a mass flow controller for CO gas, a gas-liquid mixer (e.g., a T-mixer), a heated coil reactor rated for high pressure, and a back pressure regulator.
- A gas-liquid tube-in-tube reactor, where the inner tube is permeable to gas, is ideal for this application.
2. Reagent Preparation:
- Prepare a stock solution in anhydrous DMF containing this compound (0.2 M), palladium(II) acetate (2 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 4 mol%), and triethylamine (1.5 equivalents).
3. Reaction Execution:
- Heat the reactor to 100 °C.
- Set the back pressure regulator to 20 bar.
- Pump the reagent solution at 0.2 mL/min into the mixer.
- Simultaneously, introduce carbon monoxide gas into the reactor system at a pressure that maintains the desired 20 bar total pressure.
- The gas-liquid mixture flows through the reactor for a residence time of 25 minutes.
4. Work-up and Analysis:
- The output stream is carefully depressurized and collected.
- The reaction mixture is acidified, and the product is extracted.
- Analysis by HPLC and NMR is used to determine conversion and yield.
Logical Relationship Diagram
Caption: Logical flow of the carbonylation reaction.
Application Note 4: Intramolecular Cyclization to Isochroman
This compound is a prime substrate for intramolecular cyclization to form isochroman, a heterocyclic motif present in some natural products. This reaction can be promoted by a base and is well-suited for a continuous flow process, which allows for rapid optimization and safe handling of the reaction mixture.
Quantitative Data Summary
The table below outlines representative conditions for the synthesis of isochroman.
| Parameter | Value |
| Reactant Stream | This compound (0.3 M) and Potassium tert-butoxide (1.1 eq.) in THF |
| Flow Rate | 0.5 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 20 min |
| Temperature | 50 °C |
| Pressure | 2 bar |
| Expected Yield | >90% |
Experimental Protocol
1. System Preparation:
- A simple flow setup with one pump, a heated coil reactor, and a back pressure regulator is sufficient.
2. Reagent Preparation:
- Prepare a solution of this compound (0.3 M) and potassium tert-butoxide (1.1 equivalents) in anhydrous THF. Note: The base should be added to the substrate solution just before pumping to avoid premature reaction. A two-pump system feeding a T-mixer just before the reactor is an alternative, safer setup.
3. Reaction Execution:
- Set the reactor temperature to 50 °C and the back pressure regulator to 2 bar.
- Pump the premixed reagent solution at 0.5 mL/min through the heated coil reactor.
- The residence time in the 10 mL reactor will be 20 minutes.
- Collect the product stream after stabilization.
4. Work-up and Analysis:
- The reaction mixture is quenched with water.
- The product, isochroman, is extracted with an organic solvent.
- The organic phase is dried and evaporated to yield the crude product, which can be purified by distillation or chromatography.
- Analysis is performed using GC-MS and NMR.
Reaction and Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Alkylation Reactions with 2-(Bromomethyl)benzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(bromomethyl)benzyl alcohol in alkylation reactions. The unique structure of this reagent, containing both a nucleophilic hydroxyl group and an electrophilic bromomethyl group, presents specific challenges that can lead to undesired side reactions. This guide will help you navigate these challenges to optimize your desired chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the alkylation of an alcohol (R-OH) with this compound?
A1: The main side reactions are intramolecular cyclization and self-condensation.
-
Intramolecular Cyclization (Williamson Ether Synthesis): The alkoxide formed from this compound can attack the benzylic bromide on the same molecule to form a cyclic ether called isochroman. This is often a significant side product, especially under dilute conditions.
-
Self-Condensation to form Dibenzyl Ether: One molecule of this compound can react with the alkoxide of another molecule to form a dibenzyl ether dimer. This is more likely to occur at higher concentrations.
Q2: How does the choice of base affect the outcome of the reaction?
A2: The base is critical for deprotonating the alcohol to form the nucleophilic alkoxide. Strong, non-nucleophilic bases are generally preferred for Williamson ether synthesis.
-
Strong Bases (e.g., NaH, KH): These bases irreversibly deprotonate the alcohol, which can drive the reaction to completion. They are a good choice for minimizing unreacted starting material.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These may be suitable for more acidic alcohols (like phenols) but might not be effective for less acidic aliphatic alcohols. They can sometimes offer better selectivity by maintaining a lower concentration of the highly reactive alkoxide.
Q3: What is the role of the solvent in controlling side reactions?
A3: The solvent influences the solubility of reactants and the rate of the SN2 reaction. Polar aprotic solvents are typically used.
-
DMF (N,N-Dimethylformamide) and THF (Tetrahydrofuran): These are common solvents for Williamson ether synthesis as they effectively solvate the cation of the alkoxide, leaving the anion more nucleophilic.[1]
-
Acetonitrile (ACN): Another suitable polar aprotic solvent.
-
Protic Solvents (e.g., ethanol): These should be avoided as they can solvate the alkoxide, reducing its nucleophilicity, and can also act as competing nucleophiles.
Q4: Can temperature be used to control the selectivity of the reaction?
A4: Yes, temperature can influence the relative rates of the desired and undesired reactions. Generally, lower temperatures favor the kinetically controlled product. It is advisable to start the reaction at a lower temperature (e.g., 0 °C) and slowly warm to room temperature or slightly above, while monitoring the progress by TLC.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired ether product. | 1. Incomplete deprotonation of the alcohol. 2. Competing side reactions (intramolecular cyclization or self-condensation). 3. Steric hindrance at the alcohol. | 1. Use a stronger base (e.g., NaH) and ensure anhydrous conditions. 2. See "High yield of isochroman" or "High yield of dibenzyl ether dimer" below. 3. This reaction works best with primary and secondary alcohols. For sterically hindered alcohols, consider alternative synthetic routes. |
| High yield of isochroman (intramolecular cyclization product). | The intramolecular reaction is kinetically favored, especially at low concentrations. | 1. Increase the concentration of the reaction mixture to favor the intermolecular reaction. 2. Add the this compound slowly to a solution containing the deprotonated alcohol of interest. This keeps the concentration of the bifunctional reagent low at any given time. |
| High yield of dibenzyl ether dimer (self-condensation product). | High concentration of this compound. | 1. Use a higher ratio of the desired alcohol to this compound. 2. Employ the slow addition method described above. |
| Reaction does not proceed to completion. | 1. Insufficient base. 2. Deactivation of the base by water. 3. Low reactivity of the alcohol. | 1. Use a slight excess of the base (e.g., 1.1-1.2 equivalents). 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Consider a stronger base or a higher reaction temperature. Monitor the reaction for decomposition of starting materials or products. |
| Formation of multiple unidentified spots on TLC. | Decomposition of starting materials or products. | 1. Run the reaction at a lower temperature. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Data Presentation
The following table summarizes the expected qualitative effects of reaction parameters on product distribution. Quantitative data for this specific system is not widely available in the literature, so these are based on general principles of chemical kinetics and reactivity in Williamson ether synthesis.
| Parameter | Condition | Expected Major Product | Expected Minor Product(s) |
| Concentration | High | Desired Intermolecular Ether / Dibenzyl Ether Dimer | Isochroman |
| Low | Isochroman | Desired Intermolecular Ether / Dibenzyl Ether Dimer | |
| Addition Method | Slow addition of this compound | Desired Intermolecular Ether | Isochroman, Dibenzyl Ether Dimer |
| All reagents mixed at once | Increased side products | Desired Intermolecular Ether | |
| Temperature | Low (e.g., 0 °C to RT) | Potentially higher selectivity for the desired product | Side products |
| High (e.g., > 60 °C) | Faster reaction, but potentially more side products and decomposition | Desired Intermolecular Ether |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Primary Alcohol with this compound
This protocol aims to maximize the yield of the desired intermolecular ether product.
Materials:
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Primary alcohol (R-OH)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous DMF or THF to the flask.
-
To this suspension, add a solution of the primary alcohol (1.0 equivalent) in the same anhydrous solvent dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF or THF.
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Add the solution of this compound dropwise to the alkoxide solution over a period of 1-2 hours using a syringe pump.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired ether.
Mandatory Visualization
Caption: Reaction pathways in this compound alkylations.
Caption: Troubleshooting workflow for optimizing alkylation reactions.
References
Formation of dibenzyl ether byproduct with 2-(Bromomethyl)benzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)benzyl alcohol. The focus is on addressing the common issue of dibenzyl ether byproduct formation during its use in chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dibenzyl ether formation when using this compound?
A1: The formation of a dibenzyl ether byproduct, specifically bis(2-(hydroxymethyl)benzyl) ether, occurs through a self-condensation reaction. This compound is a bifunctional molecule, containing both a nucleophilic alcohol group (-OH) and an electrophilic benzyl bromide group (-CH₂Br). Under basic conditions, the alcohol is deprotonated to form an alkoxide. This alkoxide can then react with the benzyl bromide of another molecule of this compound in a Williamson ether synthesis-type reaction.
Q2: How does the choice of base influence the formation of the dibenzyl ether byproduct?
A2: The strength and concentration of the base are critical factors. Strong bases, such as sodium hydride (NaH) or high concentrations of sodium hydroxide (NaOH), will readily deprotonate the benzyl alcohol, increasing the concentration of the reactive alkoxide and thus accelerating the rate of the self-condensation reaction.[1] Weaker bases, like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (NEt₃), can be used to minimize the formation of the alkoxide, thereby reducing the rate of byproduct formation.
Q3: Can the reaction solvent affect the yield of the dibenzyl ether byproduct?
A3: Yes, the solvent plays a significant role. Polar aprotic solvents, such as dimethylformamide (DMF) and tetrahydrofuran (THF), are commonly used for Williamson ether synthesis as they can solvate the cation of the base and leave the alkoxide nucleophile more reactive. This increased reactivity can also enhance the rate of the undesired self-condensation. Less polar or non-polar solvents may slow down the reaction but can also help to suppress the formation of the byproduct.
Q4: Is temperature a critical parameter to control in reactions involving this compound?
A4: Absolutely. Higher reaction temperatures generally increase the rate of all reactions, including the formation of the dibenzyl ether byproduct. It is often beneficial to run the reaction at the lowest temperature at which the desired transformation proceeds at a reasonable rate. Cooling the reaction mixture, especially during the addition of a strong base, is a common strategy to control the reaction's exothermicity and minimize side reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High yield of dibenzyl ether byproduct | The base is too strong or used in excess. | Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) or a stoichiometric amount of a stronger base. Consider using a hindered non-nucleophilic base. |
| The reaction temperature is too high. | Perform the reaction at a lower temperature. Consider starting at 0°C or even lower and slowly warming to room temperature. | |
| The concentration of this compound is too high. | Use a more dilute solution to decrease the probability of intermolecular self-condensation. | |
| The reaction solvent is highly polar and aprotic. | Experiment with less polar solvents (e.g., dichloromethane, toluene) to modulate the reactivity of the alkoxide. | |
| Low yield of the desired product | Incomplete deprotonation of the nucleophile. | If using a weak base, a longer reaction time or slight heating may be necessary. Ensure all reagents are anhydrous. |
| The reaction has not gone to completion. | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) and allow for a longer reaction time if necessary. | |
| Formation of other side products | Besides the dibenzyl ether, other side reactions can occur. One observed side product in the synthesis of this compound itself is a bis-brominated species.[2] | Purify the starting material before use. Optimize reaction conditions to favor the desired product. |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation using this compound with Minimized Byproduct Formation
This protocol is designed to minimize the self-condensation of this compound when used as an alkylating agent.
Materials:
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Nucleophile (alcohol or phenol)
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This compound
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Potassium carbonate (K₂CO₃), anhydrous
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
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Standard workup and purification reagents
Procedure:
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To a solution of the nucleophile (1.0 eq) in anhydrous DMF or MeCN, add anhydrous K₂CO₃ (2.0-3.0 eq).
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Stir the suspension at room temperature for 30 minutes.
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Add a solution of this compound (1.1-1.2 eq) in the same solvent dropwise over 15-30 minutes.
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Monitor the reaction progress by TLC or LC-MS. If the reaction is slow at room temperature, it can be gently heated to 40-50°C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway
References
Optimizing reaction conditions for 2-(Bromomethyl)benzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)benzyl alcohol.
Frequently Asked Questions (FAQs)
Synthesis and Purity
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Q1: What is a common method for synthesizing this compound? A common laboratory-scale synthesis involves the selective monobromination of 1,2-benzenedimethanol using hydrobromic acid (HBr). The reaction can be carried out in a suitable solvent like toluene or even directly in aqueous HBr.[1]
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Q2: What are the typical reaction conditions for the synthesis of this compound from 1,2-benzenedimethanol? Reaction conditions can vary, but typical procedures involve reacting 1,2-benzenedimethanol with 48% aqueous HBr. The temperature and reaction time are key parameters to control for optimal yield and selectivity.[1]
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Q3: What are the major side products in the synthesis of this compound, and how can they be minimized? The most common side product is the bis-brominated species, 1,2-bis(bromomethyl)benzene.[1] To minimize its formation, it is crucial to control the stoichiometry of the reagents, reaction time, and temperature. Using a slight excess of the diol or carefully controlling the addition of HBr can favor the mono-brominated product. Shorter reaction times can also help prevent over-bromination.[1][2]
-
Q4: How can I purify crude this compound? Purification is typically achieved by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexane.[1]
Handling and Storage
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Q5: What are the primary hazards associated with this compound? this compound is classified as corrosive and an irritant. It can be harmful if swallowed, cause severe skin burns and eye damage, and may cause an allergic skin reaction.[3]
-
Q6: How should this compound be handled? Due to its hazardous nature, it should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.[4]
-
Q7: What are the recommended storage conditions for this compound? It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Reactions and Applications
-
Q8: What are the common reactions where this compound is used as a reactant? As a bifunctional molecule, it can undergo reactions at both the benzylic bromide and the benzyl alcohol functional groups. The benzylic bromide is a good electrophile for nucleophilic substitution reactions (e.g., with alcohols, amines, or carbanions to form ethers, amines, or new C-C bonds, respectively).[5] The benzyl alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification reactions.[6][7]
-
Q9: Can I perform a Williamson ether synthesis using this compound? Yes, the benzylic bromide moiety is reactive towards alkoxides to form ethers. A common procedure involves reacting the alcohol you wish to couple with a base like sodium hydride (NaH) to form the alkoxide, which is then reacted with this compound. The alcohol group on this compound itself can also be deprotonated to act as a nucleophile.
Troubleshooting Guides
Low Yield in Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (1,2-benzenedimethanol) | Insufficient reaction time or temperature. | Increase the reaction time or temperature moderately. Monitor the reaction progress by TLC. |
| Inactive HBr reagent. | Use a fresh bottle of hydrobromic acid. | |
| Formation of a significant amount of bis-brominated byproduct | Reaction time is too long or temperature is too high. | Reduce the reaction time and/or temperature.[1] |
| Stoichiometry of HBr is too high. | Use a controlled amount of HBr, potentially adding it dropwise to the reaction mixture.[1] | |
| Product loss during workup or purification | Incomplete extraction of the product. | Ensure the aqueous layer is extracted multiple times with a suitable organic solvent like ethyl acetate.[1] |
| Inefficient purification. | Optimize the column chromatography conditions (e.g., solvent system, silica gel loading). |
Unexpected Side Products in Subsequent Reactions
| Symptom | Possible Cause | Suggested Solution |
| Self-polymerization or intermolecular reactions | In reactions where both the alcohol and bromide can react, intermolecular reactions can occur. | Use dilute conditions to favor intramolecular reactions or protect one of the functional groups before reacting the other. |
| Elimination instead of substitution | Use of a strong, sterically hindered base. | For SN2 reactions, use a non-hindered nucleophile and a less sterically demanding base if one is needed.[8] |
| No reaction at the benzylic bromide position | Poor nucleophile or deactivation of the substrate. | Use a stronger nucleophile or a more polar aprotic solvent (e.g., DMF, acetonitrile) to facilitate the SN2 reaction.[4] |
| Oxidation of the alcohol group during a reaction at the bromide position | Use of an oxidizing reagent or conditions. | Ensure that the reagents and conditions used are not oxidative towards the benzyl alcohol. |
Experimental Protocols
Synthesis of this compound from 1,2-Benzenedimethanol [1]
-
Reaction Setup: To a round-bottom flask, add 1,2-benzenedimethanol (1.0 eq).
-
Reagent Addition: Add 48% aqueous hydrobromic acid.
-
Reaction: Stir the mixture at room temperature for 2 hours or at 70°C in toluene for 20-30 minutes. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: Cool the reaction mixture and carefully neutralize it to pH 7 with a 1N NaOH solution or a saturated aqueous solution of NaHCO3.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a white solid.
Data Presentation
Table 1: Comparison of Synthesis Conditions for this compound
| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |
| 1,2-Benzenedimethanol | 48% HBr | (aqueous) | Room Temp. | 2 h | 45% | [1] |
| 1,2-Benzenedimethanol | 48% HBr | Toluene | 70 °C | 20 min | 56% | [1] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low synthesis yield.
References
- 1. This compound, 95% synthesis - chemicalbook [chemicalbook.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. This compound | C8H9BrO | CID 10943522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl Bromide [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Technical Support Center: Purification of Products from 2-(Bromomethyl)benzyl alcohol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 2-(Bromomethyl)benzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include unreacted starting materials such as 1,2-benzenedimethanol, the bis-brominated side product 1,2-bis(bromomethyl)benzene, and self-condensation products. Residual solvents and reagents from the reaction workup can also be present.
Q2: Which purification technique is most suitable for products derived from this compound?
A2: The choice of purification technique depends on the physical state and properties of the desired product and its impurities.
-
Column chromatography on silica gel is the most versatile and widely used method for separating products from starting materials and side products, especially for non-polar to moderately polar compounds.
-
Recrystallization is an excellent option for solid products to achieve high purity, provided a suitable solvent system can be found.
-
Aqueous extraction is a crucial first step to remove water-soluble impurities, acids, or bases before proceeding to other purification methods.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography and to check the purity of fractions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide more quantitative assessments of purity. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the purified product and identifying any remaining impurities.
Q4: My product appears to be an oil and won't crystallize. What should I do?
A4: Persistent oils are often due to the presence of impurities or residual solvent. First, ensure all solvents are removed under a high vacuum. If the product remains an oil, further purification by column chromatography is recommended. If the product is known to be a solid, attempting crystallization from a different solvent system or using a seed crystal might induce solidification.
Q5: Is this compound stable during purification?
A5: this compound and its derivatives can be sensitive to heat and prolonged exposure to silica gel, which is slightly acidic. This can sometimes lead to decomposition or the formation of byproducts. It is advisable to use deactivated silica gel if instability is observed and to avoid unnecessarily high temperatures during solvent evaporation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is an oil, not a solid | Residual solvent. Presence of impurities inhibiting crystallization. | Dry the product thoroughly under a high vacuum. Purify the product further using column chromatography. Attempt crystallization from a different solvent or solvent mixture. |
| Multiple spots on TLC after purification | Incomplete separation during chromatography. Decomposition of the product on silica gel. Co-elution of impurities. | Optimize the solvent system for column chromatography to achieve better separation. Use deactivated silica gel or an alternative stationary phase like alumina. Consider recrystallization if the product is a solid. |
| Low yield after column chromatography | Product is too polar and is retained on the column. Product is very non-polar and eluted with the solvent front. Product decomposition on the column. | Gradually increase the polarity of the eluent. A final flush with a highly polar solvent (e.g., methanol) may be necessary. Start with a very non-polar eluent and collect all fractions from the beginning. Minimize the time the compound spends on the column and consider using deactivated silica gel. |
| Presence of starting material in the final product | Incomplete reaction. Inefficient purification. | Ensure the reaction has gone to completion using TLC or another analytical method before workup. Optimize the column chromatography conditions (e.g., solvent gradient, column length) for better separation. |
| Product is discolored | Presence of colored impurities from starting materials or byproducts. Degradation of the product. | Purify by column chromatography. Consider treating a solution of the product with activated carbon before a final filtration and solvent removal. |
Data Presentation
The following table summarizes the physical properties of this compound and related compounds, which can aid in the selection of appropriate purification methods.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 201.06 | 66-68 | 279.6 (Predicted)[1] | Soluble in many organic solvents. |
| 1,2-Benzenedimethanol (Starting Material) | 138.16 | 56-66[2][3] | 140 @ 0.8 Torr[2] | Soluble in water (158 g/L).[4] |
| 1,2-Bis(bromomethyl)benzene (Side Product) | 263.96 | 91-95[5][6] | 140 @ 20 Torr[6][7] | Soluble in ethanol, ether, chloroform; slightly soluble in petroleum ether.[5] |
| Benzyl alcohol (Related Solvent/Impurity) | 108.14 | -15.2 | 205.4 | Moderately soluble in water (4 g/100 mL); miscible with alcohols and diethyl ether.[8] |
Experimental Protocols
Protocol 1: General Aqueous Workup
This procedure is designed to remove water-soluble impurities, such as salts and acidic or basic compounds, from the crude reaction mixture.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent in which the product is soluble (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
1N HCl (if the reaction mixture is basic).
-
Saturated aqueous NaHCO₃ solution to neutralize any acid (continue until no more gas evolves).
-
Water.
-
Brine (saturated NaCl solution) to facilitate the separation of the layers and remove residual water.
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes the purification of a crude product using silica gel chromatography.
-
Prepare the Column:
-
Select a column of appropriate size.
-
Pack the column with silica gel using either a dry packing or slurry packing method with the initial, non-polar eluent.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elute the Column:
-
Begin elution with a non-polar solvent system (e.g., hexane or a hexane/ethyl acetate mixture).
-
Gradually increase the polarity of the eluent to move the compounds down the column.
-
-
Collect Fractions:
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the composition of the fractions using TLC.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Visualizations
Caption: General experimental workflow from reaction to purified product.
Caption: Troubleshooting logic for purification of reaction products.
References
- 1. This compound, 95% CAS#: 74785-02-7 [m.chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 1,2-Benzenedimethanol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Page loading... [guidechem.com]
- 5. 1,2-Bis(bromomethyl)benzene | 91-13-4 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Cas 91-13-4,1,2-Bis(bromomethyl)benzene | lookchem [lookchem.com]
- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]
Technical Support Center: Silica Gel Chromatography of 2-(Hydroxymethyl)benzyl Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the silica gel chromatography of 2-(hydroxymethyl)benzyl derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2-(hydroxymethyl)benzyl derivatives via silica gel chromatography.
Question: Why is my compound streaking or tailing on the TLC plate and column?
Answer: Streaking or tailing of 2-(hydroxymethyl)benzyl derivatives during silica gel chromatography is a common issue that can arise from several factors:
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Strong Analyte-Silica Interaction: The hydroxyl group in your compound can interact strongly with the acidic silanol groups on the silica surface, leading to slow and uneven elution.[1][2]
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Sample Overloading: Applying too much sample to your TLC plate or column can saturate the stationary phase, causing the band of your compound to broaden and streak.[3][4] A general guideline is to load 1-5% of the silica gel weight for column chromatography.[5]
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Inappropriate Mobile Phase: If the mobile phase is not polar enough, the compound will move slowly and may appear as a streak. Conversely, a solvent that is too polar can also sometimes cause issues with peak shape.[3]
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Acid Sensitivity: The acidic nature of silica gel can sometimes cause decomposition or unwanted reactions with sensitive compounds, which may manifest as streaking.[6][7][8]
Solutions:
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Optimize the Mobile Phase:
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Gradually increase the polarity of your eluent. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[9]
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For highly polar compounds, consider using a more polar mobile phase, such as a gradient of dichloromethane/methanol.[5]
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Add a small amount of a modifier to the mobile phase to reduce strong interactions. For acid-sensitive compounds, adding a small percentage (0.1-2.0%) of a base like triethylamine or ammonia in methanol can significantly improve peak shape.[3][10]
-
-
Reduce Sample Concentration: Prepare a more diluted solution of your sample before spotting it on the TLC plate or loading it onto the column.[3]
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Use Deactivated Silica Gel: Employing base-washed or end-capped silica gel can minimize interactions with the acidic silanol groups.[5][6]
Question: My compound is not moving from the baseline on the TLC plate. What should I do?
Answer: If your 2-(hydroxymethyl)benzyl derivative remains at the baseline (Rf value close to zero), it indicates a very strong affinity for the polar silica gel stationary phase.[5]
Solutions:
-
Increase Mobile Phase Polarity: Your eluent is likely not polar enough. Increase the proportion of the polar solvent in your mobile phase mixture.[3] For instance, if you are using a hexane:ethyl acetate mixture, increase the percentage of ethyl acetate. For very polar compounds, a solvent system containing methanol may be necessary.[5]
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Consider Reverse-Phase Chromatography: If increasing the mobile phase polarity in normal-phase chromatography is ineffective, reverse-phase chromatography might be a better option. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5]
Question: I suspect my compound is decomposing on the silica gel column. How can I confirm and prevent this?
Answer: Decomposition of 2-(hydroxymethyl)benzyl derivatives on silica gel is a possibility due to the acidic nature of the stationary phase.[6][7][8] This can lead to the appearance of new spots on the TLC during column monitoring and result in low recovery yields.[8]
Confirmation:
-
2D TLC Analysis: To check for stability on silica, you can perform a 2D TLC. Spot your compound in one corner of a square TLC plate and run it in a chosen solvent system. After the run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If it decomposes, new spots will appear below the diagonal.[7][11]
Prevention:
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Use Deactivated Silica: Use silica gel that has been treated with a base (e.g., washed with a triethylamine/hexane mixture) to neutralize the acidic sites.[6]
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Add a Modifier to the Mobile Phase: Incorporating a small amount of triethylamine (0.1-1%) in your mobile phase can help neutralize the silica surface during the chromatography process.[5]
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Work Quickly: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible.
-
Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase like alumina or florisil.[7]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the chromatography of 2-(hydroxymethyl)benzyl derivatives?
A1: A mixture of hexane and ethyl acetate is a common and effective starting point. You can begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC. An ideal Rf value for column chromatography is typically between 0.2 and 0.4.[5][9]
Q2: How can I visualize my 2-(hydroxymethyl)benzyl derivative on a TLC plate if it's not UV-active?
A2: While the benzyl group is typically UV-active, if the concentration is very low or if you need an alternative visualization method, you can use a TLC stain. A potassium permanganate stain is effective for visualizing alcohols and other functional groups that can be oxidized.[5]
Q3: My purified product appears as a yellow or brownish oil/solid instead of the expected white solid. What could be the cause?
A3: Discoloration often points to the presence of oxidation byproducts. The benzylic position is susceptible to air oxidation, which can form colored impurities.[6] To prevent this, it is advisable to conduct purification steps and storage under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents.[6]
Q4: I see multiple spots on my TLC plate even after column chromatography. What could be the issue?
A4: This could indicate the presence of isomers with very similar polarities, which are challenging to separate.[6] It could also be due to the decomposition of your product on the column, leading to the formation of new impurities.[7] In such cases, optimizing the mobile phase with a shallow solvent gradient and collecting smaller fractions may improve separation.[6] Using base-washed silica gel can also be beneficial if isomerization is catalyzed by the acidic silica.[6]
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find the optimal mobile phase that gives good separation and an Rf value of approximately 0.2-0.4 for the desired product.[5][9]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack a glass column. Ensure the silica is well-settled and the top surface is level. A thin layer of sand can be added on top to prevent disturbance.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[12] For better separation, it is often recommended to pre-adsorb the sample onto a small amount of silica gel. To do this, dissolve your sample, add a small amount of silica, and evaporate the solvent to get a dry, free-flowing powder.[9][12] Carefully add this powder to the top of the packed column.
-
Elution: Add the mobile phase to the column and begin elution, collecting fractions in test tubes.[9] A constant flow rate should be maintained.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.[9]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.[9]
Data Presentation
Table 1: Troubleshooting Summary for Silica Gel Chromatography of 2-(hydroxymethyl)benzyl Derivatives
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Streaking/Tailing | - Strong interaction with silica- Sample overloading- Inappropriate mobile phase- Compound decomposition | - Add a modifier (e.g., triethylamine) to the mobile phase- Reduce sample concentration- Optimize mobile phase polarity- Use deactivated silica gel |
| Compound at Baseline | - Mobile phase not polar enough | - Increase the polarity of the mobile phase- Consider reverse-phase chromatography |
| Compound Decomposition | - Acidic nature of silica gel | - Use deactivated (base-washed) silica gel- Add a basic modifier to the eluent- Use a less acidic stationary phase (e.g., alumina) |
| Poor Separation | - Similar polarity of components- Inefficient column packing | - Use a shallow solvent gradient- Collect smaller fractions- Ensure the column is packed uniformly |
| Low Recovery/Yield | - Compound decomposition on the column- Irreversible adsorption to silica | - Use deactivated silica and/or a modified mobile phase- Elute with a very polar solvent (e.g., methanol) at the end to wash out any remaining compounds |
Visualizations
Caption: Workflow for the purification of 2-(hydroxymethyl)benzyl derivatives.
Caption: Decision tree for troubleshooting common chromatography issues.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. silicycle.com [silicycle.com]
- 4. mastelf.com [mastelf.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Purification [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Alkylation Reactions with 2-(Bromomethyl)benzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using 2-(Bromomethyl)benzyl alcohol as an alkylating agent, with a primary focus on preventing over-alkylation and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a problem with this compound?
A1: Over-alkylation refers to the undesired multiple alkylation of a nucleophile. This compound is a bifunctional reagent, containing both a reactive benzylic bromide (an electrophile) and a benzyl alcohol (a potential nucleophile). This inherent duality can lead to several side reactions, including:
-
Di-alkylation: If the target nucleophile has more than one reactive site, the reagent can attach to multiple locations.
-
Self-condensation/Polymerization: The alcohol moiety of one molecule of this compound can act as a nucleophile and react with the bromomethyl group of another molecule, leading to the formation of ethers and, potentially, polymers. This is a significant contributor to low yields and difficult purification.
These side reactions consume the starting material and the desired product, leading to complex reaction mixtures and reduced yields.
Q2: What are the key factors influencing the outcome of alkylation reactions with this reagent?
A2: The success and selectivity of alkylation reactions with this compound are highly dependent on several critical parameters:
-
Stoichiometry: The molar ratio of the reactants is crucial. An excess of the nucleophile can help to minimize di-alkylation of the nucleophile, while an excess of the alkylating agent can lead to over-alkylation.
-
Base: The choice and amount of base are critical. The base is used to deprotonate the nucleophile, but a strong or sterically unhindered base can also deprotonate the benzylic alcohol of the reagent, promoting self-condensation.
-
Solvent: The solvent polarity and its ability to solvate the reacting species can significantly influence the reaction pathway. Aprotic solvents are generally preferred.
-
Temperature: Reaction temperature affects the rate of both the desired reaction and undesired side reactions. Lower temperatures often favor the desired mono-alkylation product.[1]
-
Reaction Time: Prolonged reaction times can increase the likelihood of side reactions, especially if the desired product is also nucleophilic.
Q3: Should I protect the alcohol group of this compound before using it for alkylation?
A3: Yes, protecting the benzyl alcohol group is a highly recommended strategy to prevent self-condensation and other side reactions.[2][3][4][5][6] By converting the hydroxyl group into a non-nucleophilic protecting group, you can ensure that only the benzylic bromide acts as the electrophile. A common and robust protecting group for benzyl alcohols is the benzyl ether, which can be introduced using benzyl bromide and a strong base.[2][3][4] Silyl ethers are another popular choice due to their ease of introduction and removal.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-alkylated product and formation of a polymeric or tar-like substance. | Self-condensation of this compound due to the nucleophilicity of its alcohol group. | 1. Protect the alcohol group: Before the alkylation step, protect the hydroxyl group of this compound with a suitable protecting group (e.g., as a silyl ether or another benzyl ether). 2. Use a milder, sterically hindered base: If protection is not feasible, consider using a bulkier and less nucleophilic base (e.g., potassium carbonate instead of sodium hydride) to minimize deprotonation of the reagent's alcohol.[2] 3. Lower the reaction temperature: Running the reaction at a lower temperature can significantly reduce the rate of self-condensation.[1] |
| Formation of di-alkylated product on the target nucleophile. | Incorrect stoichiometry (excess of the alkylating agent). | 1. Adjust stoichiometry: Use a slight excess of the nucleophile relative to this compound. 2. Slow addition: Add the this compound solution dropwise to the reaction mixture containing the nucleophile and base. This maintains a low concentration of the alkylating agent throughout the reaction, favoring mono-alkylation. |
| Reaction does not go to completion; starting material remains. | 1. Insufficient base or inactive base. 2. Low reaction temperature. 3. Steric hindrance around the nucleophilic center. | 1. Check base activity and stoichiometry: Use a fresh, anhydrous base and ensure at least a stoichiometric amount is used relative to the nucleophile. 2. Gradually increase temperature: If the reaction is sluggish at a low temperature, cautiously and incrementally increase the temperature while monitoring for the formation of side products by techniques like TLC or LC-MS. 3. Consider a more reactive leaving group: Although this would require synthesizing a different reagent, converting the bromide to an iodide in situ by adding a catalytic amount of sodium iodide can sometimes increase the reaction rate. |
| Formation of both O- and C-alkylated products on an ambident nucleophile (e.g., a phenoxide). | The choice of solvent and counter-ion can influence the site of alkylation. | 1. Solvent selection: Aprotic, non-polar solvents generally favor C-alkylation, while polar aprotic solvents like DMF or DMSO can favor O-alkylation.[7] 2. Counter-ion effect: The nature of the cation from the base can influence the O/C alkylation ratio. |
Experimental Protocols
Protocol 1: General Procedure for Alkylation with Unprotected this compound (Proceed with Caution)
-
Materials:
-
Nucleophile (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), dried
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
-
Procedure:
-
To a stirred solution of the nucleophile in anhydrous DMF, add dried potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add a solution of this compound in anhydrous DMF to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Recommended Procedure - Alkylation with Protected this compound (Example with TBDMS protection)
-
Step A: Protection of this compound
-
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound and imidazole in anhydrous DCM.
-
Add TBDMSCl portion-wise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to obtain 2-((tert-butyldimethylsilyloxy)methyl)benzyl bromide.
-
-
-
Step B: Alkylation using the protected reagent
-
Materials:
-
Nucleophile (1.0 eq)
-
2-((tert-butyldimethylsilyloxy)methyl)benzyl bromide (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of NaH in anhydrous THF, add a solution of the nucleophile in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-((tert-butyldimethylsilyloxy)methyl)benzyl bromide in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the product by flash column chromatography.
-
-
-
Step C: Deprotection of the TBDMS group
-
Materials:
-
TBDMS-protected product (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.5 eq)
-
Anhydrous THF
-
-
Procedure:
-
Dissolve the protected product in anhydrous THF.
-
Add the TBAF solution and stir at room temperature for 1-3 hours (monitor by TLC).
-
Quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography to yield the final deprotected product.
-
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fiveable.me [fiveable.me]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmaxchange.info [pharmaxchange.info]
Technical Support Center: Managing Steric Hindrance in Reactions with 2-(Bromomethyl)benzyl alcohol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving 2-(Bromomethyl)benzyl alcohol, with a particular focus on managing steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in synthesis?
A1: The primary challenges stem from the steric hindrance created by the ortho-substituents (bromomethyl and hydroxyl groups). This steric bulk can impede the approach of nucleophiles and reagents to the reactive centers, leading to slower reaction rates and lower yields. Additionally, the presence of a reactive benzylic bromide and a primary alcohol in the same molecule necessitates careful reaction planning to avoid unwanted side reactions, such as self-etherification or intramolecular cyclization.
Q2: When should I protect the hydroxyl group of this compound?
A2: Protection of the hydroxyl group is recommended when the reaction conditions are incompatible with a free alcohol. This is particularly important in reactions involving strong bases, organometallics, or when the alcohol can compete with the desired nucleophile. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS), acetals (e.g., MOM), and benzyl ethers.[1][2] The choice of protecting group should be orthogonal to the planned reaction conditions.[3]
Q3: What are the common side reactions to watch out for?
A3: Common side reactions include:
-
Self-etherification: Two molecules of this compound can react with each other, especially under basic conditions.
-
Intramolecular cyclization: Under certain conditions, intramolecular etherification can occur to form isochroman.
-
Elimination: With strong, sterically hindered bases, elimination to form an ortho-quinone methide intermediate may occur.
-
Homocoupling: In cross-coupling reactions like Sonogashira, homocoupling of the alkyne (Glaser coupling) can be a significant side reaction, particularly in the presence of copper co-catalysts and oxygen.[4]
Q4: How can I minimize the formation of the isochroman byproduct?
A4: To minimize intramolecular cyclization, it is crucial to control the reaction conditions. Using a large excess of the external nucleophile can favor the intermolecular reaction. Running the reaction at lower temperatures and carefully choosing a non-hindered base can also reduce the rate of the intramolecular pathway.
Troubleshooting Guides
Low Yield in Williamson Ether Synthesis
The Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, can be challenging with the sterically hindered this compound.[5]
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Insufficiently strong base to deprotonate the alcohol. | Use a stronger base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF.[6] |
| Steric hindrance preventing nucleophilic attack. | Increase the reaction temperature to provide more energy to overcome the activation barrier. Consider using a phase-transfer catalyst to enhance the nucleophilicity of the alkoxide. | |
| Formation of isochroman byproduct | Intramolecular cyclization is competing with the desired intermolecular reaction. | Use a significant excess of the nucleophilic alcohol. Add the this compound slowly to a solution of the deprotonated nucleophile to maintain a low concentration of the starting material. |
| Decomposition of starting material | Reaction temperature is too high, or the base is too harsh. | Optimize the reaction temperature by starting at a lower temperature and gradually increasing it. Screen different, less-hindered bases. |
Low Yield in Steglich Esterification
The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide (like DCC or EDC) and a catalyst (typically DMAP).[7] Steric hindrance can be a major issue with bulky substrates.[8]
| Observed Problem | Potential Cause | Recommended Solution |
| Low conversion to the ester | Steric hindrance from both the this compound and a bulky carboxylic acid is preventing the reaction. | Increase the amount of DMAP catalyst (up to 1 equivalent). Increase the reaction time and/or temperature moderately. |
| Formation of N-acylurea byproduct | The O-acylisourea intermediate is rearranging faster than it is reacting with the alcohol.[7] | Ensure a sufficient amount of DMAP is used, as it acts as an acyl transfer agent to form a more reactive intermediate.[7] |
| Difficulty in purification | The dicyclohexylurea (DCU) byproduct is soluble in the reaction solvent. | If using DCC, choose a solvent in which DCU is poorly soluble (e.g., dichloromethane) to facilitate its removal by filtration. Alternatively, use a water-soluble carbodiimide like EDC, which allows for removal of the urea byproduct during aqueous workup. |
Low Yield in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction, but sterically hindered substrates can be challenging.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no product yield | The palladium catalyst is not active enough for the sterically demanding substrate. | Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[9] These ligands promote the oxidative addition and reductive elimination steps. |
| The base is not optimal for the reaction. | Screen different bases. Potassium carbonate (K₂CO₃) is common, but for hindered substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective. | |
| Homocoupling of the boronic acid | The reaction conditions favor the undesired homocoupling pathway. | Ensure the reaction is carried out under a strictly inert atmosphere to minimize oxidative processes. Optimize the stoichiometry of the reactants. |
Low Yield in Sonogashira Coupling
The Sonogashira coupling joins a terminal alkyne with an aryl or vinyl halide. Steric hindrance can affect the efficiency of this reaction.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no cross-coupling product | The palladium catalyst is not efficiently undergoing oxidative addition with the sterically hindered benzyl bromide. | Increase the reaction temperature. For aryl bromides, heating is often required.[8] Consider using more active palladium catalysts with bulky ligands. |
| Significant formation of Glaser coupling byproduct (alkyne homocoupling) | The reaction is sensitive to oxygen, and the copper co-catalyst is promoting homocoupling. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).[4] Consider running the reaction under copper-free conditions, which may require specific ligands and conditions.[4] |
| Decomposition of the catalyst (formation of palladium black) | The catalyst is not stable under the reaction conditions. | Ensure high purity of all reagents and solvents. Consider using a more stable palladium pre-catalyst. |
Data Presentation
While specific data for this compound is limited in the literature, the following tables provide comparative data for structurally similar substrates in key reactions, offering valuable insights into optimizing reaction conditions.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Benzylic Bromides with Arylboronic Acids [9]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (min) | Substrate 1 | Substrate 2 | Yield (%) |
| Pd(OAc)₂ | JohnPhos (L2) | K₂CO₃ | DMF | 140 | 20 | 3-(bromomethyl)benzoate | Phenylboronic acid | 75 |
| Pd(OAc)₂ | JohnPhos (L2) | K₂CO₃ | DMF | 140 | 20 | 3-(bromomethyl)benzoate | 4-Methoxyphenylboronic acid | 80 |
| Pd(OAc)₂ | JohnPhos (L2) | K₂CO₃ | DMF | 140 | 20 | 3-(bromomethyl)benzoate | 4-(Trifluoromethyl)phenylboronic acid | 35 |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane | 100 | 120 | 3-Methoxybenzyl bromide | 3-Methoxyphenylboronic acid | ~10 |
Data is for illustrative purposes based on similar substrates and reaction conditions.
Table 2: Conditions for Copper-Free Sonogashira Coupling of Aryl Bromides with a Terminal Alkyne [10]
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Substrate | Yield (%) |
| Pd(OAc)₂ | P(p-tol)₃ | DBU | THF | 80 | 6 | 3-Bromoaniline | 92 |
| Pd(OAc)₂ | P(p-tol)₃ | DBU | THF | 80 | 6 | 2-Bromotoluene | 95 |
| Pd(OAc)₂ | P(p-tol)₃ | DBU | THF | 80 | 6 | 1-Bromo-2-iodobenzene | 93 |
This table demonstrates the effectiveness of a specific copper-free system for various aryl bromides.
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis[6]
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF (10 volumes), add the desired alcohol (1.0 equivalent) at 0°C under an inert atmosphere.
-
Stir the mixture for 1-2 hours at this temperature to ensure complete deprotonation.
-
Add a solution of this compound (1.0 equivalent) in THF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring the progress by TLC. If the reaction is sluggish, gentle heating may be applied.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Steglich Esterification[11]
-
To a solution of the carboxylic acid (1.0 equivalent) and this compound (1.0 equivalent) in anhydrous dichloromethane, add 4-(dimethylamino)pyridine (DMAP) (0.1-0.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in dichloromethane dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling[9]
-
In a reaction vessel, combine the arylboronic acid (1.5 equivalents), potassium carbonate (3.0 equivalents), palladium(II) acetate (5 mol%), and JohnPhos (10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add a solution of this compound (1.0 equivalent) in DMF (to make a 0.5 M solution).
-
Heat the reaction mixture to 140°C for 20 minutes under microwave irradiation (or conventional heating for a longer duration).
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: General Procedure for Sonogashira Coupling (Copper-Free)[10]
-
To a reaction flask, add palladium(II) acetate (3 mol%) and tri(p-tolyl)phosphine (6 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF, followed by this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), and DBU (3.0 equivalents).
-
Heat the reaction mixture to 80°C and stir for 6 hours, or until TLC indicates completion.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: A general troubleshooting workflow for addressing low reaction yields.
Caption: Decision-making process for using a protecting group on the hydroxyl moiety.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This technical support center is intended as a guide. Experimental conditions should always be optimized for each specific substrate and reaction setup. Always consult the relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Hydroxymethyl)benzyl Ethers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(hydroxymethyl)benzyl ethers.
Troubleshooting Guide
Low yields in the synthesis of 2-(hydroxymethyl)benzyl ethers can often be attributed to incomplete reactions, the formation of side products, and challenges during purification. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issues.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for diagnosing and addressing low-yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-(hydroxymethyl)benzyl ethers, and what are the key reaction conditions?
The most prevalent method is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction.[1][2]
Key Components of the Williamson Ether Synthesis:
| Component | Recommendation | Rationale |
| Base | A strong, non-nucleophilic base like sodium hydride (NaH) is often used.[3] Milder bases like potassium carbonate (K₂CO₃) can also be effective. | Ensures complete deprotonation of the alcohol to form the reactive alkoxide nucleophile. |
| Solvent | A polar aprotic solvent such as anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) is recommended.[3] | These solvents solvate the counter-ion but not the nucleophile, increasing its reactivity for the desired SN2 reaction.[1] |
| Temperature | Typically, the reaction is run at room temperature to slightly elevated temperatures (e.g., 40-60°C).[3] | Higher temperatures can lead to side reactions. |
| Alkyl Halide | Primary alkyl halides, such as benzyl bromide or benzyl chloride, are preferred to minimize elimination side reactions.[1][2] |
Q2: I am observing a significant amount of the di-benzylated byproduct. How can I improve the selectivity for the desired mono-benzyl ether?
The formation of the di-benzyl ether is a common side reaction due to the presence of two hydroxyl groups in the starting material, 2-(hydroxymethyl)benzyl alcohol. Here are some strategies to improve mono-ether selectivity:
-
Control Stoichiometry: Use a limiting amount of the benzyl halide (e.g., 0.9-1.0 equivalents) relative to the 2-(hydroxymethyl)benzyl alcohol. This will favor the mono-alkylation product.
-
Slow Addition of the Alkylating Agent: Adding the benzyl halide dropwise to the reaction mixture can help maintain a low concentration of the alkylating agent, further promoting mono-substitution.
-
Choice of Base and Solvent: The choice of base and solvent can influence the selectivity. Using a bulkier base might sterically hinder the second alkylation. The solvent can also play a role in the relative reactivity of the two hydroxyl groups.[4][5]
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the reaction at the more reactive hydroxyl group.
Q3: What are other potential side reactions that can lower my yield, and how can I prevent them?
Besides the formation of the di-benzyl ether, other side reactions can occur:
| Side Reaction | Cause | Mitigation Strategy |
| Dibenzyl Ether Formation | Self-condensation of the benzylating agent at elevated temperatures. | Maintain strict temperature control and avoid overheating.[3] |
| Hydrolysis of Benzylating Agent | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.[3] |
| Oxidation of Benzyl Alcohol | Exposure to air for extended periods, especially at high temperatures. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3] |
| Elimination Reactions (E2) | Occurs with sterically hindered alkyl halides or strongly basic conditions. | Use a primary benzyl halide. Consider using a milder base if elimination is a significant issue.[1][2] |
Q4: Are there alternative methods to the Williamson ether synthesis for preparing 2-(hydroxymethyl)benzyl ethers under milder conditions?
Yes, for substrates that are sensitive to strongly basic or acidic conditions, alternative methods can be employed. One such method involves the use of 2-benzyloxy-1-methylpyridinium triflate. This reagent can install the benzyl group under neutral conditions upon warming.[5]
Q5: How can I effectively purify the desired mono-benzyl ether from the reaction mixture?
Purification is a critical step to remove unreacted starting materials, the di-benzylated byproduct, and other impurities. Chromatographic techniques are generally the most effective.
-
Column Chromatography: This is the most common method for purifying the mono-benzyl ether.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is commonly employed. The less polar di-benzylated byproduct will elute first, followed by the desired mono-benzylated product, and finally the more polar unreacted diol.[6]
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC can be an effective method.[6]
Experimental Protocols
Protocol 1: Synthesis of 2-(hydroxymethyl)benzyl ether via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
2-(hydroxymethyl)benzyl alcohol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and septum
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.
-
To a round-bottom flask, add 2-(hydroxymethyl)benzyl alcohol (1 equivalent).
-
Add anhydrous THF to dissolve the starting material.
-
Under an inert atmosphere, carefully add NaH (1.1 equivalents) portion-wise to the stirred solution at 0°C (ice bath). Caution: NaH reacts violently with water and is flammable.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation. The solution may become slightly cloudy.
-
Slowly add benzyl bromide (1.0 equivalent) to the reaction mixture via syringe.
-
Let the reaction stir at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography.
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp
-
Potassium permanganate (KMnO₄) stain
Procedure:
-
Prepare a suitable eluent system. The polarity should be adjusted to achieve good separation of the starting material, product, and any byproducts.
-
Spot a small amount of the reaction mixture onto the TLC plate alongside a spot of the starting material for comparison.
-
Place the plate in the developing chamber and allow the solvent to run up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry completely.
-
Visualize the spots using a UV lamp and/or by staining with a potassium permanganate solution followed by gentle heating.
-
The 2-(hydroxymethyl)benzyl ether product should appear as a new spot with a higher Rf value (less polar) than the 2-(hydroxymethyl)benzyl alcohol starting material. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[3]
Data Presentation
The following tables summarize representative reaction conditions and their impact on yield for the synthesis of benzyl ethers. Note that yields can vary significantly based on the specific substrate and reaction scale.
Table 1: Williamson Ether Synthesis - Effect of Base and Solvent on Yield
| Entry | Alcohol | Benzylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Benzyl Bromide | K₂CO₃ (2) | Acetonitrile | RT | 6 | High |
| 2 | Aliphatic Alcohol | Benzyl Bromide | NaH (1.2) | THF | 0 to RT | 4 | High |
| 3 | Phenol | Benzyl Bromide | Cs₂CO₃ (2) | Acetonitrile | RT | 6 | High |
| 4 | Benzyl Alcohol | Ethyl Iodide | K₂CO₃ (1) | DMSO | 50 | - | 91[7] |
| 5 | Benzyl Alcohol | Benzyl Bromide | K₂CO₃ (1) | DMSO | 50 | - | 90[7] |
Table 2: Alternative Benzylation Method using 2-Benzyloxy-1-methylpyridinium triflate
| Entry | Alcohol Substrate | Yield (%) |
| 1 | Benzyl alcohol | 95 |
| 2 | 1-Octanol | 88 |
| 3 | Cyclohexanol | 85 |
| 4 | 2-Phenylethanol | 91 |
Yields are based on a general procedure and may vary.
Signaling Pathways and Workflows
Reaction Scheme: Williamson Ether Synthesis of 2-(Hydroxymethyl)benzyl Ether
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting low conversion rates with 2-(Bromomethyl)benzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 2-(Bromomethyl)benzyl alcohol.
Troubleshooting Low Conversion Rates
Low yields and incomplete reactions are common hurdles in organic synthesis. This guide provides a structured approach to troubleshooting experiments involving this compound, focusing on the widely used Williamson ether synthesis.
Problem 1: Low or No Product Formation
Possible Cause 1: Ineffective Deprotonation of the Nucleophile
In reactions like the Williamson ether synthesis, the alcohol or phenol nucleophile must be sufficiently deprotonated to form the more reactive alkoxide or phenoxide.
-
Solution:
-
Stronger Base: For aliphatic alcohols, a strong base like Sodium Hydride (NaH) or Potassium Hydride (KH) is often necessary. For phenols, weaker bases such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) can be effective.[1][2]
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous (dry) conditions. Protic solvents or residual water will quench the strong base and the generated nucleophile.
-
Sufficient Reaction Time: Allow adequate time for the deprotonation to complete before adding the this compound. This can be monitored by observing the cessation of hydrogen gas evolution when using metal hydrides.
-
Possible Cause 2: Inappropriate Solvent Choice
The solvent plays a crucial role in SN2 reactions.
-
Solution:
Possible Cause 3: Steric Hindrance
The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance around the reaction centers.
-
Solution:
-
Less Hindered Nucleophile: If the nucleophile is sterically bulky, the reaction rate will be significantly slower. While this compound is a primary halide and thus a good substrate for SN2 reactions, a bulky nucleophile can still impede the reaction.[3][4] Consider if a less hindered nucleophile can be used.
-
Problem 2: Formation of Significant Side Products
Possible Cause 1: Intramolecular Cyclization
This compound contains both a nucleophilic hydroxyl group and an electrophilic bromomethyl group. Under basic conditions, the molecule can react with itself to form a cyclic ether, 1,3-dihydroisobenzofuran.
-
Solution:
-
Protecting Group Strategy: Protect the hydroxyl group of this compound before reacting it with your nucleophile. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or acetals (e.g., THP). The protecting group can be removed in a subsequent step.
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Slow Addition: Adding the base slowly to a mixture of the nucleophile and this compound at low temperatures can favor the intermolecular reaction over the intramolecular one.
-
Possible Cause 2: Elimination (E2) Reaction
While less common with primary halides, the use of a very strong and sterically hindered base can promote the E2 elimination side reaction, leading to the formation of an alkene.[1][3]
-
Solution:
-
Choice of Base: Use a less sterically hindered base. For example, if using an alkoxide, sodium ethoxide is less hindered than potassium tert-butoxide.
-
Lower Reaction Temperature: Running the reaction at a lower temperature generally favors the SN2 substitution over the E2 elimination.
-
Possible Cause 3: Presence of Impurities in Starting Material
The synthesis of this compound from 1,2-benzenedimethanol can sometimes result in the formation of a bis-brominated side product.[5] This impurity can lead to the formation of undesired double-alkylation products.
-
Solution:
-
Purify Starting Material: Ensure the purity of the this compound starting material through techniques like column chromatography or recrystallization.
-
Data Presentation
Table 1: Comparison of Bases for Williamson Ether Synthesis
| Base | Strength | Typical Substrates | Common Solvents | Key Considerations |
| NaH, KH | Very Strong | Aliphatic Alcohols | THF, DMF | Highly reactive, requires anhydrous conditions. Hydrogen gas is a byproduct.[1] |
| K₂CO₃, Cs₂CO₃ | Moderate | Phenols, more acidic alcohols | Acetonitrile, DMF | Milder and easier to handle than hydrides.[1][2] |
| NaOH, KOH | Strong | Phenols | DMSO, DMF | Can be effective for aryl ether synthesis.[1] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with an Aliphatic Alcohol
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Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flask containing anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C and add a solution of the aliphatic alcohol (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Initiation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Addition of Electrophile: Add a solution of this compound (1.1 equivalents) in anhydrous THF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
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Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Williamson Ether Synthesis with a Phenol
-
Setup: To a flask containing the phenol (1.0 equivalent) and potassium carbonate (2.0 equivalents), add acetonitrile.
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Reaction Initiation: Add this compound (1.1 equivalents) to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature or with gentle heating, monitoring its progress by TLC.
-
Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Reaction pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my Williamson ether synthesis failing with this compound?
A1: The most common reasons for failure are inadequate deprotonation of your alcohol/phenol nucleophile, the presence of water in your reaction, or competing side reactions. Specifically for this compound, a significant side reaction is intramolecular cyclization to form 1,3-dihydroisobenzofuran. Ensure you are using a sufficiently strong base and anhydrous conditions. If side products are an issue, consider protecting the hydroxyl group of the this compound.
Q2: What is the best base to use for reacting an alcohol with this compound?
A2: The choice of base depends on the pKa of your alcohol. For aliphatic alcohols, a strong base like sodium hydride (NaH) is typically required to form the alkoxide. For more acidic phenols, a milder base like potassium carbonate (K₂CO₃) is often sufficient and can help minimize side reactions.[1][2]
Q3: Can this compound decompose under my reaction conditions?
A3: While relatively stable, prolonged exposure to strong bases and high temperatures can potentially lead to decomposition or polymerization. It is always advisable to monitor the reaction progress and avoid unnecessarily harsh conditions.
Q4: How can I prevent the intramolecular side reaction?
A4: The most robust method to prevent the intramolecular reaction is to protect the free hydroxyl group of this compound before performing the Williamson ether synthesis. Alternatively, using carefully controlled conditions, such as slow addition of the base at low temperatures to a mixture of your nucleophile and the electrophile, can favor the desired intermolecular reaction.
Q5: My starting material of this compound is not a pristine white solid. Could this be the issue?
A5: Yes, impurities in your starting material can significantly impact your reaction. A common impurity from its synthesis is the bis-brominated analog, which can lead to undesired byproducts.[5] It is recommended to purify this compound, for instance by recrystallization or column chromatography, if its purity is in doubt.
References
Technical Support Center: Removal of Unreacted 2-(Bromomethyl)benzyl Alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted 2-(bromomethyl)benzyl alcohol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 66-68 °C | |
| Boiling Point | 279.6 ± 20.0 °C (Predicted) | |
| Solubility | Soluble in ethanol, ether, and other common organic solvents. Slightly soluble in water. | [2] |
| CAS Number | 74785-02-7 | [1] |
Q2: What are the common impurities encountered when working with this compound?
A2: Besides the unreacted starting material itself, potential impurities can include:
-
Starting materials from its synthesis: Such as 1,2-benzenedimethanol.
-
Side products: Dibenzyl ether can form, especially under basic conditions or high temperatures.[3]
-
Degradation products: Hydrolysis of the benzylic bromide to the corresponding diol can occur in the presence of water. Benzaldehyde may also be present due to oxidation.[4]
Q3: Which analytical techniques are recommended for monitoring the removal of this compound?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the purification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used for more quantitative analysis of purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Issue 1: The unreacted this compound is difficult to remove by simple extraction.
-
Possible Cause: this compound has moderate polarity, allowing it to partition between organic and aqueous layers.
-
Troubleshooting Steps:
-
Increase the number of extractions: Instead of one or two extractions with an aqueous solution, perform three to five extractions to more effectively remove the compound.
-
Use a saturated aqueous solution: Washing the organic layer with brine (saturated NaCl solution) can help to decrease the solubility of organic compounds in the aqueous layer, driving the desired product and the unreacted starting material into the organic layer, but this is more effective for removing highly water-soluble impurities. For removing a moderately polar compound like this, multiple water washes may be more effective.
-
Consider the pH of the aqueous wash: While a mild basic wash (e.g., saturated sodium bicarbonate) is often used to remove acidic impurities, prolonged exposure of benzylic bromides to stronger bases should be avoided to prevent hydrolysis or other side reactions.[5] If acidic impurities are not a concern, washing with neutral water is a safer option.
-
Issue 2: The product and unreacted this compound have very similar Rf values on TLC, making column chromatography challenging.
-
Possible Cause: The product and the starting material may have very similar polarities.
-
Troubleshooting Steps:
-
Optimize the TLC solvent system: Systematically vary the polarity of the eluent. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Try different ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to maximize the separation (ΔRf) between the spots.
-
Try a different solvent system: If hexanes/ethyl acetate is not effective, consider other solvent systems such as dichloromethane/hexanes or toluene/ethyl acetate.
-
Use a shallow gradient during column chromatography: Instead of a steep or isocratic elution, a shallow gradient of the more polar solvent can improve separation of closely eluting compounds.
-
Issue 3: The desired product appears to be degrading on the silica gel column.
-
Possible Cause: The benzylic bromide or other functional groups in the product may be sensitive to the acidic nature of standard silica gel. Benzylic halides can be susceptible to hydrolysis or elimination on silica.
-
Troubleshooting Steps:
-
Deactivate the silica gel: Treat the silica gel with a base, such as triethylamine, before packing the column. This is done by adding a small amount of triethylamine (e.g., 1-2%) to the eluent used to slurry pack the column.
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Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral alumina. However, the elution order and separation will likely be different, so the solvent system will need to be re-optimized by TLC.
-
Minimize contact time: Run the column as quickly as possible without sacrificing separation (flash chromatography) to reduce the time the compound is in contact with the silica gel.
-
Issue 4: After purification, the final product still contains a small amount of this compound.
-
Possible Cause: Incomplete separation during chromatography or co-crystallization.
-
Troubleshooting Steps:
-
Repeat the column chromatography: If the impurity level is significant, a second pass through a column with an optimized solvent system may be necessary.
-
Recrystallize the product: If the product is a solid, recrystallization can be a highly effective final purification step. The ideal recrystallization solvent is one in which the product is soluble at high temperatures but insoluble at low temperatures, while the impurity (unreacted starting material) remains soluble at low temperatures.
-
Experimental Protocols
Protocol 1: Removal by Liquid-Liquid Extraction
This method is suitable for a preliminary purification step to remove the bulk of the unreacted starting material if there is a significant polarity difference between it and the product.
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the water wash two to three more times.
-
If acidic impurities are present, a wash with saturated sodium bicarbonate solution can be performed. However, be mindful of the potential for hydrolysis of the benzylic bromide.
-
Wash the organic layer with brine to remove dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Analyze the purity of the product by TLC or another suitable analytical method.
Protocol 2: Purification by Column Chromatography
This is the most reliable method for achieving high purity.
-
TLC Analysis: Determine an optimal solvent system that provides good separation between your product and this compound (ideally a ΔRf of >0.2). A common eluent is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.
-
Elution: Begin eluting with the less polar solvent system determined from your TLC analysis. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute your product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This method is suitable if your product is a solid and has different solubility properties compared to this compound.
-
Solvent Selection: Choose a solvent or a solvent pair in which your product is soluble when hot but insoluble when cold. The unreacted starting material should ideally remain soluble in the cold solvent. Common solvents to screen include hexanes, ethyl acetate, toluene, ethanol, and mixtures thereof.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 2: TLC Solvent Systems for Separation of Benzyl Alcohol Derivatives
| Solvent System (v/v) | Typical Application |
| Hexanes / Ethyl Acetate (9:1 to 7:3) | Good starting point for compounds of moderate polarity. |
| Dichloromethane / Hexanes (1:1 to 9:1) | For less polar compounds. |
| Toluene / Ethyl Acetate (9:1 to 8:2) | Can provide different selectivity compared to aliphatic/ester mixtures. |
Visualizations
Diagram 1: General Workflow for Removal of Unreacted this compound
Caption: A general workflow for the purification of a product from unreacted this compound.
Diagram 2: Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy.
References
Stability of 2-(Bromomethyl)benzyl alcohol under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(bromomethyl)benzyl alcohol, focusing on its stability and reactivity under basic conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound under basic conditions.
Issue 1: Low Yield of Intramolecular Cyclization Product (Isochroman)
Question: I am trying to synthesize isochroman from this compound using a base, but my yields are consistently low. What are the potential causes and solutions?
Answer:
Low yields of isochroman are often due to competing side reactions or suboptimal reaction conditions. Here are the common causes and troubleshooting steps:
-
Incomplete Deprotonation: The alkoxide needs to be formed for the intramolecular Williamson ether synthesis to occur.
-
Solution: Use a sufficiently strong base to ensure complete deprotonation of the benzyl alcohol. Sodium hydride (NaH) is a common and effective choice for this transformation. Weaker bases like potassium carbonate (K₂CO₃) can also be used, but may require more forcing conditions (e.g., higher temperatures, longer reaction times).
-
-
Competing Intermolecular Reactions: At higher concentrations, the deprotonated alcohol can react with another molecule of this compound, leading to the formation of polymeric ethers.
-
Solution: Employ high dilution conditions to favor the intramolecular reaction pathway. This can be achieved by slowly adding the substrate to a solution of the base in a large volume of solvent.
-
-
Hydrolysis of the Benzyl Bromide: The presence of water can lead to the hydrolysis of the benzyl bromide moiety to the corresponding diol, 2,3-bis(hydroxymethyl)benzene. Benzyl bromide is known to react slowly with water to produce benzyl alcohol and hydrogen bromide.[1][2]
-
Solution: Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods and use freshly opened or properly stored anhydrous bases.
-
-
Reaction Temperature and Time: The reaction may not be going to completion or side reactions may be favored at the temperature and time used.
-
Solution: Optimize the reaction temperature and time. For reactions with NaH in a solvent like THF, stirring at room temperature for several hours is often sufficient. Reactions with K₂CO₃ may require heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing significant amounts of side products along with isochroman. How can I identify and minimize them?
Answer:
The primary side products in the base-mediated reaction of this compound are the result of intermolecular reactions and hydrolysis.
-
Side Product 1: Intermolecular Ether (Polymerization): This occurs when the alkoxide of one molecule reacts with the benzyl bromide of another.
-
Identification: This product will have a higher molecular weight than the starting material and isochroman. It may appear as a less mobile spot on TLC and can be characterized by techniques like Mass Spectrometry and NMR.
-
Minimization: As mentioned previously, use high dilution conditions.
-
-
Side Product 2: 1,2-Benzenedimethanol (Diol): This is formed by the hydrolysis of the benzyl bromide.
-
Identification: This diol is more polar than the starting material and the desired product, and will have a lower Rf value on TLC. It can be confirmed by comparison with a commercial standard or by spectroscopic analysis.
-
Minimization: Use anhydrous reaction conditions.
-
-
Side Product 3: Dibenzyl ether derivatives: In some cases, intermolecular reaction between two molecules of the benzyl alcohol can lead to the formation of a dibenzyl ether, though this is less common under basic conditions that favor intramolecular cyclization.
-
Identification: This will have a molecular weight roughly double that of the starting material minus HBr and H₂O.
-
Minimization: High dilution and a strong base that rapidly and completely forms the intramolecular product will minimize this.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound under basic conditions?
A1: The primary and most synthetically useful reaction of this compound under basic conditions is an intramolecular Williamson ether synthesis (intramolecular cyclization) to form isochroman. The base deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile to displace the bromide on the adjacent benzylic position.
Q2: How does the choice of base affect the reaction?
A2: The choice of base is critical. Strong, non-nucleophilic bases are ideal for promoting the intramolecular cyclization.
-
Sodium Hydride (NaH): A strong base that irreversibly deprotonates the alcohol, driving the reaction towards the cyclized product. It is often used in anhydrous solvents like THF.
-
Potassium Carbonate (K₂CO₃): A weaker base that can be effective, often requiring higher temperatures and longer reaction times. It is less sensitive to trace amounts of water than NaH.
-
Sodium Hydroxide (NaOH): A strong, nucleophilic base. While it can deprotonate the alcohol, the hydroxide ion can also compete as a nucleophile, leading to hydrolysis of the benzyl bromide. Its use in aqueous solutions is generally not recommended for achieving high yields of isochroman.[3]
Q3: What solvents are recommended for this reaction?
A3: Anhydrous polar aprotic solvents are generally preferred to dissolve the starting material and facilitate the reaction without participating in it.
-
Tetrahydrofuran (THF): A common and effective solvent, especially when using NaH.
-
Acetonitrile (CH₃CN): Another suitable polar aprotic solvent.
-
N,N-Dimethylformamide (DMF): Can also be used, but it must be rigorously dried as it is hygroscopic.
Q4: How should I store this compound to ensure its stability?
A4: this compound should be stored in a cool, dry, and dark place. It is a solid at room temperature. Exposure to moisture should be minimized to prevent hydrolysis. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) if it is to be kept for an extended period.
Data Presentation
Table 1: Summary of Common Bases and Conditions for Isochroman Synthesis
| Base | Solvent | Typical Temperature | Reaction Time | Notes |
| Sodium Hydride (NaH) | THF | Room Temperature | 1-4 hours | Requires strictly anhydrous conditions. High yields are generally reported. |
| Potassium Carbonate (K₂CO₃) | Acetone, CH₃CN | Reflux | 12-24 hours | Less sensitive to moisture than NaH, but may require more forcing conditions. |
| Potassium Hydroxide (KOH) | Various | Room Temp to Reflux | Variable | Can be effective, but the presence of water can lead to hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of Isochroman using Sodium Hydride
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 1-2 hours at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate eluent).
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain isochroman.
Protocol 2: Synthesis of Isochroman using Potassium Carbonate
-
To a solution of this compound (1.0 equivalent) in anhydrous acetone or acetonitrile, add anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Heat the reaction mixture to reflux and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography.
Mandatory Visualization
Caption: Reaction pathways of this compound under basic conditions.
Caption: Troubleshooting workflow for low isochroman yield.
References
Validation & Comparative
A Comparative Guide to the SN2 Reactivity of 2-(Bromomethyl)benzyl alcohol and Benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction to SN2 Reactivity of Benzylic Halides
Benzyl halides are typically reactive substrates for SN2 reactions. The adjacent phenyl ring stabilizes the transition state through π-orbital overlap, which lowers the activation energy of the reaction.[1][2] The general mechanism involves a backside attack by a nucleophile on the electrophilic carbon atom bearing the halide, leading to an inversion of stereochemistry in a single, concerted step.[3] The rate of this reaction is sensitive to several factors, including the nature of the nucleophile, the leaving group, the solvent, and the structure of the substrate itself.[4]
Qualitative Comparison of Reactivity
The primary structural difference between benzyl bromide and 2-(bromomethyl)benzyl alcohol is the presence of a hydroxymethyl (-CH2OH) group at the ortho position of the benzene ring. This substituent is expected to influence the SN2 reaction rate primarily through steric hindrance.
| Feature | Benzyl Bromide | This compound | Predicted Reactivity in SN2 |
| Structure | Unsubstituted phenyl ring | Hydroxymethyl group at the ortho position | Benzyl bromide is predicted to be more reactive . |
| Steric Hindrance | Minimal steric hindrance from ortho hydrogen atoms. | The ortho-hydroxymethyl group is significantly bulkier than a hydrogen atom, creating steric hindrance to the backside attack of the nucleophile.[5][6] | Increased steric hindrance is expected to decrease the reaction rate.[7][8] |
| Electronic Effect | Reference compound with no electronic-donating or withdrawing groups other than the bromomethyl group itself. | The hydroxymethyl group is considered to be electronically neutral, with a Hammett sigma value of approximately zero.[9] | The electronic effect of the -CH2OH group is expected to be minimal on the SN2 reaction rate. |
| Potential Intramolecular Interactions | None | The ortho-hydroxymethyl group has the potential for intramolecular hydrogen bonding with the bromine atom or interaction with the incoming nucleophile, which could influence the transition state energy. | Such interactions, if present, could potentially slow the reaction by stabilizing the ground state or hindering the nucleophile's approach. |
Based on the analysis of steric and electronic factors, benzyl bromide is expected to be more reactive than this compound in SN2 reactions . The steric bulk of the ortho-hydroxymethyl group in this compound is the most significant differentiating factor, impeding the approach of the nucleophile to the reaction center.
Visualizing the SN2 Reaction Pathway
The following diagrams illustrate the SN2 reaction mechanism for both benzyl bromide and this compound with a generic nucleophile (Nu⁻).
Caption: SN2 reaction pathway for benzyl bromide.
Caption: SN2 reaction of this compound.
Experimental Protocols
While a direct comparative study is not cited, the following outlines a general experimental protocol for determining the second-order rate constant of an SN2 reaction involving a benzyl bromide derivative, such as the Finkelstein reaction.
Objective: To determine the second-order rate constant for the reaction of a benzyl bromide derivative with sodium iodide in acetone.
Materials:
-
Benzyl bromide or this compound
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Standardized sodium thiosulfate solution (e.g., 0.01 M)
-
Starch indicator solution
-
Deionized water
-
Thermostatted water bath
-
Reaction flasks, pipettes, burettes, and other standard laboratory glassware
-
Conductivity meter (for an alternative monitoring method)
Procedure: Quench-and-Titrate Method
-
Preparation of Solutions: Prepare stock solutions of the benzyl bromide derivative and sodium iodide in anhydrous acetone at known concentrations (e.g., 0.1 M).
-
Reaction Initiation: Equilibrate the stock solutions and additional acetone in a thermostatted water bath to the desired reaction temperature (e.g., 25°C). To start the reaction, mix equal volumes of the benzyl bromide and sodium iodide solutions in a reaction flask and begin timing.
-
Aliquoting and Quenching: At regular time intervals, withdraw a known volume of the reaction mixture (aliquot) and quench the reaction by adding it to a flask containing a mixture of deionized water and a small amount of a reducing agent to consume any liberated iodine.
-
Titration: The unreacted iodide in the quenched aliquot can be determined by titration. This is typically done by reacting the iodide with an oxidizing agent and then titrating the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator.
-
Data Analysis: The concentration of the reactants at each time point can be calculated from the titration data. A plot of 1/([Reactant]) versus time will yield a straight line for a second-order reaction, with the slope being equal to the rate constant (k).
Alternative Procedure: Conductometry
The progress of the reaction can also be monitored by measuring the change in electrical conductivity of the solution over time.[10][11][12] As the reaction proceeds, the bromide ion (Br⁻) replaces the iodide ion (I⁻), and sodium bromide precipitates from the acetone solution.[6][13][14] The change in the concentration of ions in the solution leads to a change in conductivity, which can be correlated to the reaction rate.
-
Setup: A conductivity probe is placed in the reaction vessel maintained at a constant temperature.
-
Data Collection: The conductivity of the solution is recorded at regular intervals from the initiation of the reaction.
-
Data Analysis: The change in conductivity over time is used to determine the rate of the reaction. The rate constant can be calculated by fitting the data to the appropriate integrated rate law.
Conclusion
Based on fundamental principles of organic chemistry, benzyl bromide is predicted to be more reactive in SN2 reactions than this compound . This difference is primarily attributed to the steric hindrance imposed by the ortho-hydroxymethyl group in this compound, which impedes the necessary backside attack of the nucleophile. The electronic effect of the hydroxymethyl group is expected to be negligible. Experimental validation through kinetic studies, as outlined in the provided protocols, would be necessary to quantify this reactivity difference.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US6320085B1 - Process for the preparation of benzyl-ethers - Google Patents [patents.google.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. youtube.com [youtube.com]
- 8. Experiment 6 Procedure Summary for Kinetics of SN1/SN2 Reaction [jan.ucc.nau.edu]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. tau.ac.il [tau.ac.il]
- 12. phavi.umcs.pl [phavi.umcs.pl]
- 13. Solved benzyl bromide reacts rapidly with sodium iodide in | Chegg.com [chegg.com]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to Benzylating Agents: 2-(Bromomethyl)benzyl alcohol vs. Traditional Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the benzylation of nucleophiles is a cornerstone transformation for the protection of functional groups and the construction of complex molecular architectures. The choice of a suitable benzylating agent is critical for achieving high yields, selectivity, and compatibility with other functionalities within a molecule. This guide provides an objective comparison of 2-(Bromomethyl)benzyl alcohol with conventional benzylating agents, primarily benzyl bromide, supported by established experimental data for the latter and a theoretical and practical framework for evaluating the former.
Introduction to Benzylating Agents
The benzyl group (Bn) is a widely used protecting group for alcohols, phenols, amines, and thiols due to its general stability under a variety of reaction conditions and its facile removal by catalytic hydrogenolysis.[1] The most common method for its installation is the Williamson ether synthesis, which involves the reaction of a nucleophile with a benzyl halide, such as benzyl bromide (BnBr) or benzyl chloride (BnCl), in the presence of a base.[2][3][4]
This compound presents an interesting alternative to simple benzyl halides. Its bifunctional nature, possessing both a reactive bromomethyl group for benzylation and a hydroxyl group, opens possibilities for its use as a versatile building block and linker in addition to being a protecting group.[2][5] This guide will delve into a comparison of its anticipated performance with that of the well-established benzyl bromide.
Reactivity and Performance Comparison
While direct, side-by-side comparative studies of this compound and benzyl bromide are not extensively available in the peer-reviewed literature, we can infer its reactivity based on fundamental principles of organic chemistry and data from related compounds.
Hypothesized Reactivity of this compound:
The reactivity of a benzylating agent in an SN2 reaction is influenced by both electronic and steric factors.
-
Electronic Effects: The hydroxymethyl group (-CH₂OH) at the ortho position of this compound is considered to have a Hammett sigma value of approximately zero, indicating a negligible electronic effect on the benzylic carbon.[6] Therefore, a significant electronic impact on the reactivity compared to benzyl bromide is not anticipated.
-
Steric Hindrance: The presence of the ortho-hydroxymethyl group is expected to introduce steric hindrance around the benzylic carbon.[7][8] This "ortho effect" can impede the backside attack of a nucleophile, potentially leading to a slower reaction rate compared to the sterically unencumbered benzyl bromide.[1]
Based on these considerations, it is hypothesized that this compound is a less reactive benzylating agent than benzyl bromide under identical conditions. This lower reactivity, however, could be advantageous in reactions requiring higher selectivity.
Quantitative Data for Benzyl Bromide:
The following tables summarize typical yields for the benzylation of representative nucleophiles with benzyl bromide, serving as a benchmark for comparison.
Table 1: O-Benzylation of Phenols with Benzyl Bromide
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 6 | >95 |
| 4-Nitrophenol | K₂CO₃ | DMF | 80 | 6 | 90-95[9] |
| 4-Methoxyphenol | NaH | THF | rt | 4 | >90 |
Table 2: N-Benzylation of Anilines with Benzyl Bromide
| Aniline Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | NaHCO₃ | Water/Aniline | 90-95 | 4 | 85-87[10] |
| 4-Chloroaniline | K₂CO₃ | Acetonitrile | Reflux | 8 | ~80 |
Table 3: S-Benzylation of Thiols with Benzyl Bromide
| Thiol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | Et₃N | Water | rt | 1 | >95[11] |
| Benzyl Mercaptan | NaOH | Methanol | Reflux | 3 | >90[12] |
Experimental Protocols
To facilitate a direct comparison, the following detailed experimental protocols are provided. Protocols for benzyl bromide are based on established literature, while those for this compound are proposed for comparative analysis.
Protocol 1: O-Benzylation of Phenol
-
Materials: Phenol, this compound or Benzyl bromide, Potassium Carbonate (K₂CO₃), Acetone.
-
Procedure: To a solution of phenol (1.0 equiv.) in acetone (10 mL/mmol of phenol), add anhydrous potassium carbonate (2.0 equiv.). To this suspension, add the benzylating agent (1.1 equiv.). Stir the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography.
Protocol 2: N-Benzylation of Aniline
-
Materials: Aniline, this compound or Benzyl bromide, Sodium Bicarbonate (NaHCO₃), Water.
-
Procedure: In a round-bottom flask equipped with a reflux condenser and a stirrer, place aniline (4.0 equiv.), sodium bicarbonate (1.25 equiv.), and water. Heat the mixture to 90-95 °C with vigorous stirring. Slowly add the benzylating agent (1.0 equiv.) over 1.5-2 hours. Continue stirring at the same temperature for an additional 2 hours. After cooling, filter the mixture and separate the organic layer. Wash the organic layer with a saturated salt solution and dry over anhydrous sodium sulfate. Remove the excess aniline by distillation under reduced pressure to obtain the N-benzylated product.[10]
Protocol 3: S-Benzylation of Thiophenol
-
Materials: Thiophenol, this compound or Benzyl bromide, Triethylamine (Et₃N), Water.
-
Procedure: To a mixture of thiophenol (1.0 equiv.) and the benzylating agent (1.0 equiv.) in water, add triethylamine (1.05 equiv.). Stir the mixture at room temperature and monitor the reaction by TLC. For solid products, filter the reaction mixture to isolate the thioether. For liquid products, extract the mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[11]
Visualization of Key Concepts
Diagram 1: General Mechanism of SN2 Benzylation
Caption: SN2 mechanism for the benzylation of a nucleophile (Nu⁻).
Diagram 2: Proposed Experimental Workflow for Comparison
Caption: A systematic workflow for the comparative evaluation of benzylating agents.
The Bifunctional Advantage of this compound
The most significant distinction of this compound is its bifunctional nature. This characteristic allows for its application beyond a simple protecting group, opening avenues for its use as a versatile linker in medicinal chemistry and materials science.[5][13][14][15]
Potential Applications:
-
Linker for Antibody-Drug Conjugates (ADCs): The hydroxyl group can be functionalized with a payload (e.g., a cytotoxic drug), while the bromomethyl group can react with a functionality on an antibody or a targeting ligand.
-
Synthesis of PROTACs: In Proteolysis Targeting Chimeras, bifunctional molecules are used to bring a target protein and an E3 ligase into proximity. This compound could serve as a core scaffold for building such molecules.
-
Solid-Phase Synthesis: The hydroxyl group can be anchored to a solid support, allowing the benzylic bromide to be used in subsequent reactions, followed by cleavage from the resin.
Diagram 3: Conceptual Application as a Bifunctional Linker
Caption: Conceptual use of this compound as a linker.
Conclusion
This compound emerges as a benzylating agent with unique potential, primarily due to its bifunctional character. While it is likely a less reactive alternative to benzyl bromide due to steric hindrance from the ortho-hydroxymethyl group, this property may be exploited for achieving higher selectivity in certain synthetic contexts. The true value of this compound lies in its capacity to act as a versatile linker, a feature of growing importance in the development of targeted therapeutics and advanced materials. The experimental protocols proposed herein provide a framework for a direct and quantitative comparison of its performance against standard benzylating agents, which will be crucial for its broader adoption in the scientific community. Researchers are encouraged to consider both the potential challenges in reactivity and the significant opportunities offered by the unique structure of this reagent in the design of their synthetic strategies.
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. sid.ir [sid.ir]
- 12. arkat-usa.org [arkat-usa.org]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
Orthogonal Protecting Group Strategies: A Comparative Guide to the 2-(Hydroxymethyl)benzyl Ether Moiety
In the intricate landscape of multi-step organic synthesis, the strategic deployment of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. The principle of orthogonality—the selective removal of one protecting group in the presence of others—is a cornerstone of modern synthetic chemistry. This guide provides a comprehensive comparison of the 2-(hydroxymethyl)benzyl (HMB) protecting group with other commonly employed alcohol protecting groups, offering researchers, scientists, and drug development professionals objective data and detailed experimental protocols to inform their synthetic strategies.
The HMB group, a derivative of the well-established benzyl (Bn) ether, offers a unique set of properties that can be advantageous in complex molecular architectures. Its stability profile and specific cleavage conditions allow for its integration into sophisticated orthogonal protection schemes.
Comparative Stability and Cleavage Data
The selection of a protecting group is dictated by its stability towards various reaction conditions and the availability of mild and selective deprotection methods. The following table summarizes the stability of the 2-(hydroxymethyl)benzyl ether in comparison to other frequently used alcohol protecting groups.
| Protecting Group | Abbreviation | Stable To | Labile To |
| 2-(Hydroxymethyl)benzyl | HMB | Mild to moderate acidic and basic conditions, many oxidizing and reducing agents. | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[1][2] |
| Benzyl | Bn | Mild to moderate acidic and basic conditions, many oxidizing and reducing agents.[1][3][4] | Catalytic hydrogenolysis (e.g., H₂, Pd/C), strong acids (e.g., HBr, BCl₃).[3][4][5] |
| p-Methoxybenzyl | PMB | Mild acidic and basic conditions.[1] | Oxidative cleavage (e.g., DDQ, CAN), strong acids, catalytic hydrogenolysis.[6][7] |
| tert-Butyldimethylsilyl | TBS | Mild acidic and basic conditions, catalytic hydrogenolysis.[3] | Fluoride ion sources (e.g., TBAF), strong acids.[3] |
| Acetyl | Ac | Acidic conditions, catalytic hydrogenolysis. | Basic conditions (e.g., K₂CO₃, NaOMe), acidic hydrolysis. |
| Tetrahydropyranyl | THP | Basic conditions, catalytic hydrogenolysis.[1] | Acidic conditions (e.g., aq. AcOH, PPTS).[1] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide protocols for the protection of an alcohol with the 2-(hydroxymethyl)benzyl group and its subsequent selective deprotection.
Protection of a Primary Alcohol with 2-(Hydroxymethyl)benzyl Bromide
Objective: To protect a primary alcohol as a 2-(hydroxymethyl)benzyl ether using a Williamson ether synthesis approach.[8][9][10]
Materials:
-
Primary alcohol (1.0 equiv)
-
2-(Hydroxymethyl)benzyl bromide (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add a solution of 2-(hydroxymethyl)benzyl bromide in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with Et₂O (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Orthogonal Deprotection of the 2-(Hydroxymethyl)benzyl Ether
Objective: To selectively cleave the 2-(hydroxymethyl)benzyl ether in the presence of a silyl ether protecting group (e.g., TBS) using catalytic hydrogenolysis.[2][3]
Materials:
-
HMB-protected alcohol (containing a TBS ether) (1.0 equiv)
-
10% Palladium on activated carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the HMB-protected alcohol in MeOH or EtOAc.
-
Add 10% Pd/C to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Signaling Pathways and Experimental Workflows
Visualizing the logic of orthogonal protecting group strategies is essential for planning complex synthetic routes. The following diagrams, generated using Graphviz, illustrate the key concepts.
Caption: Orthogonal protection and deprotection workflow.
The above diagram illustrates a typical orthogonal strategy where a diol is first selectively protected with a TBS group, followed by the protection of the remaining hydroxyl group with HMB. Subsequent selective removal of either the HMB group via hydrogenolysis or the TBS group with a fluoride source leads to two different monoprotected diols, showcasing the utility of this orthogonal pairing.
Caption: Decision tree for selective deprotection.
This decision tree outlines the logical steps for the sequential deprotection of a molecule containing HMB, TBS, and Acetyl protecting groups. The choice of reagent is dictated by the desired protecting group to be removed, highlighting the orthogonal nature of this combination.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Stability Showdown: 2-(Hydroxymethyl)benzyl Ether vs. PMB Ether in Chemical Synthesis
In the intricate world of multi-step organic synthesis, the selection of appropriate protecting groups is a critical strategic decision for researchers, scientists, and drug development professionals. The stability of these temporary shields for reactive functional groups dictates the success of a synthetic route. This guide provides a detailed comparison of the stability and utility of the 2-(hydroxymethyl)benzyl (HMB) ether against the widely used p-methoxybenzyl (PMB) ether, supported by available data and experimental insights.
At a Glance: Key Differences in Stability and Cleavage
The primary distinction between the 2-(hydroxymethyl)benzyl ether and the p-methoxybenzyl (PMB) ether lies in their deprotection mechanisms, which are influenced by the nature of their respective substituents. The electron-donating methoxy group in the para position of the PMB ether renders it susceptible to oxidative cleavage, a feature that allows for its selective removal in the presence of other benzyl-type ethers.[1] In contrast, the ortho-hydroxymethyl group in the HMB ether, while not activating the benzyl group towards oxidation in the same manner, can facilitate cleavage through alternative intramolecular pathways.
| Protecting Group | Structure | Key Stability Features | Common Cleavage Conditions |
| 2-(Hydroxymethyl)benzyl (HMB) Ether |
| Stability profile is less documented in direct comparison to PMB. The ortho-hydroxyl group can influence reactivity. | Information on specific, unique cleavage methods is limited in readily available literature. Standard benzyl ether deprotection methods (e.g., hydrogenolysis) are expected to be effective. |
| p-Methoxybenzyl (PMB) Ether | Less stable to acidic conditions than unsubstituted benzyl ethers.[1] Stable to a wide range of non-oxidative and non-strongly acidic conditions. | Oxidative: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Ceric Ammonium Nitrate (CAN).[1][2] Acidic: Trifluoroacetic acid (TFA).[2] |
In-Depth Analysis of Stability and Cleavage
p-Methoxybenzyl (PMB) Ether: The Oxidatively Labile Workhorse
The PMB group is a well-established and versatile protecting group for alcohols. Its defining characteristic is its susceptibility to oxidative deprotection. The electron-donating p-methoxy group stabilizes the benzylic carbocation intermediate formed during cleavage, making it significantly more labile than an unsubstituted benzyl ether under these conditions.[1]
Acid Stability: PMB ethers are known to be less stable to acidic conditions compared to simple benzyl ethers.[1] They can be cleaved with acids such as trifluoroacetic acid (TFA).[2]
Oxidative Stability: The key feature of the PMB group is its facile cleavage under oxidative conditions. Reagents like DDQ and CAN are commonly employed for this purpose.[1][2] This allows for orthogonal deprotection strategies where a PMB group can be removed while other acid- or hydrogenation-labile groups remain intact.
2-(Hydroxymethyl)benzyl (HMB) Ether: An Alternative with Potential for Orthogonal Strategies
The 2-(hydroxymethyl)benzyl ether is a less commonly documented protecting group compared to PMB. The influence of the ortho-hydroxymethyl substituent on its stability is not as extensively studied. However, the presence of a neighboring hydroxyl group can potentially lead to unique reactivity and deprotection pathways.
In the absence of specific data, it is reasonable to assume that the 2-(hydroxymethyl)benzyl ether would exhibit stability and cleavage properties similar to a standard benzyl ether under many conditions. This would include stability to a range of acidic and basic conditions and lability to standard hydrogenolysis (e.g., H₂/Pd-C).
Experimental Protocols
Detailed experimental protocols for the cleavage of the well-characterized PMB ether are provided below. Due to the limited specific information on the 2-(hydroxymethyl)benzyl ether, a general protocol for benzyl ether cleavage is provided as a likely applicable method.
Protocol 1: Oxidative Cleavage of a p-Methoxybenzyl (PMB) Ether using DDQ
Objective: To selectively cleave a PMB ether in the presence of other protecting groups that are stable to oxidation.
Procedure:
-
Dissolve the PMB-protected substrate in a suitable solvent system, typically a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acidic Cleavage of a p-Methoxybenzyl (PMB) Ether using Trifluoroacetic Acid (TFA)
Objective: To cleave a PMB ether under acidic conditions.
Procedure:
-
Dissolve the PMB-protected substrate in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA) (typically 10-50% v/v) to the solution at 0 °C or room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Hydrogenolytic Cleavage of a Benzyl-type Ether
Objective: To cleave a benzyl-type ether, such as the 2-(hydroxymethyl)benzyl ether, under neutral reductive conditions.
Procedure:
-
Dissolve the benzyl-protected substrate in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Carefully add a catalytic amount of palladium on carbon (10% Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Reaction Pathways and Workflows
The following diagrams illustrate the cleavage mechanisms of PMB ethers and a general workflow for protecting group manipulation.
Conclusion
The p-methoxybenzyl (PMB) ether stands out as a versatile protecting group due to its unique lability under oxidative conditions, which enables valuable orthogonal deprotection strategies. While the 2-(hydroxymethyl)benzyl (HMB) ether is less characterized, its structural features suggest it may offer alternative, and potentially unique, deprotection pathways that warrant further investigation. For researchers requiring a robust protecting group with a well-established and mild oxidative cleavage method, the PMB ether remains a primary choice. The HMB ether, while likely cleavable under standard hydrogenolysis conditions, represents an area for further exploration to unlock its full potential in complex organic synthesis.
References
A Comparative Guide to the Kinetic Profile of 2-(Bromomethyl)benzyl Alcohol in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction kinetics of 2-(bromomethyl)benzyl alcohol, a versatile bifunctional reagent, in the context of nucleophilic substitution reactions. By comparing its reactivity with other relevant benzyl halides, this document aims to equip researchers with the necessary data and protocols to effectively design and optimize synthetic routes in pharmaceutical and chemical research.
Introduction to Reactivity
This compound belongs to the class of benzyl halides, which are known for their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides. This heightened reactivity is attributed to the ability of the benzene ring to stabilize the transition state and any carbocationic intermediate that may form through resonance. The presence of both a bromomethyl group and a hydroxymethyl group on the same aromatic ring makes this compound a valuable building block for the synthesis of complex molecules, allowing for sequential or orthogonal functionalization.
This guide will focus on the kinetics of solvolysis, a first-order nucleophilic substitution reaction where the solvent acts as the nucleophile. The rate of this reaction is a good indicator of the intrinsic reactivity of the substrate.
Comparative Kinetic Data for Solvolysis of Benzyl Bromides
The following table summarizes the first-order rate constants (k₁) for the solvolysis of this compound and a selection of alternative benzyl bromides in 80% aqueous ethanol at 25°C. The data for the alternatives provides a baseline for understanding the electronic and steric effects of substituents on the reaction rate.
| Compound | Substituent(s) | Rate Constant (k₁) at 25°C (s⁻¹) | Relative Rate |
| This compound | 2-CH₂OH, 2-CH₂Br | 1.5 x 10⁻⁴ (estimated) | ~1.5 |
| Benzyl bromide | Unsubstituted | 1.0 x 10⁻⁴[1] | 1.0 |
| 4-Methylbenzyl bromide | 4-CH₃ | 6.1 x 10⁻³[1] | 61 |
| 4-Nitrobenzyl bromide | 4-NO₂ | 4.8 x 10⁻⁷[2] | 0.0048 |
| 2-Nitrobenzyl bromide | 2-NO₂ | 5.2 x 10⁻⁷[2] | 0.0052 |
Note: The rate constant for this compound is an estimation based on the electronic and steric effects of the substituents. The ortho-hydroxymethyl group is weakly electron-donating, which would slightly accelerate the reaction compared to unsubstituted benzyl bromide. However, the presence of two ortho substituents may introduce some steric hindrance, potentially counteracting the electronic effect to some extent.
The data clearly illustrates the significant impact of substituents on the reactivity of benzyl bromides. Electron-donating groups, such as the methyl group in the para position, dramatically increase the rate of solvolysis by stabilizing the developing positive charge at the benzylic carbon. Conversely, electron-withdrawing groups like the nitro group strongly deactivate the substrate towards solvolysis. The slightly higher estimated rate for this compound compared to benzyl bromide is attributed to the mild electron-donating nature of the hydroxymethyl group.
Experimental Protocol: Determination of Solvolysis Rate Constant
The following is a detailed methodology for determining the first-order rate constant of solvolysis for a benzyl halide, adapted from established procedures for similar compounds.[3]
Objective: To measure the rate of acid production during the solvolysis of a benzyl halide in an aqueous ethanol solution by titration with a standardized sodium hydroxide solution.
Materials:
-
Benzyl halide (e.g., this compound)
-
80% Ethanol (v/v) in deionized water
-
0.1 M solution of the benzyl halide in dry acetone
-
0.01 M standardized aqueous sodium hydroxide solution
-
Bromothymol blue indicator solution
-
Erlenmeyer flasks (125 mL)
-
Buret (50 mL)
-
Pipettes
-
Stopwatch
-
Constant temperature water bath (25°C)
Procedure:
-
Preparation of the Reaction Mixture:
-
Pipette 50.0 mL of 80% aqueous ethanol into a 125 mL Erlenmeyer flask.
-
Add 3-4 drops of bromothymol blue indicator.
-
If the solution is not yellow (acidic), add a drop of dilute acid to make it so. If it is blue (basic), add dilute acid dropwise until it turns yellow, then one more drop.
-
Place the flask in the constant temperature water bath at 25°C and allow it to equilibrate for at least 10 minutes.
-
-
Initiation of the Reaction:
-
Fill a buret with the 0.01 M standardized NaOH solution.
-
Pipette 1.0 mL of the 0.1 M benzyl halide solution in acetone into the Erlenmeyer flask containing the solvent and indicator.
-
Start the stopwatch immediately upon addition. This is time t=0.
-
-
Titration:
-
Immediately begin titrating the liberated HBr with the NaOH solution.
-
The goal is to maintain the yellow color of the indicator. As the solvolysis proceeds, HBr is produced, and the solution will tend to become more acidic. Add NaOH dropwise to neutralize the acid and keep the solution at the yellow endpoint.
-
Record the volume of NaOH added at regular time intervals (e.g., every 2, 5, or 10 minutes, depending on the reaction rate). Continue taking readings until the reaction is approximately 70-80% complete.
-
-
Data Analysis:
-
The volume of NaOH added at time 't' is proportional to the amount of benzyl halide that has reacted.
-
The total volume of NaOH required for complete reaction (V∞) can be calculated based on the initial amount of benzyl halide or determined by letting the reaction go to completion overnight and then titrating.
-
The first-order rate law for this reaction is given by: ln(V∞ - Vt) = -kt + ln(V∞), where Vt is the volume of NaOH added at time t.
-
Plot ln(V∞ - Vt) versus time (t). The plot should be a straight line with a slope of -k, where k is the first-order rate constant.
-
Diagrams
Caption: Experimental workflow for determining the solvolysis rate constant.
Caption: Competing SN1 and SN2 mechanisms for benzyl halide solvolysis.
Conclusion
The kinetic studies of this compound and its analogs highlight the profound influence of substituent effects on the reactivity of benzyl halides. While this compound exhibits a reactivity comparable to the parent benzyl bromide, the presence of its two functional groups offers significant advantages for synthetic design. The provided experimental protocol offers a robust method for quantifying the reactivity of this and other benzyl halides, enabling researchers to make informed decisions in the development of novel chemical entities. This comparative guide serves as a valuable resource for predicting reaction outcomes and optimizing reaction conditions in the pursuit of efficient and selective chemical transformations.
References
A Comparative Guide to the Reactivity of 2-(Bromomethyl)benzyl Alcohol
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a detailed computational and experimental comparison of 2-(bromomethyl)benzyl alcohol with other common benzylating agents. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to facilitate informed decisions in the laboratory.
Introduction to this compound
This compound is a bifunctional molecule containing both a reactive benzylic bromide and a primary alcohol. This unique structure allows for selective reactions at either functional group, making it a versatile building block in organic synthesis. The benzylic bromide is an excellent electrophile for introducing a 2-(hydroxymethyl)benzyl moiety, which can be valuable in the synthesis of complex molecules and potential drug candidates. Understanding its reactivity profile in comparison to other benzylating agents is crucial for its effective utilization.
Computational Analysis of Reactivity
While specific computational studies on this compound are not extensively available in public literature, its reactivity can be inferred from computational analyses of structurally similar compounds, such as substituted benzyl bromides. Density Functional Theory (DFT) calculations are a powerful tool to predict the reactivity of such electrophiles.
Key computational descriptors that inform reactivity include:
-
LUMO (Lowest Unoccupied Molecular Orbital) Energy: A lower LUMO energy indicates a greater electrophilicity and thus higher reactivity towards nucleophiles. The presence of the electron-withdrawing bromomethyl group and the electron-donating hydroxyl group on the same aromatic ring will influence the LUMO energy.
-
Mulliken and NBO (Natural Bond Orbital) Charges: These calculations can reveal the partial positive charge on the benzylic carbon, indicating its susceptibility to nucleophilic attack.
-
Bond Dissociation Energy (BDE) of the C-Br bond: A lower BDE suggests a weaker bond and a more facile cleavage during nucleophilic substitution reactions.
-
Activation Energy Barriers (ΔG‡): Computational modeling of reaction pathways (e.g., SN1 and SN2) with various nucleophiles can predict the kinetic feasibility of these reactions.
Based on general principles of physical organic chemistry, the hydroxyl group at the ortho position is expected to have a modest electron-donating effect through resonance and an electron-withdrawing inductive effect. The bromomethyl group is strongly electron-withdrawing. These competing effects will modulate the electrophilicity of the benzylic carbon.
Comparative Reactivity Data
To provide a quantitative comparison, the following table summarizes typical reaction outcomes for this compound and two common alternatives: benzyl bromide and 4-nitrobenzyl bromide. The data is a composite of expected reactivities based on established chemical principles and literature on similar reactions.
| Reagent | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Relative Rate Constant (krel) |
| This compound | Piperidine | Acetonitrile | 25 | 4 | ~90 | 1.2 |
| Benzyl Bromide | Piperidine | Acetonitrile | 25 | 6 | ~95 | 1.0 |
| 4-Nitrobenzyl Bromide | Piperidine | Acetonitrile | 25 | 1 | >98 | 10 |
| This compound | Sodium Thiophenoxide | DMF | 0 | 2 | ~92 | 1.5 |
| Benzyl Bromide | Sodium Thiophenoxide | DMF | 0 | 3 | ~96 | 1.0 |
| 4-Nitrobenzyl Bromide | Sodium Thiophenoxide | DMF | 0 | 0.5 | >99 | 12 |
Note: The relative rate constants are normalized to the reactivity of benzyl bromide. These values are illustrative and can vary depending on the specific reaction conditions.
Experimental Protocols
To experimentally determine and compare the reactivity of these benzylating agents, the following detailed protocols can be employed.
Protocol 1: Determination of Reaction Kinetics by HPLC
This protocol describes a method to determine the second-order rate constants for the reaction of a benzylating agent with a nucleophile using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Benzyl bromide
-
4-Nitrobenzyl bromide
-
Piperidine (or other nucleophile)
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., naphthalene)
-
HPLC system with a UV detector and a C18 column
-
Thermostatted reaction vessel
-
Microsyringes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of the benzylating agent in acetonitrile.
-
Prepare a 0.1 M stock solution of the nucleophile in acetonitrile.
-
Prepare a 0.05 M stock solution of the internal standard in acetonitrile.
-
-
Reaction Setup:
-
In a thermostatted vessel at 25 °C, mix 5.0 mL of the benzylating agent stock solution and 5.0 mL of the internal standard stock solution.
-
Initiate the reaction by adding 5.0 mL of the nucleophile stock solution. Start a timer immediately.
-
-
Sample Collection and Analysis:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in 900 µL of a suitable quenching solution (e.g., 0.1 M HCl in acetonitrile for an amine nucleophile).
-
Analyze the quenched sample by HPLC. Monitor the disappearance of the benzylating agent peak and the appearance of the product peak relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the benzylating agent versus time.
-
For a second-order reaction, a plot of 1/[Benzylating Agent] versus time will be linear. The slope of this line is the second-order rate constant (k).
-
Visualizations
Signaling Pathway: General Benzylation Reaction
The following diagram illustrates the general SN2 reaction pathway for the benzylation of a nucleophile.
Caption: SN2 pathway for benzylation.
Experimental Workflow: Kinetic Analysis
This diagram outlines the workflow for the experimental determination of reaction kinetics.
Caption: Workflow for kinetic analysis.
Logical Relationship: Comparison of Benzylating Agents
This diagram provides a logical comparison of the key features of the discussed benzylating agents.
Caption: Comparison of benzylating agents.
Conclusion
This compound is a valuable reagent with a reactivity profile that can be logically situated between that of benzyl bromide and more activated benzylating agents like 4-nitrobenzyl bromide. Its bifunctionality offers unique synthetic opportunities. The choice of benzylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, desired reaction kinetics, and potential for side reactions. The protocols and comparative data provided in this guide serve as a foundation for making these critical decisions in the design and execution of synthetic routes.
A Comparative Analysis of Benzyl Protection Methods for Alcohols: Yields and Protocols
The benzyl (Bn) group is a cornerstone in the repertoire of protecting groups for alcohols, prized for its robustness under a wide range of chemical conditions and its susceptibility to removal under mild hydrogenolysis. For researchers, scientists, and drug development professionals, the selection of an appropriate benzylation method is critical to the success of a synthetic campaign. This guide provides a comparative analysis of the most common methods for benzyl ether formation, with a focus on reaction yields and detailed experimental protocols.
Comparative Yield Analysis
The efficiency of a given benzyl protection method is highly dependent on the substrate, particularly its steric hindrance and the presence of other functional groups. The following table summarizes typical yields for the benzylation of various alcohol substrates using four common methods.
| Substrate Type | Alcohol Example | Williamson Ether Synthesis (BnBr, NaH) | Benzyl Trichloroacetimidate (BTCA) | 2-Benzyloxy-1-methylpyridinium triflate (Dudley Reagent) | 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) |
| Primary | Benzyl alcohol | >95% | ~90% | ~95% | ~98% |
| 1-Decanol | ~96% | ~85% | ~92% | ~95% | |
| Secondary | Cyclohexanol | ~80-90% | ~88% | ~85% | ~92% |
| Menthol | Lower yields due to hindrance | ~80% | ~82% | ~88% | |
| Hindered | Adamantan-1-ol | Low to no reaction | ~70% | ~75% | ~80% |
| Functionalized | Methyl (R)-(-)-3-hydroxy-2-methylpropanoate | Risk of epimerization/elimination | ~85% | ~94% | ~91% |
| Diol (e.g., selective protection) | Mixture of products | Good selectivity reported | Good selectivity reported | Good selectivity reported |
Experimental Protocols
Detailed methodologies for the key benzylation methods are provided below. These protocols are representative and may require optimization for specific substrates.
Williamson Ether Synthesis using Benzyl Bromide and Sodium Hydride
This classical method is highly effective for primary and less hindered secondary alcohols. It proceeds via an SN2 reaction between the alkoxide generated in situ and benzyl bromide.[1]
Protocol:
-
To a stirred solution of the alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.2-0.5 M) under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol or water at 0 °C.
-
Partition the mixture between water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Benzylation using Benzyl Trichloroacetimidate (BTCA)
This method is particularly useful for substrates that are sensitive to basic conditions. The reaction is catalyzed by a strong acid, typically trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[2][3]
Protocol:
-
To a solution of the alcohol (1.0 equiv) and benzyl trichloroacetimidate (1.5 equiv) in a mixture of anhydrous dichloromethane (DCM) and cyclohexane (2:1, 0.1 M) under an inert atmosphere, add a catalytic amount of trifluoromethanesulfonic acid (0.05-0.1 equiv) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The byproduct, trichloroacetamide, can often be removed by filtration or by purification via flash column chromatography.
Benzylation using 2-Benzyloxy-1-methylpyridinium Triflate (Dudley Reagent)
This method offers a neutral alternative for the benzylation of alcohols, which is advantageous for substrates sensitive to both acidic and basic conditions.[4][5]
Protocol:
-
To a suspension of the alcohol (1.0 equiv) and 2-benzyloxy-1-methylpyridinium triflate (1.5 equiv) in anhydrous toluene or trifluorotoluene (0.2 M), add magnesium oxide (MgO, 2.0 equiv) as an acid scavenger.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the benzylated product.
Benzylation using 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT)
This acid-catalyzed method utilizes a stable, crystalline reagent and offers high atom economy.[6][7]
Protocol:
-
To a solution of the alcohol (1.0 equiv) and 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT, 0.4 equiv) in anhydrous 1,4-dioxane or dichloromethane (0.1 M) under an inert atmosphere, add a catalytic amount of trifluoromethanesulfonic acid (0.1 equiv) at room temperature.
-
Stir the mixture at room temperature for 1-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Benzylation Workflow
The general workflow for the benzylation of an alcohol can be visualized as a three-step process: activation, reaction, and workup/purification.
Caption: General workflow for the benzyl protection of an alcohol.
The choice of benzylation method is dictated by the nature of the substrate. The following diagram illustrates the logical relationship between substrate properties and the recommended benzylation method.
Caption: Decision tree for selecting a benzyl protection method.
References
- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols [kops.uni-konstanz.de]
- 4. researchgate.net [researchgate.net]
- 5. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Spectroscopic Identification of 2-(hydroxymethyl)benzyl Protected Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic use of protecting groups is fundamental. The 2-(hydroxymethyl)benzyl (HMB) group is a valuable tool for the protection of alcohols and other functional groups, offering unique cleavage conditions that enhance its utility in complex synthetic routes. This guide provides a comprehensive comparison of the spectroscopic methods used to identify HMB-protected compounds, contrasting them with other common benzyl-type protecting groups.
Introduction to the HMB Protecting Group
The 2-(hydroxymethyl)benzyl (HMB) protecting group provides an alternative to traditional benzyl (Bn), p-methoxybenzyl (PMB), and other substituted benzyl ethers. Its defining feature is the presence of a hydroxymethyl group at the ortho position, which allows for a unique deprotection mechanism involving intramolecular cyclization. This distinct reactivity profile offers orthogonality in complex syntheses where multiple protecting groups are employed.
Spectroscopic Characterization of HMB-Protected Compounds
The identification of HMB-protected compounds relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of HMB-protected compounds. The key diagnostic signals are the benzylic protons and carbons, as well as the protons of the hydroxymethyl group.
¹H NMR:
-
Benzylic Protons (Ar-CH₂-O-) : The two benzylic protons of the HMB group typically appear as a singlet in the range of δ 4.5-4.8 ppm . This chemical shift is slightly downfield compared to the benzylic protons of a standard benzyl (Bn) group (around δ 4.5 ppm) and comparable to that of a p-methoxybenzyl (PMB) group.
-
Hydroxymethyl Protons (-CH₂-OH) : The protons of the hydroxymethyl group also give rise to a singlet, typically found between δ 4.6-4.7 ppm .
-
Aromatic Protons : The aromatic protons of the HMB group exhibit a complex splitting pattern in the aromatic region (δ 7.2-7.5 ppm).
-
Hydroxyl Proton (-OH) : The hydroxyl proton of the hydroxymethyl group is often observed as a broad singlet, and its chemical shift is solvent-dependent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.
¹³C NMR:
-
Benzylic Carbon (Ar-CH₂-O-) : The benzylic carbon signal is typically observed in the range of δ 70-73 ppm .
-
Hydroxymethyl Carbon (-CH₂-OH) : The carbon of the hydroxymethyl group appears at approximately δ 62-65 ppm .
-
Aromatic Carbons : The aromatic carbons of the HMB group will show characteristic signals in the δ 125-140 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in HMB-protected compounds.
-
O-H Stretch : A broad absorption band in the region of 3400-3300 cm⁻¹ is characteristic of the hydroxyl group of the hydroxymethyl moiety.[1]
-
C-O Stretch : A strong C-O stretching vibration for the ether linkage is typically observed in the range of 1100-1050 cm⁻¹ .[2]
-
Aromatic C-H Stretch : Absorptions for aromatic C-H stretching are found just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch : Absorptions for sp³ C-H stretching of the benzylic and hydroxymethyl groups are observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of HMB-protected compounds. Under electron ionization (EI), benzyl ethers typically undergo characteristic fragmentation.
-
Molecular Ion (M⁺) : The molecular ion peak may be observed, but it is often weak.
-
Benzylic Cleavage : The most common fragmentation pathway for benzyl ethers is cleavage of the C-O bond, leading to the formation of a stable benzyl cation or a tropylium ion. For HMB-protected compounds, a key fragment would be the 2-(hydroxymethyl)benzyl cation (m/z 121 ).
-
Loss of the Alcohol : Fragmentation can also occur with the loss of the protected alcohol as a neutral molecule.
-
Other Fragments : Other characteristic fragments for benzyl ethers include the benzyl cation (m/z 91 ) and further fragmentation of the aromatic ring. The presence of the hydroxymethyl group in HMB can lead to additional fragmentation pathways, such as the loss of formaldehyde (CH₂O).
Comparison with Other Benzyl-Type Protecting Groups
The spectroscopic data for HMB-protected compounds can be compared with those of other common benzyl-type protecting groups to aid in their differentiation.
| Protecting Group | ¹H NMR (Benzylic CH₂) (ppm) | ¹³C NMR (Benzylic CH₂) (ppm) | Key IR Bands (cm⁻¹) | Key MS Fragments (m/z) |
| HMB | 4.5 - 4.8 | 70 - 73 | ~3400 (O-H), ~1100 (C-O) | 121, 91 |
| Bn | ~4.5 | ~70 | ~1100 (C-O) | 91 |
| PMB | ~4.5 | ~72 | ~1250, ~1030 (C-O) | 121 |
| DMB | ~4.4 | ~71 | ~1250, ~1030 (C-O) | 151 |
Experimental Protocols
Protection of an Alcohol with the HMB Group (Williamson Ether Synthesis)
This protocol describes a general procedure for the protection of a primary alcohol using 2-(chloromethyl)benzyl alcohol.
Materials:
-
Alcohol to be protected
-
2-(chloromethyl)benzyl alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the alcohol (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-(chloromethyl)benzyl alcohol (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of an HMB-Protected Alcohol
The deprotection of the HMB group proceeds via an intramolecular cyclization under acidic conditions to form a stable phthalide, releasing the free alcohol.
Materials:
-
HMB-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the HMB-protected alcohol (1.0 equivalent) in DCM.
-
Add TFA (10-20 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Mandatory Visualizations
Experimental Workflow for HMB Protection and Deprotection
Caption: General workflow for the protection of an alcohol with HMB and its subsequent deprotection.
Deprotection Mechanism of the HMB Group
Caption: Simplified mechanism for the acid-catalyzed deprotection of an HMB-protected alcohol.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 2-(Bromomethyl)benzyl Alcohol Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-(Bromomethyl)benzyl alcohol and its derivatives are important building blocks in organic synthesis. This guide provides a comparative overview of the primary analytical methods for determining their purity, complete with experimental protocols and performance data to aid in method selection and implementation.
The most common and effective techniques for purity assessment of these compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited to different analytical challenges.
Comparison of Analytical Methods
The choice of analytical technique depends on factors such as the volatility and thermal stability of the analyte, the nature of potential impurities, and the required sensitivity and accuracy. The following table summarizes the typical performance of each method, based on data from closely related benzyl bromide and benzyl alcohol compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection. | Signal intensity is directly proportional to the number of nuclei. |
| Typical Impurities Detected | Starting materials, by-products, degradation products. | Volatile impurities, residual solvents, thermally stable by-products. | Structural isomers, related substances, any proton-containing impurity. |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~6.6 ppm | Dependent on the number of scans and magnetic field strength. |
| Limit of Quantification (LOQ) | ~0.2 µg/mL | ~19.9 ppm | Dependent on the number of scans and magnetic field strength. |
| Accuracy (% Recovery) | 98-102% | 95-105% | High accuracy, as it can be a primary ratio method. |
| Precision (%RSD) | < 2.0% | < 3.0% | Excellent, often < 1%. |
| Advantages | Suitable for non-volatile and thermally labile compounds. High resolution and sensitivity. | High specificity from mass detection. Excellent for volatile impurities. | No need for specific reference standards for each impurity. Provides structural information. Can be a primary method of measurement. |
| Disadvantages | Requires reference standards for impurity identification and quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be validated for the specific this compound derivative being analyzed.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the determination of non-volatile impurities and the primary assay of this compound derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape, acidify the aqueous component with 0.1% phosphoric acid or formic acid.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample solution by accurately weighing and dissolving the this compound derivative in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated based on the area percent of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and thermally stable impurities that may be present in this compound derivatives.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane or Acetone (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Accurately weigh approximately 25 mg of the sample and dissolve it in a suitable solvent like dichloromethane or acetone to a final concentration of 5 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas Flow: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
-
-
Analysis: The purity is determined by the area percent of the main peak. The mass spectrometer provides confirmation of the identity of the main peak and any detected impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method for determining the purity of chemical substances without the need for a specific reference standard of the analyte.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Internal standard with certified purity (e.g., maleic acid, 1,4-dinitrobenzene)
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound derivative into a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard (to achieve a molar ratio close to 1:1 with the analyte) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum using quantitative parameters, which typically involve a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.
-
The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Visualization of Analytical Workflow
The following diagrams illustrate the general workflow for purity analysis and the logical relationship between the different analytical methods.
Caption: General workflow for the purity analysis of this compound derivatives.
Caption: Logical diagram for selecting an appropriate analytical method.
A Comparative Guide to the Synthetic Applications of Substituted Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Substituted benzyl alcohols are foundational building blocks in modern organic synthesis, prized for their versatility and reactivity. As precursors to a wide array of functional groups, they are indispensable in the construction of complex molecules, including active pharmaceutical ingredients (APIs), natural products, and advanced materials. This guide provides an objective comparison of key synthetic transformations involving substituted benzyl alcohols, supported by experimental data and detailed protocols, to aid researchers in method selection and application.
Oxidation to Benzaldehydes
The selective oxidation of benzyl alcohols to benzaldehydes is a cornerstone transformation, as aldehydes are critical intermediates for C-C bond formations, imine synthesis, and reductive aminations. A primary challenge is preventing over-oxidation to the corresponding carboxylic acid. Modern catalytic methods offer high selectivity under mild conditions, providing greener alternatives to traditional stoichiometric oxidants like chromium-based reagents.
Data Presentation: Comparison of Catalytic Systems for Benzyl Alcohol Oxidation
| Substrate | Catalyst System | Oxidant | Solvent | Time (h) | Temp (°C) | Conversion (%) | Yield (%) | Ref. |
| Benzyl Alcohol | Pd/AlO(OH) nanoparticles | Air | Solvent-free | 3 | 40 | >99 | >99 | |
| Benzyl Alcohol | Co₁/NC (single atom) | O₂ | Toluene | 5 | 100 | 95.2 | >99 (selectivity) | |
| 4-Methoxybenzyl alcohol | Pd/AlO(OH) nanoparticles | Air | Solvent-free | 3 | 40 | >99 | >99 | |
| 4-Methoxybenzyl alcohol | Home-prepared TiO₂ | Air | Water | 6 | RT | ~75 | 41.5 | [1] |
| 4-Methoxybenzyl alcohol | Degussa P25 TiO₂ | Air | Water | 14 | RT | ~90 | 10.8 | [1] |
| 4-Nitrobenzyl alcohol | Pd/AlO(OH) nanoparticles | Air | Solvent-free | 3 | 40 | >99 | >99 | |
| 4-Chlorobenzyl alcohol | Co₁/NC (single atom) | O₂ | Toluene | 5 | 100 | 90.1 | >99 (selectivity) |
Mandatory Visualization
References
Safety Operating Guide
Proper Disposal of 2-(Bromomethyl)benzyl alcohol: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 2-(Bromomethyl)benzyl alcohol (CAS No: 74785-02-7), a halogenated organic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment.[1] Improper disposal of halogenated compounds can lead to environmental contamination.[1][2]
Hazard Identification and Safety Precautions
This compound is a hazardous substance requiring careful handling.[3][4] Key hazards are summarized in the table below.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[3][4] |
| Serious Eye Damage | Causes serious eye damage.[4] |
| Skin Sensitization | May cause an allergic skin reaction.[3][4] |
| Aquatic Hazard | Very toxic to aquatic life.[3] |
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound waste.
Step 1: Waste Segregation
-
Crucially, never mix halogenated organic waste with non-halogenated organic waste. [1][2] This is the most important step for proper disposal.
-
Designate a specific, compatible waste container for "Halogenated Organic Waste."[2][5] Polyethylene containers are often recommended as halogenated solvents can produce acids that corrode metal containers.[6]
-
Do not mix this compound waste with other incompatible waste streams such as acids, bases, or oxidizers.[1][7]
Step 2: Waste Container Labeling
-
Label the waste container clearly with "Hazardous Waste" and "Halogenated Organic Waste" as soon as the first drop of waste is added.[1][5]
-
The label must include the full chemical name, "this compound," and its approximate concentration or volume.[2] Do not use abbreviations or chemical formulas.[5]
-
Ensure the container is kept tightly closed except when adding waste.[5]
Step 3: Waste Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated, and cool secondary containment area.[6]
-
This storage area should be away from incompatible materials.[6]
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[8] Disposal is typically carried out via incineration at a permitted facility.[2][9]
Emergency Procedures for Spills
In the event of a small spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it in the designated "Halogenated Organic Waste" container.
-
Clean the spill area with soap and water.
-
For large spills, evacuate the area and contact your EHS department immediately.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. This compound 95 74785-02-7 [sigmaaldrich.com]
- 4. This compound | C8H9BrO | CID 10943522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. aksci.com [aksci.com]
- 9. multimedia.3m.com [multimedia.3m.com]
Personal protective equipment for handling 2-(Bromomethyl)benzyl alcohol
Essential Safety and Handling Guide for 2-(Bromomethyl)benzyl alcohol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in a laboratory setting.
Chemical Profile and Hazards
This compound is a chemical intermediate that requires careful handling due to its hazardous properties. It is classified as a substance that can cause severe skin burns, and eye damage, is harmful if swallowed, and may cause an allergic skin reaction.[1] Adherence to the following safety measures is critical to minimize risk.
| Property | Value | Source |
| Molecular Formula | C8H9BrO | [1][2] |
| Molecular Weight | 201.06 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 66-68 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
GHS Hazard Statements
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to ensure personal safety and prevent exposure.
| Protection Type | Required Equipment | Specifications and Guidelines |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards. | Must comply with EN 166 (EU) or ANSI Z87.1 (US) standards.[4] |
| Hand Protection | Chemical-resistant, impervious gloves. | Nitrile gloves are suitable for incidental contact. Always inspect gloves before use and replace them immediately if contaminated. |
| Body Protection | Laboratory coat. | A standard lab coat should be worn and fully buttoned. For larger quantities or significant splash potential, a chemically resistant apron or gown is recommended.[4] |
| Respiratory Protection | Not typically required with adequate ventilation. | If dust or aerosols are generated, or if working in a poorly ventilated area, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4] |
Operational Plan: Step-by-Step Handling Procedure
Caption: Workflow for the safe handling of this compound.
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[4][5]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Have all necessary equipment and reagents ready before starting the experiment.
2. Donning PPE:
-
Put on all required personal protective equipment as detailed in the PPE table above.
3. Handling and Use:
-
Weighing:
-
Handle the solid material carefully to avoid generating dust.
-
Use a dedicated spatula and weighing vessel.
-
-
Dissolving/Reaction Setup:
4. Post-Experiment Cleanup:
-
Decontamination:
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent and then soap and water.
-
-
Waste Segregation:
-
Collect all waste containing this compound and any contaminated materials in a designated, labeled hazardous waste container.
-
5. Personal Decontamination:
-
PPE Removal:
-
Remove gloves and other disposable PPE, turning them inside out to avoid skin contact.
-
Dispose of them in the designated hazardous waste container.
-
-
Hand Washing:
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
-
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][4] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or doctor immediately.[3][4] |
| Spill | Evacuate the area. Wear appropriate PPE. For dry spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[4] For wet spills, cover with an inert absorbent material, collect, and place in a hazardous waste container. Clean the spill area thoroughly. |
Disposal Plan
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Dispose of unused this compound and any solutions containing it as hazardous waste.
-
Do not dispose of it down the drain.
-
The waste must be placed in a clearly labeled, sealed container.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, must be disposed of as hazardous waste.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Puncture the container to prevent reuse before disposal.[3]
-
-
Regulatory Compliance:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

